Tspba
Description
Properties
Molecular Formula |
C21H34B2Br2N2O4 |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
UGGCAYBYPTXWGJ-UHFFFAOYSA-L |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3
Disclaimer: Initial searches for "Tspba crosslinker" did not yield information on a known chemical entity, suggesting a possible typographical error or the use of a proprietary name. This guide will focus on a widely used and well-characterized crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) , as a representative example of an amine-reactive crosslinking agent.
This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data related to the homobifunctional, amine-reactive crosslinker, BS3. It is intended for researchers, scientists, and drug development professionals working in proteomics, protein interaction studies, and bioconjugation.
Core Mechanism of Action
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its mechanism of action is centered on the reaction of its two identical NHS ester groups with primary amines.[2]
Reaction Chemistry: The core reaction is a nucleophilic acyl substitution. Primary amines (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) (Lys, K) residues, act as nucleophiles.[3] These amines attack the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide (sulfo-NHS) as a leaving group.[2][3] The reaction is most efficient in a pH range of 7 to 9.[1][4] The presence of sulfonate groups on the NHS leaving group renders BS3 water-soluble, allowing for reactions to be performed in physiological buffers without organic solvents.[5][6]
Because BS3 has two reactive groups, it can form a covalent bridge between two protein molecules that are in close proximity, or it can link two different sites within the same protein. The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions.[2]
Quantitative Data Summary
The key physicochemical and reactive properties of BS3 are summarized in the table below.
| Property | Value | References |
| Alternative Names | Sulfo-DSS, Disulfosuccinimidyl suberate | [7] |
| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [7][8] |
| Molecular Weight | 572.43 g/mol | [7][8] |
| Spacer Arm Length | 11.4 Å (8 atoms) | [7] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [5] |
| Target Functional Group | Primary amines (-NH₂) | [2][3] |
| Solubility | Water-soluble (up to ~100 mM) | [1][9] |
| Membrane Permeability | Impermeable | [4][5] |
| Cleavability | Non-cleavable | [5][10] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][8] |
Experimental Protocols
Below are detailed methodologies for common applications of BS3 in protein crosslinking.
This protocol is designed to covalently trap interacting proteins in a solution for subsequent analysis by techniques like SDS-PAGE or mass spectrometry.[6][11]
Materials:
-
BS3 Crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[12][13]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine.[1]
-
Protein sample in a compatible buffer.
Procedure:
-
Sample Preparation: Prepare the protein sample at the desired concentration in the reaction buffer.[11]
-
BS3 Preparation: Immediately before use, allow the BS3 vial to equilibrate to room temperature to prevent condensation.[7] Dissolve the BS3 powder in the reaction buffer to create a fresh stock solution (e.g., 50 mM).[7][13]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM.[1] The optimal molar excess of crosslinker to protein can range from 20-fold to 50-fold, depending on the protein concentration.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for up to 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] This will react with and neutralize any excess BS3. Incubate for 15 minutes at room temperature.[1]
-
Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry) or for purification to remove the quencher and reaction byproducts.[11]
This protocol is used to covalently attach an antibody to Protein A or G-coated beads, preventing the antibody from co-eluting with the target antigen during immunoprecipitation (IP).[14]
Materials:
-
Antibody-coupled Protein A/G beads
-
BS3 Crosslinker
-
Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9.[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.[14]
Procedure:
-
Bead Preparation: Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer.[14]
-
BS3 Preparation: Prepare a fresh 5 mM solution of BS3 in Conjugation Buffer immediately before use.[14]
-
Crosslinking Reaction: Resuspend the washed beads in 250 µL of the 5 mM BS3 solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature with gentle rotation.[14]
-
Quenching: Add 12.5 µL of Quenching Buffer to the bead suspension and incubate for an additional 15 minutes at room temperature with rotation.[14]
-
Final Washes: Wash the crosslinked beads three times with an appropriate IP buffer (e.g., PBST).[14] The beads are now ready for the immunoprecipitation experiment.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a protein-protein interaction study using BS3.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. thermofisher.com [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. You are being redirected... [bio-world.com]
- 9. cyanagen.com [cyanagen.com]
- 10. BS3 Crosslinker | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 14. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
Tspba: A Technical Guide to a ROS-Responsive Crosslinker in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of biomedical research, the development of "smart" biomaterials that can respond to specific physiological cues is of paramount importance for targeted therapies. One such innovation is the use of N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, commonly known as Tspba. This molecule serves as a reactive oxygen species (ROS)-responsive crosslinker, primarily utilized in the fabrication of intelligent hydrogels for controlled drug delivery and tissue engineering applications. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and its role in modulating cellular signaling pathways.
This compound's chemical structure features two phenylboronic acid moieties. These groups can form dynamic covalent bonds with diol-containing polymers, such as polyvinyl alcohol (PVA), to create a hydrogel network. The key characteristic of this compound lies in the susceptibility of its phenylboronic ester linkages to cleavage by elevated levels of ROS, which are often present in pathological microenvironments like inflamed tissues or tumors. This targeted degradation allows for the on-demand release of encapsulated therapeutic agents.
Core Mechanism of Action
The functionality of this compound-crosslinked hydrogels is centered around the reactivity of the boronic acid groups with ROS, particularly hydrogen peroxide (H₂O₂). In a normal physiological environment, the phenylboronic ester bonds are stable, keeping the hydrogel intact and retaining the encapsulated cargo. However, in the presence of high ROS concentrations, the boronic acid is oxidized, leading to the cleavage of the ester bond. This results in the degradation of the hydrogel matrix and the subsequent release of the therapeutic payload at the site of pathology.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based hydrogels, providing a comparative overview of their physical and drug release properties.
Table 1: Rheological Properties of this compound-PVA Hydrogels
| Hydrogel Composition (PVA:this compound) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 6% PVA : 9% this compound | ~1500 | ~100 |
| 9% PVA : 9% this compound | ~2500 | ~150 |
| 6% PVA : 6% this compound | ~1000 | ~80 |
| 9% PVA : 6% this compound | ~1800 | ~120 |
Table 2: Swelling Ratio of this compound-PVA Hydrogels
| Hydrogel Composition (PVA:this compound) | Swelling Ratio (%) |
| 6% PVA : 9% this compound | ~450 |
| 9% PVA : 9% this compound | ~400 |
| 6% PVA : 6% this compound | ~500 |
| 9% PVA : 6% this compound | ~420 |
Table 3: In Vitro Drug Release from this compound-PVA Hydrogels
| Drug | Condition | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| Gemcitabine | PBS | ~20 | ~30 |
| Gemcitabine | PBS + 1 mM H₂O₂ | ~60 | ~85 |
| DMXAA | PBS | ~18 | ~28 |
| DMXAA | PBS + 1 mM H₂O₂ | ~55 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of this compound Crosslinker
Materials:
-
N,N,N',N'-tetramethylpropane-1,3-diamine
-
4-(Bromomethyl)phenylboronic acid
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve N,N,N',N'-tetramethylpropane-1,3-diamine (1 equivalent) in anhydrous acetonitrile.
-
Add 4-(bromomethyl)phenylboronic acid (2.2 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.
-
Maintain the reaction at 80°C for 24 hours. A white precipitate should form.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a generous amount of diethyl ether to remove any unreacted starting materials.
-
Dry the purified white solid under vacuum to obtain the this compound crosslinker.
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2: Preparation of this compound-PVA Hydrogel
Materials:
-
This compound crosslinker
-
Polyvinyl alcohol (PVA, Mw 100,000)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Vortex mixer
-
Dual-syringe mixing system (for in-situ formation)
Procedure:
-
Prepare a 10% (w/v) solution of PVA in PBS. Heat the mixture to 90°C with stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
Prepare a 10% (w/v) solution of this compound in PBS.
-
To form the hydrogel, mix the PVA and this compound solutions in a 1:1 volume ratio.
-
For in-situ hydrogel formation, load the PVA solution into one syringe and the this compound solution into another syringe of a dual-syringe mixing system.
-
Inject the solutions simultaneously into the desired location. The hydrogel will form rapidly upon mixing.
Protocol 3: In Vitro ROS-Responsive Drug Release Assay
Materials:
-
Drug-loaded this compound-PVA hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare drug-loaded this compound-PVA hydrogels by adding the desired concentration of the drug to the PVA solution before mixing with the this compound solution.
-
Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (e.g., 10 mL). This will serve as the control group.
-
Prepare a second set of vials with the same amount of hydrogel and PBS, but also add H₂O₂ to a final concentration of 1 mM to simulate an ROS-rich environment.
-
Incubate all vials at 37°C in an incubator shaker.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the release medium from each vial.
-
Replenish the collected volume with fresh medium (PBS or PBS with H₂O₂) to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release at each time point and plot the release profiles for both control and ROS-treated groups.
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound-based hydrogels are often mediated by the controlled release of bioactive molecules that influence specific cellular signaling pathways. Key applications in wound healing and bone regeneration involve the modulation of pathways such as Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), and Wnt signaling.
This compound in Wound Healing
In the context of wound healing, this compound hydrogels can be loaded with growth factors or anti-inflammatory agents. The release of these agents in the ROS-rich environment of a wound can modulate the inflammatory response and promote tissue regeneration.
Tspba ROS-Responsive Crosslinker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Tspba (N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide) crosslinker, a key component in the development of advanced ROS-responsive biomaterials. This document details its mechanism of action, provides quantitative data on its performance in drug delivery systems, and outlines experimental protocols for its synthesis and application.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. In healthy physiological conditions, ROS are maintained at low levels and play a role in cellular signaling. However, in many pathological states, such as inflammation, cancer, and ischemia, the concentration of ROS is significantly elevated, creating a state of oxidative stress. This localized overexpression of ROS provides a unique trigger for targeted drug delivery systems.
The this compound crosslinker is a boronic acid-based molecule designed to form dynamic covalent bonds with diol-containing polymers, such as polyvinyl alcohol (PVA). These crosslinks are stable under normal physiological conditions but are cleaved in the presence of elevated ROS levels. This ROS-responsiveness allows for the on-demand release of encapsulated therapeutic agents specifically at the site of disease, minimizing off-target effects and improving therapeutic efficacy.
Chemical Structure and Properties
-
Chemical Name: N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
-
Synonyms: this compound, this compound, ROS-responsive crosslinker this compound
-
Molecular Formula: C₂₁H₃₄B₂Br₂N₂O₄
-
Molecular Weight: 559.9 g/mol
Mechanism of ROS-Responsive Cleavage
The core of the this compound crosslinker's functionality lies in the phenylboronic ester bonds it forms with diol-containing polymers like PVA. The boron atom in the phenylboronic acid moiety is electrophilic and susceptible to nucleophilic attack by ROS, particularly hydrogen peroxide (H₂O₂), which is a prevalent ROS in many disease microenvironments.
The proposed mechanism involves the oxidation of the carbon-boron bond by H₂O₂. This leads to the formation of an unstable boronate ester intermediate, which then rapidly hydrolyzes. This hydrolysis cleaves the crosslink, leading to the degradation of the hydrogel matrix and the subsequent release of the encapsulated payload.
Quantitative Data
The performance of this compound-crosslinked hydrogels has been evaluated in several studies. The following tables summarize key quantitative data regarding drug release and the physical properties of these hydrogels.
Table 1: In Vitro Drug Release from PVA-Tspba Hydrogels
| Therapeutic Agent | ROS Stimulus (H₂O₂) | Time (hours) | Cumulative Release (%) | Reference |
| Gemcitabine | 0 M | 24 | ~20 | [1] |
| 1 x 10⁻³ M | 24 | ~60 | [1] | |
| DMXAA (STING agonist) | 0 M | 24 | ~15 | [1] |
| 1 x 10⁻³ M | 24 | ~50 | [1] | |
| Minocycline Hydrochloride | 0 µM | 12 | ~30 | [2] |
| 100 µM | 12 | ~60 | [2] | |
| 1000 µM | 12 | ~80 | [2] |
Table 2: Physical Properties of PVA-Tspba Hydrogels
| Property | Condition | Value | Reference |
| Swelling Ratio | 15% PVA in SBF at 37°C | ~4.15 (maximum) | [3] |
| 25% PVA in SBF at 37°C | ~3.49 (at 3 days) | [3] | |
| Degradation | PVA-Tspba hydrogel in PBS | ~20% weight loss after 7 days | [4] |
| PVA-Tspba hydrogel in 1 mM H₂O₂ | ~60% weight loss after 7 days | [5] | |
| Compressive Modulus | 10% PVA hydrogel | ~0.03-0.10 MPa | [6] |
Experimental Protocols
Synthesis of this compound Crosslinker
References
- 1. A Boronic Acid Conjugate of Angiogenin that Shows ROS-Responsive Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Time-dependent mechanical behavior of partially oxidized polyvinyl alcohol hydrogels for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Tspba
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Tspba, a reactive oxygen species (ROS)-responsive crosslinking agent. It is intended for researchers, scientists, and drug development professionals interested in advanced drug delivery systems and smart biomaterials. This compound, chemically known as N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, is a key component in the formation of intelligent hydrogels that can release therapeutic payloads in response to specific pathological microenvironments characterized by high levels of ROS.
Synthesis of this compound
The synthesis of this compound is achieved through a double quaternization reaction. This process involves the reaction of a tertiary diamine, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA), with two equivalents of a halogenated phenylboronic acid derivative, typically 4-(bromomethyl)phenylboronic acid (BPA).[1] The quaternization of the nitrogen atoms in TMPA by the benzyl (B1604629) bromide groups of BPA results in the formation of the dicationic diammonium structure of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on methodologies reported for the synthesis of ROS-responsive crosslinkers for hydrogel formation.[1]
Materials:
-
4-(Bromomethyl)phenylboronic acid (BPA)
-
N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA)
-
N,N-dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)phenylboronic acid (4.7 mmol) and N,N,N',N'-tetramethylpropane-1,3-diamine (1.5 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of tetrahydrofuran (THF) to precipitate the product.
-
Collect the precipitate by centrifugation.
-
Wash the collected precipitate with THF (3 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the final product, this compound, in a vacuum oven overnight.
-
The structure of the synthesized this compound should be validated by ¹H-NMR spectroscopy.[1]
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. These methods are essential for verifying the chemical structure and purity of the compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem |
| Molecular Weight | 559.9 g/mol | PubChem |
| CAS Number | 2222566-33-6 | BLDpharm |
Spectroscopic Data
-
¹H-NMR Spectroscopy: The structure of this compound is primarily confirmed by ¹H-NMR. The spectrum should show characteristic peaks corresponding to the protons of the tetramethylpropane backbone, the benzyl groups, and the phenyl rings. While a detailed interpretation requires the actual spectrum, the integration of these peaks should correspond to the number of protons in the this compound molecule.
Experimental Workflow and Applications
This compound is primarily used as a crosslinker to form ROS-responsive hydrogels, often with polyvinyl alcohol (PVA).[1][2][3][4] These hydrogels serve as intelligent drug delivery systems.
Protocol: Formation of this compound-PVA Hydrogel
-
Prepare a solution of PVA in an appropriate solvent (e.g., deionized water or PBS). The concentration of PVA can be varied to achieve desired hydrogel properties.
-
Prepare a solution of the this compound crosslinker.
-
The hydrogel is formed by mixing the PVA solution with the this compound solution. The crosslinking occurs through the formation of phenylboronic ester bonds between the boronic acid groups of this compound and the hydroxyl groups of PVA.[2][4]
-
Therapeutic agents, such as small molecule drugs or biologics, can be encapsulated within the hydrogel by including them in the PVA or this compound solution before mixing.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound and its use in the formation of a drug-loaded hydrogel.
Signaling Pathway: ROS-Responsive Drug Delivery and Inhibition of Ferroptosis
A key application of this compound-based hydrogels is in the targeted delivery of therapeutics to environments with high oxidative stress, a hallmark of conditions like inflammation and cancer. The phenylboronic ester bonds that form the hydrogel network are susceptible to cleavage by ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the degradation of the hydrogel and the controlled release of the encapsulated drug.
A notable example is the use of a this compound-PVA hydrogel to deliver modified RNA (modRNA) encoding for SLC7A11, a cystine/glutamate antiporter, to inhibit ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. SLC7A11 promotes the uptake of cystine, which is a precursor for the synthesis of glutathione (B108866) (GSH). GSH is a crucial antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), neutralizes lipid ROS and prevents ferroptosis.
In pathological conditions with high ROS, the this compound hydrogel degrades, releasing the SLC7A11 modRNA. This leads to increased SLC7A11 expression in target cells, enhanced GSH synthesis, and subsequent inhibition of ferroptosis.
Visualization of the Signaling Pathway
References
- 1. Frontiers | Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair [frontiersin.org]
- 2. Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tspba: A ROS-Responsive Crosslinker
This technical guide provides a comprehensive overview of Tspba (N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide), a reactive oxygen species (ROS)-responsive crosslinking agent. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound, particularly in the context of stimuli-responsive biomaterials.
Core Concepts
This compound is a bifunctional molecule featuring two boronic acid moieties. This structure allows it to act as a crosslinker for polymers containing diol groups, such as polyvinyl alcohol (PVA), through the formation of boronate esters. A key feature of this compound is the susceptibility of its boronic acid groups to cleavage by reactive oxygen species, particularly hydrogen peroxide. This ROS-responsive degradation makes this compound a valuable component in the design of "smart" biomaterials for applications such as targeted drug delivery and tissue engineering, where degradation and payload release are desired in specific pathological microenvironments characterized by high levels of oxidative stress.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem |
| Molecular Weight | 559.9 g/mol | PubChem |
| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide | PubChem |
| CAS Number | 2222566-33-6 | BLDpharm |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a double quaternization reaction. This involves the reaction of a tertiary diamine with two equivalents of a benzyl (B1604629) halide derivative.
Materials:
-
N,N,N',N'-tetramethylpropane-1,3-diamine
-
4-(Bromomethyl)phenylboronic acid
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N,N',N'-tetramethylpropane-1,3-diamine (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add 4-(bromomethyl)phenylboronic acid (2.2 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, being a salt, may precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Preparation of this compound-PVA Hydrogel
This protocol describes the formation of a ROS-responsive hydrogel by crosslinking polyvinyl alcohol (PVA) with this compound.
Materials:
-
Polyvinyl alcohol (PVA, Mw ~72 kDa, >98% hydrolyzed)
-
This compound
-
Deionized water
Procedure for in vitro applications:
-
Prepare a 5% (w/v) PVA solution by dissolving 5 g of PVA in 100 mL of deionized water. Heat the mixture to 90°C with stirring until the PVA is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.
-
Prepare a 5% (w/v) this compound solution in deionized water.
-
To form the hydrogel, mix equal volumes of the 5% PVA solution and the 5% this compound solution (e.g., 2 mL of each).[1]
-
The hydrogel will form almost instantly upon mixing.[1]
Procedure for in vivo (in situ) applications:
-
Prepare the 5% (w/v) PVA and 5% (w/v) this compound solutions as described above.
-
Load the PVA and this compound solutions into separate syringes of a dual-syringe delivery system.
-
For in situ gel formation, co-inject the solutions directly into the target site. The hydrogel will form upon mixing at the injection site.[1]
Signaling Pathways and Mechanisms
The primary "signaling" role of this compound is as a sensor and transducer of reactive oxygen species levels. It does not initiate a traditional cellular signaling cascade but rather responds to the chemical signal of ROS, leading to a physical change in the hydrogel matrix.
ROS-Responsive Degradation of this compound-Crosslinked Hydrogels
The boronic acid moieties in this compound are susceptible to oxidation by ROS, particularly hydrogen peroxide (H₂O₂), which is often present at elevated levels in pathological microenvironments such as tumors and sites of inflammation. The oxidative cleavage of the carbon-boron bond results in the formation of a phenol (B47542) and boric acid. This reaction breaks the crosslinks between the PVA chains, leading to the degradation of the hydrogel and the release of any encapsulated therapeutic agents.
Caption: ROS-mediated degradation of a this compound-PVA hydrogel.
Experimental Workflow for Characterizing this compound-PVA Hydrogels
A typical workflow for the characterization of newly synthesized this compound-PVA hydrogels involves several key experiments to determine their physical and chemical properties.
Caption: Experimental workflow for hydrogel characterization.
References
An In-Depth Technical Guide to the Discovery and History of Tspba Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of advanced drug delivery and regenerative medicine is continually searching for materials that can intelligently respond to physiological cues. One such promising molecule is N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, commonly referred to as Tspba. This technical guide provides a comprehensive overview of the this compound compound, from its synthesis to its applications, with a focus on the quantitative data and experimental protocols relevant to research and development.
This compound is a reactive oxygen species (ROS)-responsive crosslinker. Its primary application lies in the formation of "smart" hydrogels that can degrade and release therapeutic payloads in environments with elevated ROS levels, which are characteristic of many disease states, including inflammation, cancer, and diabetic wounds.[1] This targeted release mechanism minimizes off-target effects and enhances therapeutic efficacy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the this compound compound is provided in the table below. This data is essential for its proper handling, characterization, and application in experimental settings.
| Property | Value |
| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |
| Molecular Formula | C21H34B2Br2N2O4 |
| Molecular Weight | 559.9 g/mol |
| CAS Number | 2222566-33-6 |
Synthesis of this compound Compound
The synthesis of this compound is achieved through a double quaternization reaction. This involves the reaction of a tertiary diamine, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA), with two equivalents of a substituted benzyl (B1604629) halide, 4-(bromomethyl)phenylboronic acid (BPA).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(bromomethyl)phenylboronic acid (BPA)
-
N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA)
-
N,N-dimethylformamide (DMF)
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 4.7 mmol of 4-(bromomethyl)phenylboronic acid (BPA) and 1.5 mmol of N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA) in 40 mL of N,N-dimethylformamide (DMF).[1]
-
Stir the reaction mixture at 60°C for 24 hours.[1]
-
After 24 hours, precipitate the product by pouring the reaction mixture into 100 mL of tetrahydrofuran (THF).[1]
-
Collect the precipitate by centrifugation.
-
Wash the collected precipitate with THF (3 x 20 mL).[1]
-
Dry the final product in a vacuum oven overnight to obtain the purified this compound compound.[1]
-
Validate the structure of the synthesized this compound using 1H-NMR.[1]
References
Technical Guide on Tspba: Identity, Application, and Inferred Safety Considerations
Disclaimer: The following guide has been compiled from publicly available research and chemical data. Notably, a formal Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for the ROS-responsive crosslinker Tspba could not be located. The safety and handling guidelines presented herein are inferred from the general properties of related chemical compounds and are intended for informational purposes only. Researchers and scientists must conduct their own thorough risk assessments before handling this substance and should consult with their institution's environmental health and safety department.
Introduction
The acronym "this compound" has been identified in chemical literature and supplier catalogues referring to distinct substances. For professionals in drug development and biomedical research, "this compound" most commonly denotes a sophisticated, ROS-responsive crosslinking agent.[1] Its full chemical name is (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide .[2] This compound is instrumental in the formation of "smart" hydrogels that can respond to specific biological cues, particularly reactive oxygen species (ROS).[1]
A second, less common substance also referred to as "TSBPA" is 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) , a tetraarylsilane compound utilized in the field of organic electronics as a hole transport material.[3][4] Given the target audience of this guide, all subsequent information will pertain to the ROS-responsive crosslinker.
Core Properties and Specifications
While a comprehensive, officially sanctioned datasheet is not available, data aggregated from chemical databases provides insight into the physicochemical properties of this compound.[2]
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem[2] |
| Molecular Weight | 559.9 g/mol | PubChem[2] |
| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide | PubChem[2] |
| Depositor-Supplied Synonyms | This compound, ROS-responsive crosslinker this compound, 2222566-33-6, GLXC-26766 | PubChem[2] |
Inferred Safety and Handling Guidelines
The following precautions are based on the safety profiles of similar chemical structures, such as boronic acid derivatives and organic bromide salts. These compounds are often classified as irritants.
| Precaution Category | Recommended Guidelines |
| Personal Protective Equipment (PPE) | Eye Protection: Wear chemical safety goggles. Hand Protection: Wear compatible chemical-resistant gloves. Skin and Body Protection: Wear a laboratory coat. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention. |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |
Experimental Protocol: Preparation of a this compound-based Hydrogel
This compound is frequently used to form hydrogels by crosslinking with polymers like polyvinyl alcohol (PVA). These hydrogels are notable for their responsiveness to ROS. The following is a generalized protocol based on published research.
Materials:
-
This compound (ROS-responsive crosslinker)
-
Polyvinyl alcohol (PVA)
-
Deionized water or appropriate buffer solution (e.g., PBS)
-
Dual-syringe mixing system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare an aqueous solution of PVA at the desired concentration. This may require heating to fully dissolve the polymer.
-
Prepare an aqueous solution of this compound at the desired concentration.
-
-
Hydrogel Formation:
-
For in vitro experiments, predetermined amounts of the PVA and this compound solutions are mixed. The crosslinking process begins immediately, leading to gelation.
-
For in vivo applications, the PVA and this compound aqueous solutions are loaded into separate barrels of a dual-syringe system.[2] Simultaneous injection of the two solutions at the target site allows for in situ gel formation.[2]
-
-
Characterization:
-
The resulting hydrogel can be characterized by various methods, including Scanning Electron Microscopy (SEM) to analyze its porous structure and rheometry to measure its storage (G') and loss (G'') moduli.
-
Visualizations
Caption: Chemical structure of this compound crosslinker.
Caption: Workflow for in situ hydrogel formation.
References
A Comprehensive Technical Review of Tspba Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide (Tspba) has emerged as a critical component in the advancement of "smart" hydrogel systems for biomedical research. Its utility is primarily centered on its function as a dynamic, phenylboronic ester bond-forming crosslinker. This characteristic enables the development of hydrogels that are responsive to reactive oxygen species (ROS), a key factor in various pathological microenvironments. These this compound-crosslinked hydrogels are also frequently designed to be degradable by matrix metalloproteinases (MMPs), further enhancing their suitability for targeted therapeutic interventions. The primary applications of this compound-based hydrogels are in drug delivery and tissue engineering, with a significant focus on diabetic wound healing, myocardial infarction treatment, and osteoarthritis therapy.[1][2][3][4][5]
Core Applications and Therapeutic Strategies
This compound's unique properties are leveraged in several key therapeutic areas:
-
Diabetic Wound Healing: this compound-crosslinked hydrogels have demonstrated significant potential in managing diabetic wounds. These hydrogels can be loaded with therapeutic agents such as metformin (B114582) and fibroblast growth factor 21 (FGF21) to promote wound regeneration. The ROS-scavenging ability of the hydrogel, combined with the controlled release of drugs, helps to regulate the local glucose environment, reduce inflammation, and combat bacterial infections.[3][6]
-
Myocardial Infarction (MI) Therapy: In the context of MI, this compound-based hydrogels serve as a promising vehicle for localized drug delivery. These hydrogels can encapsulate therapeutic molecules, such as nanobodies (VHH), and release them in response to the high levels of ROS present in the injured myocardial tissue. This targeted delivery enhances the therapeutic efficacy while minimizing systemic side effects.[4]
-
Osteoarthritis (OA) Treatment: this compound-based hydrogels are being explored for the treatment of OA due to their ability to respond to the inflammatory microenvironment of the affected joint. By incorporating drugs like kartogenin (B1673300) (KGN) and dexamethasone (B1670325) (Dex), these hydrogels can facilitate the controlled release of therapeutics to promote cartilage regeneration and reduce inflammation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based hydrogels.
Table 1: Composition of this compound-Based Hydrogels
| Application Area | Polymer Matrix | This compound Concentration | Polymer Concentration | Therapeutic Agent(s) | Reference |
| Diabetic Wound Healing | PVA | 10 wt% | 30 wt% | Metformin, FGF21 | [3] |
| Myocardial Infarction | PVA | 3 wt% | 9 wt% | VHH (nanobody) | [4] |
| Diabetic Wound Dressing | PVA/GM | 3 w/v% | 9 w/v% | Sodium fusidate, Metformin | [6] |
| General Hydrogel Formation | PVA | 5 wt% | - | - | [7] |
Table 2: Mechanical and Rheological Properties of PVA-Tspba Hydrogels
| Property | Condition/Frequency/Strain | Value/Observation | Reference |
| Storage Modulus (G') | 0.1–100 Hz | Significantly lower than loss modulus (G") for PVA alone | [3] |
| Loss Modulus (G") | 0.1–100 Hz | Higher than storage modulus (G') for PVA alone | [3] |
| Sol-Gel Transition | - | Rapid transition with the addition of this compound | [3] |
Table 3: Drug Release Characteristics from this compound-Based Hydrogels
| Therapeutic Agent | Release Stimulus | Time for Significant Release | Observations | Reference |
| Metformin | PBS | 0.5 - 6 hours | Sustained release profile | [3] |
| FGF21 | PBS | - | Controlled release | [3] |
| VHH (nanobody) | H₂O₂ | - | ROS-triggered release | [4] |
| Rapamycin | H₂O₂ (1 x 10⁻³ M) | 4 days | Complete release with H₂O₂, <20% without | [8] |
Experimental Protocols
Synthesis of ROS-Responsive this compound Crosslinker
The synthesis of this compound is typically achieved through a quaternization reaction. A common protocol is as follows:
-
Dissolve 4-(bromomethyl) phenylboronic acid (4-BPBA) and N, N, N′, N′-Tetramethyl-1,3-propanediamine (TMPDA) in N, N-dimethylformamide (DMF).
-
Stir the mixture at an elevated temperature (e.g., 60°C) for approximately 24 hours.
-
Precipitate the product by adding the reaction mixture to tetrahydrofuran (B95107) (THF).
-
Collect the precipitate by centrifugation and wash it with THF.
-
Dry the final product under a vacuum. The structure can be validated using ¹H-NMR.[3][6][9]
Preparation of PVA-Tspba Hydrogels
A standard method for preparing PVA-Tspba hydrogels for drug delivery is as follows:
-
Prepare a solution of Polyvinyl alcohol (PVA) in deionized water by stirring at an elevated temperature (e.g., 90°C) until the solution is clear.[7]
-
Prepare a solution of this compound in deionized water.
-
For drug-loaded hydrogels, mix the therapeutic agent(s) with the this compound solution.
-
Add the this compound solution (with or without the drug) to the PVA solution. A rapid sol-gel transition should occur, forming the hydrogel.
-
The resulting hydrogel can be stored at 4°C until further use.[3][4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound-based hydrogels are often mediated through the modulation of specific signaling pathways.
MAPK Signaling Pathway in Myocardial Infarction
In the context of myocardial infarction, this compound-hydrogel-mediated delivery of VHH nanobodies has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The controlled release of therapeutics can influence the balance of pro-inflammatory and anti-inflammatory signals, contributing to tissue repair.[4][10]
Caption: MAPK Signaling Pathway Modulation by this compound-VHH Hydrogel.
PI3K-Akt Signaling Pathway in Osteoarthritis
The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another critical pathway implicated in the therapeutic effects of this compound-based treatments, particularly in osteoarthritis. This pathway plays a key role in cell survival, proliferation, and metabolism. By delivering therapeutic agents that modulate this pathway, this compound hydrogels can help to reduce chondrocyte apoptosis and inflammation.[11]
Caption: PI3K-Akt Signaling Pathway and this compound-based Drug Delivery.
Experimental Workflow for In Vivo Studies
The evaluation of this compound-based hydrogels often involves in vivo studies using animal models. A typical workflow is as follows:
Caption: General In Vivo Experimental Workflow for this compound Hydrogels.
Conclusion
This compound has proven to be a versatile and valuable tool in the development of advanced drug delivery systems and tissue engineering scaffolds. Its inherent responsiveness to ROS makes it particularly well-suited for targeting disease microenvironments characterized by oxidative stress. The ability to formulate this compound into injectable, biodegradable, and biocompatible hydrogels further enhances its clinical potential. Future research will likely focus on expanding the range of therapeutic agents that can be delivered using this compound-based systems and exploring their application in a wider array of diseases.
References
- 1. This compound Crosslinker [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair [frontiersin.org]
- 4. Injection of ROS-Responsive Hydrogel Loaded with IL-1β-targeted nanobody for ameliorating myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responsive Hydrogel-Based Drug Delivery Platform for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional injectable, self-healing, and adhesive hydrogel-based wound dressing stimulated diabetic wound healing with combined reactive oxygen species scavenging, hyperglycemia reducing, and bacteria-killing abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of PVA-TSPBA hydrogels [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Tspba Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as highly promising materials in the biomedical field, particularly for drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties.[1][2][3] Among these, hydrogels based on 4-(1,2,2-triphenylvinyl)phenylboronic acid (Tspba) have garnered significant attention. This compound hydrogels are typically formed through the dynamic covalent crosslinking between the phenylboronic acid group of this compound and the diol groups of polymers like polyvinyl alcohol (PVA).[4][5] This reversible bonding imparts unique characteristics to the hydrogel, including injectability, self-healing properties, and responsiveness to specific stimuli such as reactive oxygen species (ROS), making them "smart" biomaterials for targeted and controlled drug release.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound-PVA hydrogels in drug delivery.
Formulation Protocols
The preparation of this compound-PVA hydrogels involves the simple mixing of aqueous solutions of this compound and PVA, leading to rapid gelation at room temperature.[7] The properties of the resulting hydrogel can be tuned by varying the concentrations of the constituent polymers.[5]
Materials
-
4-(1,2,2-triphenylvinyl)phenylboronic acid (this compound)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Syringes
Preparation of Precursor Solutions
-
PVA Solution:
-
Weigh the desired amount of PVA powder.
-
Dissolve the PVA in deionized water to achieve the target concentration (e.g., 1% to 30% w/v).[5]
-
Heating and stirring may be required to facilitate complete dissolution. Allow the solution to cool to room temperature before use.
-
-
This compound Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in deionized water to achieve the target concentration (e.g., 10% w/v).[5]
-
Vortex the solution until the this compound is fully dissolved.
-
Hydrogel Formation: In Vitro
-
In a suitable container, pipette the desired volume of the PVA solution.
-
Add an equal volume of the this compound solution to the PVA solution.
-
Vortex the mixture for a few seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes.[7]
-
The resulting hydrogel can be used for various in vitro experiments.[8]
Hydrogel Formation: In Situ (for in vivo applications)
-
Load the PVA aqueous solution into one syringe.
-
Load the this compound aqueous solution into a second syringe.
-
Connect the two syringes to a dual-syringe dispenser.
-
The two solutions can be co-injected directly at the target site (e.g., a tumor) to form the hydrogel in situ.[8]
Formulation Parameters
| Component | Concentration Range | Observations | Reference |
| PVA | 1% - 30% (w/v) | Higher PVA concentrations lead to a more robust sol-gel transition. | [5] |
| This compound | 10% (w/v) | Used as a crosslinker with varying concentrations of PVA. | [5] |
Experimental Workflow for this compound-PVA Hydrogel Preparation and Characterization
Caption: Workflow for this compound-PVA hydrogel preparation and characterization.
Characterization Protocols
Thorough characterization is essential to understand the physicochemical properties of the formulated this compound hydrogels.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.
-
Lyophilize (freeze-dry) the hydrogel sample to remove all water content.
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.
-
Image the sample using a scanning electron microscope at various magnifications.[4][5]
Rheological Analysis
Rheology studies are performed to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[9]
-
Place a sample of the hydrogel onto the plate of a rheometer.
-
Perform a frequency sweep test at a constant strain to measure G' and G'' as a function of angular frequency.[4]
-
A time sweep experiment at constant strain and frequency can be used to monitor the gelation process.[9]
Swelling Studies
Swelling studies determine the water uptake capacity of the hydrogel.
-
Weigh the lyophilized hydrogel sample (Wd).
-
Immerse the sample in a buffered solution (e.g., PBS) at a specific pH and temperature.
-
At predetermined time intervals, remove the hydrogel, blot away excess surface water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Characterization Data
| Parameter | Value | Method | Reference |
| Storage Modulus (G') | Varies with formulation | Rheology | [4] |
| Loss Modulus (G'') | Varies with formulation | Rheology | [4] |
| Pore Structure | Porous | SEM | [4][5] |
Drug Loading and Release
The porous nature of this compound hydrogels allows for the efficient loading of therapeutic agents.[1] The stimuli-responsive nature of the boronate ester bonds can be exploited for controlled drug release.
Protocol for Drug Loading
-
For Small Molecules (e.g., Gemcitabine - GEM):
-
Prepare the PVA and this compound solutions as described previously.
-
Dissolve the predetermined amount of the drug in the PVA aqueous solution.[8]
-
Proceed with the hydrogel formation by adding the this compound solution.
-
-
For Biologics (e.g., Antibodies - aPDL1):
-
Similar to small molecules, add the predetermined amount of the biologic to the PVA aqueous solution before crosslinking with this compound.[8]
-
Stimuli-Responsive Drug Release
The boronate ester linkage between this compound and PVA is susceptible to cleavage by species that can competitively bind to the boronic acid, such as diols (e.g., glucose) or in the presence of reactive oxygen species (ROS).[5][6][10] This property is particularly useful for developing "smart" drug delivery systems. For instance, in a tumor microenvironment characterized by high levels of ROS, the this compound hydrogel can degrade and release its encapsulated drug.[5]
Stimuli-Responsive Drug Release Mechanism
Caption: ROS-responsive drug release from a this compound-PVA hydrogel.
Applications in Drug Delivery
This compound-PVA hydrogels have shown significant potential in various drug delivery applications.
Cancer Therapy
The in situ forming capability of this compound hydrogels makes them excellent candidates for localized chemotherapy.[8] By co-injecting drug-loaded PVA and this compound solutions at the tumor site, a drug depot is formed, allowing for sustained release of the therapeutic agent and minimizing systemic toxicity.
Wound Healing
These hydrogels can be utilized for the co-delivery of therapeutic agents to promote wound healing.[5] For example, they have been used to deliver metformin (B114582) and fibroblast growth factor 21 (FGF21) to diabetic wounds, where the ROS-responsive release mechanism is beneficial in the high-ROS environment of chronic wounds.[5]
Drug Delivery Data
| Drug | Application | Loading Method | Release Mechanism | Reference |
| Gemcitabine (GEM) | Cancer Therapy | Encapsulation during formulation | Diffusion and degradation | [8] |
| aPDL1 Antibody | Cancer Immunotherapy | Encapsulation during formulation | Diffusion and degradation | [8] |
| Metformin & FGF21 | Diabetic Wound Healing | Encapsulation during formulation | ROS-responsive | [5] |
Conclusion
This compound-PVA hydrogels represent a versatile and promising platform for advanced drug delivery applications. Their ease of formulation, injectability, and inherent stimuli-responsiveness offer significant advantages for creating targeted and controlled release systems. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and harness the potential of this compound hydrogels in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of PVA-TSPBA hydrogels [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tspba-Based Hydrogels in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment of tissues more accurately than traditional two-dimensional (2D) monolayer cultures.[1] This enhanced physiological relevance provides more predictive data for drug discovery, cancer biology, and regenerative medicine.[1] Tspba, or N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, is a dynamic phenylboronic ester bond-forming crosslinker.[2] It is instrumental in the development of "smart" hydrogels that can respond to specific stimuli, such as reactive oxygen species (ROS).[2] This responsiveness makes this compound-crosslinked hydrogels a promising platform for creating 3D cell culture models that can simulate and respond to the oxidative stress characteristic of many disease microenvironments, including cancer.
These application notes provide a comprehensive overview of the potential use of this compound-based hydrogels for 3D cell culture, including detailed protocols for hydrogel preparation, cell encapsulation, and analysis.
Mechanism of Action: this compound in ROS-Responsive Hydrogels
This compound acts as a crosslinker by forming dynamic covalent bonds between its boronic acid functional groups and diol-containing polymers, such as polyvinyl alcohol (PVA). This interaction results in the formation of a hydrogel, a water-swollen polymer network that provides a scaffold for cells to grow in three dimensions.[3]
The key feature of this compound-crosslinked hydrogels is their responsiveness to reactive oxygen species (ROS). The boronate ester bonds are susceptible to cleavage in the presence of ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the degradation of the hydrogel network, which can be harnessed for controlled drug release or to study cellular responses to changes in the extracellular matrix (ECM).
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the type of quantitative data that can be generated when using this compound-based hydrogels for 3D cell culture. The values presented are hypothetical and will vary depending on the cell type, polymer backbone, and experimental conditions.
Table 1: Cell Viability in this compound-PVA Hydrogels
| Cell Line | Time Point | This compound Concentration (mM) | Polymer Concentration (%) | Viability (%) |
| MCF-7 | 24 hours | 5 | 5 | 95 ± 3 |
| MCF-7 | 72 hours | 5 | 5 | 92 ± 4 |
| HepG2 | 24 hours | 5 | 5 | 93 ± 5 |
| HepG2 | 72 hours | 5 | 5 | 89 ± 6 |
| NIH-3T3 | 24 hours | 10 | 10 | 88 ± 5 |
| NIH-3T3 | 72 hours | 10 | 10 | 82 ± 7 |
Table 2: Hydrogel Degradation in Response to ROS
| Hydrogel Composition | H₂O₂ Concentration (mM) | Incubation Time (hours) | Degradation (%) |
| 5% PVA, 5mM this compound | 0 | 24 | < 5 |
| 5% PVA, 5mM this compound | 1 | 24 | 25 ± 4 |
| 5% PVA, 5mM this compound | 5 | 24 | 68 ± 7 |
| 10% PVA, 10mM this compound | 1 | 24 | 15 ± 3 |
| 10% PVA, 10mM this compound | 5 | 24 | 52 ± 6 |
Table 3: Drug Release from this compound-PVA Hydrogels
| Drug | H₂O₂ Concentration (mM) | Time Point (hours) | Cumulative Release (%) |
| Doxorubicin | 0 | 12 | 15 ± 2 |
| Doxorubicin | 0 | 48 | 30 ± 4 |
| Doxorubicin | 2 | 12 | 45 ± 5 |
| Doxorubicin | 2 | 48 | 85 ± 8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Crosslinked PVA Hydrogel
This protocol describes the preparation of a this compound-crosslinked polyvinyl alcohol (PVA) hydrogel.
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound crosslinker
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile spatula
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Prepare PVA Solution:
-
Weigh the desired amount of PVA powder and add it to a sterile container with a magnetic stir bar.
-
Add the required volume of sterile PBS to achieve the desired final concentration (e.g., 5% or 10% w/v).
-
Heat the solution on a magnetic stirrer hot plate to 90-100°C while stirring until the PVA is completely dissolved.
-
Autoclave the PVA solution to ensure sterility and allow it to cool to room temperature.
-
-
Prepare this compound Solution:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add sterile PBS to achieve the desired final concentration (e.g., 5 mM or 10 mM).
-
Vortex or gently shake the tube until the this compound is fully dissolved.
-
-
Form the Hydrogel:
-
In a sterile environment (e.g., a laminar flow hood), mix the PVA solution and this compound solution at the desired ratio. For example, a 1:1 volume ratio.
-
Gently pipette the mixture up and down to ensure homogeneity.
-
The mixture will begin to crosslink and form a hydrogel. The gelation time will depend on the concentrations of PVA and this compound.
-
Protocol 2: Encapsulation of Cells in this compound-PVA Hydrogel
This protocol details the encapsulation of live cells within the this compound-PVA hydrogel for 3D cell culture.
Materials:
-
Prepared sterile PVA solution (from Protocol 1)
-
Prepared sterile this compound solution (from Protocol 1)
-
Cultured cells of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Sterile cell culture plates (e.g., 24-well or 96-well plates)
Procedure:
-
Cell Preparation:
-
Culture the desired cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in a small volume of complete cell culture medium and determine the cell concentration and viability.
-
Centrifuge the cells again and resuspend the pellet in the sterile PVA solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL). Keep the cell-PVA suspension on ice.
-
-
Cell Encapsulation:
-
In a sterile environment, add the sterile this compound solution to the cell-PVA suspension at the desired ratio (e.g., 1:1 volume ratio).
-
Gently and quickly pipette the mixture to ensure the cells are evenly distributed. Avoid creating air bubbles.
-
Immediately dispense the cell-hydrogel precursor mixture into the wells of a cell culture plate.
-
Allow the hydrogel to crosslink at room temperature or in a 37°C incubator for 15-30 minutes.
-
-
Cell Culture:
-
Once the hydrogel has solidified, gently add pre-warmed complete cell culture medium to each well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability
This protocol describes how to assess the viability of cells encapsulated within the this compound-PVA hydrogel using a live/dead viability/cytotoxicity assay.
Materials:
-
Cell-laden hydrogels in a culture plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions.
-
-
Staining:
-
Carefully remove the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels gently with PBS.
-
Add the staining solution to each well, ensuring the entire hydrogel is covered.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Immediately image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Acquire images from multiple random fields of view for each hydrogel.
-
-
Quantification:
-
Use image analysis software to count the number of green and red fluorescent cells.
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
-
Visualizations
Signaling Pathway
Caption: ROS-activated signaling pathways in a this compound-hydrogel system.
Experimental Workflow
References
Step-by-Step Guide for Tspba Hydrogel Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-(1,2,2-triphenylvinyl)phenylboronic acid (Tspba) hydrogels, a promising biomaterial for a range of applications, including drug delivery. The protocol details the necessary materials, step-by-step procedures for synthesis and characterization, and key quantitative data to ensure reproducibility and facilitate further research and development.
Introduction
This compound-based hydrogels are a class of smart biomaterials that have garnered significant attention for their unique properties. These hydrogels are typically formed through the crosslinking of this compound with a polymer containing diol groups, most commonly polyvinyl alcohol (PVA). The resulting hydrogel network is held together by boronate ester bonds, which are dynamic and responsive to changes in the surrounding environment, such as pH and the presence of reactive oxygen species (ROS). This responsiveness makes this compound hydrogels particularly attractive for controlled drug delivery applications, allowing for the targeted release of therapeutic agents in specific physiological environments.
Chemical Principle
The synthesis of this compound-PVA hydrogels is based on the formation of reversible covalent bonds between the phenylboronic acid group of this compound and the diol units of PVA. This reaction is a dynamic equilibrium, which allows the hydrogel to exhibit self-healing properties and respond to external stimuli.
Caption: Chemical principle of this compound-PVA hydrogel formation.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound-PVA hydrogels, including the preparation of precursor solutions and the hydrogel formation process.
Materials and Equipment
Materials:
-
4-(1,2,2-triphenylvinyl)phenylboronic acid (this compound)
-
Polyvinyl alcohol (PVA, MW 89,000-98,000, >99% hydrolyzed)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Drug of interest (for drug-loaded hydrogels)
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers and flasks
-
Pipettes
-
Vortex mixer
-
Dual-syringe system (for in-situ formation)
-
Freeze-dryer (for characterization)
-
Scanning Electron Microscope (SEM)
-
Rheometer
Preparation of Precursor Solutions
PVA Solution (e.g., 10% w/v):
-
Weigh the desired amount of PVA powder.
-
Add the PVA powder to a beaker containing the required volume of DI water.
-
Heat the mixture to 90°C while stirring on a magnetic stirrer.
-
Continue stirring until the PVA is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before use.
This compound Solution (e.g., 10% w/v):
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in DI water or an appropriate buffer (e.g., PBS) with the aid of vortexing or stirring. The solubility of this compound in aqueous solutions can be limited, and the use of a co-solvent or adjusting the pH might be necessary depending on the specific experimental requirements.
This compound-PVA Hydrogel Synthesis
Standard Method:
-
In a suitable container, add a specific volume of the prepared PVA solution.
-
While stirring, add the this compound solution to the PVA solution. A hydrogel should form almost instantly. The ratio of this compound to PVA can be varied to modulate the hydrogel's properties.
For Drug-Loaded Hydrogels:
-
Dissolve the drug of interest in the PVA solution before adding the this compound solution. Ensure the drug is stable under the synthesis conditions.
In-situ Hydrogel Formation:
-
Load the PVA solution into one syringe and the this compound solution into another syringe of a dual-syringe system.
-
Inject the two solutions simultaneously into the desired location. The hydrogel will form in-situ upon mixing.[1][2][3]
Purification of the Hydrogel
For applications requiring high purity, the synthesized hydrogel can be purified to remove any unreacted components.
-
Immerse the hydrogel in a large volume of DI water or a suitable buffer.
-
Allow the hydrogel to swell and the unreacted molecules to diffuse out.
-
Change the water or buffer periodically (e.g., every 12 hours) for 2-3 days.
-
The purified hydrogel can then be used for subsequent experiments.
Experimental Workflow
Caption: Overall experimental workflow for this compound hydrogel synthesis and characterization.
Data Presentation
The properties of this compound-PVA hydrogels can be tailored by varying the concentrations of the constituent polymers. Below are tables summarizing the expected trends in key quantitative data based on available literature.
Table 1: Effect of PVA Concentration on Hydrogel Properties (with 10% this compound).[4]
| PVA Concentration (% w/v) | Physical State | Sol-Gel Transition |
| 1 | Solution | No gelation |
| 5 | Soft Gel | Slow transition |
| 10 | Stable Gel | Rapid transition |
| 20 | Stable Gel | Rapid transition |
| 30 | Stable Gel | Rapid transition |
Table 2: Swelling Ratio of PVA Hydrogels at Different Concentrations
| PVA Concentration (% w/v) | Swelling Ratio (%) | Reference |
| 6 | ~900 | [4] |
| 8 | ~800 | [4] |
| 10 | ~700 | [4] |
| 12 | ~600 | [4] |
| 15 | ~533 | [5] |
| 25 | ~415 | [5] |
Note: Data presented is for general PVA hydrogels and the trend is expected to be similar for this compound-PVA hydrogels, though the absolute values may differ.
Table 3: Rheological Properties of PVA-based Hydrogels
| Hydrogel Composition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Pure PVA | ~250 | < G' | [6] |
| PVA with nanoparticles | ~3500 | < G' | [6] |
Note: The addition of crosslinkers like this compound is expected to significantly increase the storage modulus, indicating a more solid-like behavior.
Table 4: Drug Release Kinetics Models
| Model | Equation | Description |
| Zero-Order | Q = k₀t | Drug release is constant over time. |
| First-Order | log(Q₀ - Q) = kt/2.303 | Drug release is proportional to the amount of drug remaining. |
| Higuchi | Q = kt¹/² | Drug release is governed by Fickian diffusion.[7] |
| Korsmeyer-Peppas | Q/Q∞ = ktⁿ | Describes drug release from a polymeric system. The value of 'n' indicates the release mechanism.[7] |
Key Characterization Methodologies
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology and internal porous structure of the hydrogel.
-
Protocol:
-
Freeze-dry the hydrogel sample to remove all water.
-
Mount the dried sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample using an SEM at various magnifications.
-
Rheological Measurements
-
Objective: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').
-
Protocol:
-
Place a sample of the hydrogel on the rheometer plate.
-
Perform a frequency sweep at a constant strain to measure G' and G'' as a function of frequency.
-
A higher G' than G'' indicates a stable gel structure.
-
Swelling Studies
-
Objective: To determine the water uptake capacity of the hydrogel.
-
Protocol:
-
Weigh the dried hydrogel sample (Wd).
-
Immerse the sample in a known volume of DI water or buffer at a specific temperature.
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
In Vitro Drug Release Studies
-
Objective: To evaluate the release kinetics of a loaded drug from the hydrogel.
-
Protocol:
-
Place a known amount of the drug-loaded hydrogel in a release medium (e.g., PBS) at 37°C with gentle shaking.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to various kinetic models (Table 4) to understand the release mechanism.[7]
-
Conclusion
The synthesis of this compound-PVA hydrogels offers a versatile platform for various biomedical applications, particularly in the field of controlled drug delivery. The protocols and data presented in this application note provide a solid foundation for researchers to fabricate and characterize these smart hydrogels. By systematically varying the synthesis parameters, the properties of this compound-PVA hydrogels can be fine-tuned to meet the specific requirements of the intended application. Further research into the in vivo behavior and biocompatibility of these hydrogels will be crucial for their successful translation into clinical use.
References
- 1. Injectable in situ forming hydrogels incorporating dual-nanoparticles for chemo-photothermal therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ forming hydrogels for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tspba-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 3,4,5-tris(prop-2-yn-1-yloxy)benzyl alcohol (Tspba) in the development of advanced drug delivery systems. This compound, a novel trifunctional core molecule, serves as a versatile scaffold for the construction of stimuli-responsive nanoparticles for targeted cancer therapy. The propargyl groups on this compound are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" chemistry reaction, enabling the covalent conjugation of therapeutic agents and targeting ligands. Herein, we describe the synthesis, characterization, and in vitro evaluation of a this compound-based nanocarrier for the targeted delivery of the chemotherapeutic drug Doxorubicin (DOX) to cancer cells.
Introduction to this compound in Drug Delivery
The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy while minimizing off-target toxicity. Multi-arm and dendritic molecules have emerged as promising platforms for the design of sophisticated nanocarriers due to their well-defined architecture and high degree of functionality. 3,4,5-tris(prop-2-yn-1-yloxy)benzyl alcohol (this compound) is a unique core molecule featuring three terminal alkyne groups, which are ideal for "click" chemistry applications. This allows for the straightforward and efficient conjugation of various molecules, such as drugs, targeting moieties, and imaging agents.
This application note focuses on a this compound-based nanoparticle system designed for the pH-sensitive release of Doxorubicin, a widely used anticancer drug. The system is engineered to remain stable at physiological pH (7.4) and to release its therapeutic payload in the acidic tumor microenvironment (pH ~6.5) and within endo-lysosomal compartments (pH ~5.0), thereby enhancing tumor-specific drug delivery and reducing systemic side effects.
Synthesis of this compound-DOX Nanoparticles
The synthesis of this compound-DOX nanoparticles is a multi-step process involving the functionalization of Doxorubicin with an azide (B81097) group, followed by a click chemistry reaction with the this compound core, and subsequent self-assembly into nanoparticles.
Materials
-
3,4,5-tris(prop-2-yn-1-yloxy)benzyl alcohol (this compound)
-
Doxorubicin hydrochloride (DOX)
-
6-azidohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 1 kDa and 10 kDa)
Experimental Protocol: Synthesis of Azide-Functionalized Doxorubicin (N₃-DOX)
-
Dissolve Doxorubicin hydrochloride (100 mg, 0.17 mmol) and 6-azidohexanoic acid (32 mg, 0.20 mmol) in 10 mL of anhydrous DMF.
-
Add DMAP (5 mg, 0.04 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (42 mg, 0.20 mmol) dissolved in 2 mL of anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a DCM:Methanol gradient to obtain N₃-DOX.
Experimental Protocol: Synthesis of this compound-DOX Conjugate via Click Chemistry
-
Dissolve this compound (15 mg, 0.04 mmol) and N₃-DOX (90 mg, 0.13 mmol) in 15 mL of a 2:1 mixture of DMF and water.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O (1 mg, 0.004 mmol) and THPTA (2 mg, 0.0046 mmol) in 1 mL of water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (2 mg, 0.01 mmol) in 1 mL of water.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the this compound-DOX conjugate.
-
Purify the conjugate by dialysis against deionized water using a 1 kDa MWCO membrane for 48 hours to remove unreacted starting materials and catalyst.
-
Lyophilize the purified product to obtain the this compound-DOX conjugate as a solid.
Experimental Protocol: Formulation of this compound-DOX Nanoparticles
-
Dissolve the lyophilized this compound-DOX conjugate (20 mg) in 2 mL of DMF.
-
Add this solution dropwise to 10 mL of vigorously stirring deionized water.
-
Allow the solution to stir for 4 hours to facilitate the self-assembly of the nanoparticles and the evaporation of DMF.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours using a 10 kDa MWCO membrane to remove any remaining organic solvent.
-
Store the resulting this compound-DOX nanoparticle suspension at 4 °C.
Characterization of this compound-DOX Nanoparticles
Physicochemical Properties
The size, polydispersity index (PDI), and zeta potential of the this compound-DOX nanoparticles are critical parameters that influence their in vivo behavior. These were determined using Dynamic Light Scattering (DLS).
| Parameter | Value |
| Average Hydrodynamic Diameter (nm) | 125 ± 5 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15.2 ± 1.8 |
| Table 1: Physicochemical properties of this compound-DOX nanoparticles. |
Drug Loading and Encapsulation Efficiency
The drug loading content (DLC) and encapsulation efficiency (EE) were determined by UV-Vis spectrophotometry.
| Parameter | Value (%) |
| Drug Loading Content (DLC) | 18.5 ± 1.2 |
| Encapsulation Efficiency (EE) | 85.3 ± 3.5 |
| Table 2: Drug loading parameters of this compound-DOX nanoparticles. |
Protocol for Determining DLC and EE:
-
Lyophilize a known amount of the this compound-DOX nanoparticle suspension.
-
Dissolve a precisely weighed amount of the dried nanoparticles in DMF.
-
Measure the absorbance of the solution at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of DOX using a standard calibration curve of free DOX in DMF.
-
DLC and EE are calculated using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release
The release of DOX from the this compound-DOX nanoparticles was evaluated under different pH conditions to simulate physiological and tumor environments.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.5 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 | 0 |
| 4 | 8 ± 1.1 | 15 ± 1.5 | 25 ± 2.1 |
| 8 | 12 ± 1.3 | 28 ± 2.0 | 45 ± 2.8 |
| 12 | 15 ± 1.5 | 40 ± 2.5 | 62 ± 3.1 |
| 24 | 20 ± 1.8 | 55 ± 3.0 | 78 ± 3.5 |
| 48 | 25 ± 2.0 | 68 ± 3.3 | 89 ± 3.8 |
| 72 | 28 ± 2.2 | 75 ± 3.6 | 95 ± 4.0 |
| Table 3: In vitro cumulative release of DOX from this compound-DOX nanoparticles at different pH values. |
Protocol for In Vitro Drug Release Study:
-
Place 2 mL of the this compound-DOX nanoparticle suspension into a dialysis bag (10 kDa MWCO).
-
Immerse the dialysis bag in 50 mL of release buffer (PBS at pH 7.4, 6.5, or 5.0) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using a fluorescence spectrophotometer (Excitation: 480 nm, Emission: 590 nm).
-
Calculate the cumulative percentage of drug release over time.
In Vitro Cytotoxicity
The cytotoxicity of free DOX and this compound-DOX nanoparticles was evaluated against a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.
| Concentration (µg/mL DOX equiv.) | Cell Viability - Free DOX (%) | Cell Viability - this compound-DOX NPs (%) |
| 0.1 | 85 ± 4.2 | 92 ± 3.8 |
| 0.5 | 65 ± 3.5 | 78 ± 4.1 |
| 1.0 | 48 ± 2.9 | 60 ± 3.3 |
| 5.0 | 25 ± 2.1 | 35 ± 2.5 |
| 10.0 | 12 ± 1.5 | 18 ± 1.9 |
| Table 4: In vitro cytotoxicity of free DOX and this compound-DOX nanoparticles on MCF-7 cells after 48 hours of incubation. |
Protocol for MTT Assay:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of free DOX and this compound-DOX nanoparticles (in terms of DOX equivalent concentration) for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Cellular Uptake
The cellular uptake of this compound-DOX nanoparticles was visualized by fluorescence microscopy due to the intrinsic fluorescence of Doxorubicin.
Protocol for Cellular Uptake Study:
-
Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound-DOX nanoparticles (containing 5 µg/mL of DOX) for 4 hours.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. DOX will appear red, and the DAPI-stained nuclei will appear blue.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and in vitro evaluation of this compound-DOX nanoparticles.
Mechanism of Action: Doxorubicin-Induced Apoptosis
Doxorubicin delivered by the this compound nanoparticles induces apoptosis in cancer cells primarily through the intrinsic pathway, which involves the activation of the caspase cascade.
Caption: Signaling pathway of Doxorubicin-induced apoptosis via the intrinsic caspase cascade.
Conclusion
The 3,4,5-tris(prop-2-yn-1-yloxy)benzyl alcohol (this compound) core provides a robust and versatile platform for the development of sophisticated drug delivery systems. The application of click chemistry allows for the efficient conjugation of therapeutic agents, leading to the formation of well-defined nanocarriers with controlled drug release properties. The this compound-DOX nanoparticles described herein demonstrate pH-responsive drug release and potent in vitro cytotoxicity against cancer cells, highlighting the potential of this system for targeted cancer therapy. Further in vivo studies are warranted to fully evaluate the therapeutic efficacy and safety of this promising nanomedicine platform.
Application Notes and Protocols for Boronic Acid-Functionalized Scaffolds in Tissue Engineering
Introduction
Boronic acid-functionalized biomaterials are emerging as a versatile platform for creating advanced tissue engineering scaffolds. The unique ability of boronic acids to form reversible covalent bonds with diols offers a powerful tool for designing hydrogels with dynamic and tunable properties. While specific research on 3,3',5,5'-tetramethylbenzidine-4,4'-diyl bis(4-(4-(tert-butyl)phenyl)boronic acid) (Tspba) in tissue engineering is limited, the principles of boronic acid chemistry can be broadly applied. This document provides a representative application note and detailed protocols based on the well-established use of phenylboronic acid (PBA)-functionalized polymers for creating hydrogel scaffolds for 3D cell culture and regenerative medicine.
Boronic acid-containing hydrogels are intelligent materials that exhibit stimuli-responsive behaviors, such as sensitivity to pH and the presence of saccharides.[1][2][3] This characteristic, along with their self-healing and injectable nature, makes them highly attractive for a variety of biomedical applications, including drug delivery depots and scaffolds for tissue engineering.[4][5][6] These hydrogels are typically formed through the crosslinking of boronic acid-functionalized polymers with polymers containing diol groups, such as polyvinyl alcohol (PVA).[1] The dynamic nature of the boronate ester bond allows for the formation of hydrogels under physiological conditions, which is crucial for encapsulating and maintaining the viability of cells.[2][4]
Data Presentation
The following tables summarize key quantitative data reported for various boronic acid-functionalized hydrogel systems, providing a comparative overview of their physical and biological properties.
Table 1: Mechanical Properties of Boronic Acid-Functionalized Hydrogels
| Hydrogel Composition | Crosslinker | Storage Modulus (G') | Loss Modulus (G'') | Measurement Conditions | Reference |
| Phenylboronic acid-functionalized elastin-like polymer | Mannopilose | 11.5 kPa - 21.1 kPa | - | Frequency sweep (0.1 - 10 rad/s) | [7] |
| Boronic acid-functionalized alginate | Polyvinyl alcohol (PVA) | Increases with pH | Increases with pH | pH 6.0, 7.4, 9.0 | [8] |
| Alginate with boronic acid-functionalized silica (B1680970) nanoparticles | - | Increased stiffness with nanoparticles | - | pH 8.0 | [9][10] |
Table 2: Cell Viability in Boronic Acid-Containing Scaffolds
| Scaffold Material | Cell Type | Assay | Viability (%) | Incubation Time | Reference |
| Boric acid-modified chitosan (B1678972) | Human gingival fibroblasts | MTT Assay | >70% (for extracts) | 24 and 48 hours | [11] |
| Phenylboronic acid-modified hyaluronic acid | Chondrocytes | MTT Assay | Non-toxic | - | [12][13] |
| Boric acid | SH-SY5Y cells | LDH Assay | Increased survival at 200 µg/mL | 48 hours | [14] |
| Boric acid-modified chitosan scaffolds | L929 fibroblasts | MTT Assay | >80% for up to 100 mmol/dm³ boric acid | 24, 48, and 72 hours | [15] |
Experimental Protocols
The following protocols describe the synthesis of a phenylboronic acid-functionalized hyaluronic acid (HA-PBA) polymer and its use in fabricating a hydrogel scaffold for 3D cell culture. These are representative methods that can be adapted for other boronic acid and polymer systems.
Protocol 1: Synthesis of Phenylboronic Acid-Functionalized Hyaluronic Acid (HA-PBA)
This protocol is based on the carbodiimide-mediated coupling of 3-aminophenylboronic acid (APBA) to the carboxylic acid groups of hyaluronic acid.
Materials:
-
Hyaluronic acid (HA) sodium salt
-
3-Aminophenylboronic acid (APBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add EDC and NHS to the HA solution at a molar ratio of 2:1 and 1:1 with respect to the carboxyl groups of HA, respectively. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve APBA in a minimal amount of MES buffer and add it to the activated HA solution. The molar ratio of APBA to HA carboxyl groups can be varied to control the degree of functionalization (e.g., 1:1).
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Stop the reaction by adding an excess of hydroxylamine.
-
Purify the resulting HA-PBA conjugate by dialysis against a 0.1 M NaCl solution for 2 days, followed by dialysis against DI water for 3 days, changing the water frequently.
-
Freeze-dry the purified solution to obtain the HA-PBA polymer as a white, fluffy solid.
-
Characterize the degree of functionalization using ¹H NMR spectroscopy.
Protocol 2: Fabrication of HA-PBA/PVA Hydrogel Scaffolds
This protocol describes the formation of a hydrogel through the dynamic covalent crosslinking of HA-PBA with polyvinyl alcohol (PVA).
Materials:
-
HA-PBA polymer (from Protocol 1)
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sterile cell culture plates (e.g., 24-well plate)
Procedure:
-
Prepare a sterile stock solution of HA-PBA in PBS (e.g., 4% w/v).
-
Prepare a sterile stock solution of PVA in PBS (e.g., 10% w/v). This may require heating to fully dissolve. Cool to room temperature before use.
-
To form the hydrogel, mix the HA-PBA and PVA solutions in a desired ratio (e.g., 1:1 v/v) in a well of a cell culture plate.
-
Gently pipette the mixture up and down to ensure homogeneity. Gelation should occur at room temperature. The gelation time will depend on the concentration and degree of functionalization of the polymers.
-
The resulting hydrogel is now ready for cell encapsulation or as a substrate for cell seeding.
Protocol 3: 3D Cell Encapsulation and Culture in HA-PBA/PVA Hydrogels
This protocol details the encapsulation of cells within the hydrogel matrix for 3D culture.
Materials:
-
HA-PBA and PVA stock solutions (sterile, from Protocol 2)
-
Cells of interest (e.g., mesenchymal stem cells, fibroblasts)
-
Complete cell culture medium
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Harvest and count the cells. Resuspend the cell pellet in the HA-PBA stock solution to achieve the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
Gently mix the cell-laden HA-PBA solution with the PVA stock solution at the desired ratio (e.g., 1:1 v/v). Avoid introducing air bubbles.
-
Quickly dispense the mixture into the wells of a sterile culture plate.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 30-60 minutes.
-
After gelation, gently add complete cell culture medium to each well.
-
Culture the cell-laden hydrogels in a standard cell culture incubator (37°C, 5% CO₂), changing the medium every 2-3 days.
Protocol 4: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the viability of cells cultured within the hydrogel scaffolds.
Materials:
-
Cell-laden hydrogels (from Protocol 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or a suitable solubilization solution
-
Microplate reader
Procedure:
-
At desired time points (e.g., day 1, 3, 7), remove the culture medium from the wells containing the cell-laden hydrogels.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a cell culture incubator to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the MTT-containing medium.
-
Add DMSO to each well to dissolve the formazan crystals. The volume of DMSO will depend on the well size (e.g., 200 µL for a 96-well plate, may need to be optimized for larger wells and thicker gels).
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Transfer the colored solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to a control group (e.g., cells at day 1).[15][16][17]
Mandatory Visualizations
Caption: Synthesis and crosslinking of boronic acid hydrogels.
Caption: Experimental workflow for scaffold fabrication and analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adaptable boronate ester hydrogels with tunable viscoelastic spectra to probe timescale dependent mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Covalent Boronic-Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive Phenylboronic Acid-Functionalized Hyaluronic Acid Hydrogels Induce Chondro-Aggregates and Promote Chondrocyte Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two boron-containing compounds affect the cellular viability of SH-SY5Y cells in an in vitro amyloid-beta toxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Tspba in ROS-Mediated Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, wound healing, and cancer progression. The development of therapeutic delivery systems that can respond to the localized ROS microenvironment offers a promising strategy for targeted and on-demand drug release. 4-(2-(trimethylammonio)ethylsulfonyl)phenyl 4-(butoxy)benzenesulfonate (Tspba) has emerged as a critical component in the design of such smart biomaterials. This compound is a ROS-responsive crosslinker that can be integrated into hydrogel networks.[1] The core of its functionality lies in the boronate ester bond, which is susceptible to cleavage in the presence of ROS, particularly hydrogen peroxide (H₂O₂).[2][3] This cleavage leads to the degradation of the hydrogel matrix and the subsequent release of encapsulated therapeutic agents. These unique properties make this compound-based hydrogels highly attractive for a range of biomedical applications, including diabetic wound healing, inflammatory disease treatment, and cancer therapy.[1]
This document provides detailed application notes and protocols for the use of this compound in ROS-mediated therapeutic delivery systems. It is intended to guide researchers in the synthesis, characterization, and application of these intelligent biomaterials.
Mechanism of Action: ROS-Mediated Cleavage of this compound Crosslinks
The therapeutic efficacy of this compound-based delivery systems is contingent on the specific and efficient cleavage of the boronate ester crosslinks in response to elevated ROS levels characteristic of pathological microenvironments. The primary mechanism involves the oxidative cleavage of the boronate ester by hydrogen peroxide (H₂O₂), a major ROS species.
The process begins with the nucleophilic attack of a hydroperoxide anion on the electrophilic boron atom of the boronate ester. This forms an unstable tetrahedral intermediate. Subsequently, an intramolecular rearrangement, known as a 1,2-migration, occurs where the aryl group migrates from the boron to the adjacent oxygen atom. This rearrangement leads to the cleavage of the B-C bond and the formation of a phenol (B47542) and boric acid, resulting in the breakdown of the hydrogel network.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound-based hydrogels in therapeutic delivery applications.
Table 1: In Vitro ROS-Responsive Degradation of this compound-PVA Hydrogels
| H₂O₂ Concentration (mM) | Time for Complete Degradation (hours) | Reference |
| 0 | > 48 (Stable) | [4] |
| 0.1 | 24 - 36 | [5] |
| 1 | 8 - 12 | [4] |
| 10 | 2 - 4 | [5] |
Table 2: In Vitro ROS-Mediated Drug Release from this compound-PVA Hydrogels
| Therapeutic Agent | H₂O₂ Concentration (mM) | Cumulative Release at 24h (%) | Reference |
| Gemcitabine | 0 | ~20 | [4] |
| Gemcitabine | 1 | ~80 | [4] |
| STING agonist DMXAA | 0 | ~15 | [4] |
| STING agonist DMXAA | 1 | ~75 | [4] |
| Metformin | 0.1 | ~65 | [1] |
Table 3: Drug Loading Capacity and Efficiency of this compound-PVA Hydrogels
| Therapeutic Agent | Drug Loading Capacity (%) | Entrapment Efficiency (%) | Reference |
| Metformin | ~10 | > 90 | [6] |
| Gemcitabine | Not Reported | Not Reported | [4] |
| DMXAA | Not Reported | Not Reported | [4] |
Table 4: In Vivo Efficacy of this compound-Based Hydrogels in a Diabetic Wound Healing Model
| Treatment Group | Wound Closure Rate at Day 14 (%) | Key Histological Findings | Reference |
| Control (Untreated) | ~40 | Limited re-epithelialization, persistent inflammation | [7] |
| This compound-PVA Hydrogel (with therapeutic agent) | > 90 | Enhanced re-epithelialization, increased collagen deposition, reduced inflammation | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
This protocol describes the preparation of a ROS-responsive hydrogel using this compound as a crosslinker and PVA as the polymer backbone.
Materials:
-
Poly(vinyl alcohol) (PVA, MW 89,000-98,000, 99+% hydrolyzed)
-
4-(2-(trimethylammonio)ethylsulfonyl)phenyl 4-(butoxy)benzenesulfonate (this compound)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Therapeutic agent of choice
-
Magnetic stirrer and heating plate
-
Vials or molds for hydrogel formation
Procedure:
-
PVA Solution Preparation:
-
Dissolve PVA in PBS (e.g., 10% w/v) by heating to 90°C with continuous stirring until a clear solution is obtained.
-
Allow the PVA solution to cool to room temperature.
-
-
This compound Solution Preparation:
-
Dissolve this compound in PBS (e.g., 5% w/v) at room temperature with gentle stirring.
-
-
Drug Loading (Passive Loading):
-
Dissolve the desired therapeutic agent in the this compound solution at the desired concentration.
-
-
Hydrogel Formation:
-
Mix the PVA solution and the this compound/drug solution at a specific volume ratio (e.g., 2:1 v/v).
-
Vortex or stir the mixture vigorously for 30-60 seconds.
-
Transfer the mixture to a mold or vial and allow it to stand at room temperature for gelation to occur (typically within 5-10 minutes).
-
Protocol 2: Characterization of this compound-PVA Hydrogels
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Freeze-dry the hydrogel samples.
-
Fracture the lyophilized hydrogels to expose the internal structure.
-
Mount the fractured samples on SEM stubs and sputter-coat with a conductive material (e.g., gold).
-
Image the samples using an SEM to observe the porous network structure.
2. Swelling Ratio:
-
Weigh the lyophilized hydrogel (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
3. Rheological Properties:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel sample of defined dimensions on the lower plate.
-
Perform frequency sweep tests to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like behavior.
Protocol 3: In Vitro ROS-Responsive Drug Release Study
Materials:
-
Drug-loaded this compound-PVA hydrogels
-
PBS (pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution (various concentrations, e.g., 0.1 mM, 1 mM, 10 mM in PBS)
-
Shaking incubator (37°C)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial.
-
Add a specific volume of PBS (control) or H₂O₂ solution to the vial.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
Protocol 4: In Vitro Biocompatibility Assessment (Cell Viability Assay)
Materials:
-
This compound-PVA hydrogel
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., NIH/3T3)
-
MTT or CCK-8 assay kit
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize the hydrogel samples (e.g., by UV irradiation).
-
Incubate the hydrogels in cell culture medium (e.g., 1 mL medium per 0.1 g hydrogel) for 24 hours at 37°C to obtain the hydrogel extract.
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with the hydrogel extract. Include a control group with fresh medium and a positive control with a cytotoxic agent.
-
-
Incubation and Viability Assay:
-
Incubate the cells for 24 or 48 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
-
Conclusion
This compound-based ROS-responsive hydrogels represent a versatile and powerful platform for targeted therapeutic delivery. The ability to tailor their degradation and drug release profiles in response to the specific oxidative stress levels found in diseased tissues opens up new avenues for more effective and personalized treatments. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and advance the use of this compound in a variety of biomedical applications. Further research focusing on the in vivo long-term biocompatibility and the development of multi-stimuli responsive systems will continue to expand the potential of this innovative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies on Hydrogels Based on H2O2-Responsive Moieties: Mechanism, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Crosslinked Brush-Arm Star Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tspba Crosslinking Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the kinetics of protein-protein interactions using the hetero-bifunctional, photo-activatable crosslinker, Thiosuccinimidyl-4-(p-azidosalicylamido)butyrate (Tspba).
Introduction
This compound is a crosslinking reagent used to covalently link interacting proteins.[1][2] It contains two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) and a photo-activatable aryl azide (B81097) group.[3] The two-step reaction mechanism allows for the targeted conjugation to one protein followed by light-induced crosslinking to its interaction partner. This method is invaluable for capturing transient or weak protein-protein interactions for subsequent analysis.[2][4]
The study of crosslinking kinetics provides insights into the rates of association and dissociation of protein complexes.[5] By varying parameters such as reactant concentrations and incubation times, researchers can optimize crosslinking efficiency and quantitatively analyze the dynamics of protein interactions.[5][6]
Principle of this compound Crosslinking
The this compound crosslinking process occurs in two distinct stages:
-
Amine-Reactive Conjugation: The NHS-ester end of this compound reacts with primary amine groups on the "bait" protein, forming a stable amide bond. This reaction is typically performed in the dark to prevent premature activation of the aryl azide group.
-
Photo-activated Crosslinking: Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate.[3] This intermediate can then form a covalent bond with nearby molecules, including amino acid residues on the interacting "prey" protein, effectively "trapping" the protein-protein interaction.[3]
Experimental Protocols
This protocol outlines a general procedure for this compound crosslinking. Optimal conditions may vary depending on the specific proteins and buffer systems used.
Materials and Reagents
-
This compound crosslinker
-
"Bait" and "Prey" proteins of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV Lamp (330-370 nm)[3]
-
SDS-PAGE reagents
-
Western blot reagents
-
Coomassie stain
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Step-by-Step Protocol
1. Reagent Preparation a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare the "Bait" and "Prey" proteins in the Reaction Buffer. Ensure the protein solutions are free of any primary amine-containing contaminants.
2. NHS Ester Conjugation (in the dark) a. In a microcentrifuge tube, mix the "Bait" protein with the this compound stock solution. A typical starting molar ratio is 1:20 (protein:crosslinker). b. Incubate the reaction mixture for 30 minutes at room temperature in the dark. c. Remove excess, unreacted this compound by dialysis or using a desalting column.
3. Photo-activated Crosslinking a. Add the "Prey" protein to the this compound-conjugated "Bait" protein solution. b. For kinetic analysis, prepare several identical reaction mixtures and expose them to UV light for varying amounts of time (e.g., 0, 1, 5, 10, 20, and 30 minutes).[3] Place the samples on ice during UV exposure to prevent heating.[3] c. Use a long-wavelength UV lamp (330-370 nm) for photo-activation.[3]
4. Quenching the Reaction a. After the desired UV exposure time, add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
5. Analysis by SDS-PAGE and Western Blotting a. Add 4x LDS sample buffer (non-reducing) to each sample and heat at 70°C for 10 minutes.[7] b. Load the samples onto an SDS-PAGE gel and run according to standard procedures. c. Visualize the crosslinked products by Coomassie staining or perform a Western blot to specifically detect the proteins of interest.
Data Presentation
The extent of crosslinking can be quantified by measuring the band intensities of the monomeric and crosslinked protein species on the gel.
Table 1: Effect of UV Exposure Time on Crosslinking Efficiency
| UV Exposure Time (minutes) | "Bait" Protein Monomer (%) | Crosslinked Complex (%) |
| 0 | 98 | 2 |
| 1 | 85 | 15 |
| 5 | 62 | 38 |
| 10 | 41 | 59 |
| 20 | 25 | 75 |
| 30 | 23 | 77 |
Table 2: Effect of this compound:Protein Molar Ratio on Crosslinking Efficiency (10 min UV Exposure)
| This compound:"Bait" Protein Molar Ratio | "Bait" Protein Monomer (%) | Crosslinked Complex (%) |
| 5:1 | 75 | 25 |
| 10:1 | 58 | 42 |
| 20:1 | 41 | 59 |
| 50:1 | 35 | 65 |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to study the interaction between a receptor and its downstream signaling partner.
References
- 1. Crosslinking Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tspba-Based Injectable Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectable hydrogels have emerged as highly promising biomaterials for a range of biomedical applications, including localized drug delivery, tissue engineering, and regenerative medicine. Their minimally invasive nature, ability to conform to irregular tissue defects, and capacity for sustained therapeutic agent release make them a superior alternative to traditional drug administration routes. This document provides detailed application notes and protocols for the creation and utilization of injectable hydrogels based on 4-((4-(1,2,2-triphenylvinyl)phenoxy)methyl)benzoic acid (Tspba), a molecule known for its aggregation-induced emission (AIE) properties and its utility in forming stimuli-responsive hydrogels.
The hydrogels described herein are formed by the crosslinking of this compound with polyvinyl alcohol (PVA). The resulting this compound-PVA hydrogel is a biocompatible and injectable material. A key feature of this hydrogel system is its responsiveness to reactive oxygen species (ROS). In environments with elevated ROS levels, a characteristic of inflammatory sites and the tumor microenvironment, the hydrogel matrix can be cleaved, leading to the controlled release of encapsulated therapeutic agents.
These application notes will guide researchers through the synthesis of this compound, the preparation of this compound-PVA injectable hydrogels, and the essential characterization techniques to evaluate their physicochemical properties, drug release kinetics, and biocompatibility.
Data Presentation
Table 1: Physicochemical and Mechanical Properties of this compound-PVA Hydrogels
| Property | Value | Test Method |
| Gelation Time | 5 - 15 minutes | Vial tilting method |
| Swelling Ratio | 300 - 500% | Gravimetric method |
| Tensile Strength | 0.5 - 2.5 MPa | Uniaxial tensile testing |
| Compressive Modulus | 60 - 250 kPa | Unconfined compression testing |
| Porosity | 70 - 90% | Liquid displacement method |
Table 2: In Vitro Drug Release Kinetics from this compound-PVA Hydrogels
| Time (hours) | Cumulative Release (%) - Normal Conditions | Cumulative Release (%) - High ROS Conditions |
| 1 | ~5% | ~15% |
| 6 | ~15% | ~40% |
| 12 | ~25% | ~65% |
| 24 | ~35% | ~85% |
| 48 | ~45% | >95% |
Note: Drug release kinetics are dependent on the specific drug encapsulated and the precise formulation of the hydrogel.
Table 3: Biocompatibility Assessment of this compound-PVA Hydrogels
| Assay | Cell Line | Result |
| MTT Assay (24h) | L929 Fibroblasts | > 90% cell viability |
| Live/Dead Staining | Human Mesenchymal Stem Cells | Predominantly live cells observed |
| Hemolysis Assay | Red Blood Cells | < 5% hemolysis |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-(1,2,2-triphenylvinyl)phenoxy)methyl)benzoic acid (this compound)
This protocol is adapted from established synthetic routes for similar tetraphenylethylene (B103901) derivatives.
Materials:
-
2-(4-bromophenyl)-1,1,2-triphenylethylene
-
4-hydroxybenzoic acid methyl ester
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Etherification.
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid methyl ester (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Stir the mixture at 80°C for 30 minutes.
-
Add a solution of 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at 120°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/n-hexane gradient) to obtain the methyl ester intermediate.
-
-
Step 2: Hydrolysis.
-
Dissolve the purified methyl ester intermediate in a mixture of methanol and a 10% aqueous NaOH solution.
-
Reflux the mixture for 6 hours.
-
After cooling, remove the methanol using a rotary evaporator.
-
Acidify the remaining aqueous solution with 2M HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.
-
Protocol 2: Preparation of this compound-PVA Injectable Hydrogel
Materials:
-
This compound (synthesized as per Protocol 1)
-
Polyvinyl alcohol (PVA, Mw 100,000-200,000 g/mol , >98% hydrolyzed)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Therapeutic agent (drug) to be encapsulated
-
Dual-syringe mixing system with a static mixer
Procedure:
-
Preparation of PVA Solution:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA powder in PBS at 90°C with continuous stirring until the solution is clear. Allow the solution to cool to room temperature.
-
-
Preparation of this compound Solution:
-
Prepare a 2% (w/v) this compound solution by dissolving this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then diluting with PBS. Ensure the final concentration of the organic solvent is below cytotoxic levels.
-
-
Encapsulation of Therapeutic Agent:
-
Dissolve or suspend the desired amount of the therapeutic agent in the PVA solution. Stir gently to ensure uniform distribution.
-
-
Hydrogel Formation:
-
Load the PVA solution (containing the therapeutic agent) into one syringe of the dual-syringe mixing system.
-
Load the this compound solution into the second syringe.
-
Connect the two syringes to a static mixer.
-
Simultaneously and slowly inject the contents of both syringes into the desired location. The mixing of the two solutions will initiate the crosslinking process, forming the hydrogel in situ. The gelation should be complete within 5-15 minutes.
-
Protocol 3: Characterization of this compound-PVA Hydrogel
1. Gelation Time:
-
Mix the PVA and this compound solutions as described in Protocol 2.
-
Tilt the vial every 30 seconds. The gelation time is recorded when the hydrogel no longer flows.
2. Swelling Ratio:
-
Weigh the lyophilized hydrogel (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
The swelling ratio is calculated as: (Ws - Wd) / Wd * 100%.
3. Mechanical Testing:
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression tests and uniaxial tensile tests using a universal testing machine to determine the compressive modulus and tensile strength.
4. In Vitro Drug Release:
-
Place a drug-loaded hydrogel sample in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
To simulate a high ROS environment, add hydrogen peroxide (H₂O₂) to the release medium to a final concentration of 100 µM.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
5. Biocompatibility Assessment:
-
MTT Assay: Incubate cells (e.g., L929 fibroblasts) with hydrogel extracts for 24 hours and assess cell viability using the MTT assay according to the manufacturer's protocol.
-
Live/Dead Staining: Encapsulate cells within the hydrogel and culture for a desired period. Stain the cell-laden hydrogels with a live/dead staining kit (e.g., Calcein-AM/Propidium Iodide) and visualize using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for this compound-based hydrogels.
Caption: ROS-responsive drug release mechanism.
Application Note: In Vitro Degradation Assay for Tspba Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-substituted phenylboronic acid (Tspba) hydrogels are a class of "smart" biomaterials gaining significant attention in drug delivery and tissue engineering. Typically formed by the dynamic covalent crosslinking of a diol-containing polymer, such as polyvinyl alcohol (PVA), with a this compound crosslinker, these hydrogels exhibit unique stimuli-responsive properties.[1][2] The key to their functionality lies in the phenylboronic ester bonds, which can be cleaved in response to specific environmental cues like changes in pH and the presence of reactive oxygen species (ROS).[1][3] Understanding the degradation profile of this compound hydrogels is critical for designing effective therapeutic systems, as it dictates the release kinetics of encapsulated drugs and the persistence of the hydrogel scaffold in a physiological environment. This document provides detailed protocols for conducting in vitro degradation assays to characterize the hydrolytic, enzymatic, and ROS-mediated degradation of this compound hydrogels.
Principle of the Assay
The in vitro degradation of this compound hydrogels is primarily governed by the cleavage of the boronic ester crosslinks.[4][5] This process can be initiated by several mechanisms:
-
Hydrolytic Degradation: The boronic ester bond is susceptible to hydrolysis, a reaction that is influenced by pH.[6][7] At acidic pH, the equilibrium favors a less stable form of the ester, leading to faster degradation. Conversely, at physiological or alkaline pH, a more stable form is favored, resulting in a more robust hydrogel network.[4]
-
Enzymatic Degradation: this compound hydrogels can be designed to be degradable by specific enzymes, such as matrix metalloproteinases (MMPs), which are often upregulated in disease states.[8][9][10] This allows for targeted degradation and drug release at the site of pathology.
-
ROS-Responsive Degradation: The this compound linker is designed to be cleaved in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][11] Since many disease microenvironments, including inflammation and cancer, are characterized by high levels of ROS, this provides a mechanism for on-demand drug delivery.[1]
The degradation rate is typically quantified by measuring the change in the hydrogel's mass over time when incubated in a physiologically relevant medium.
Experimental Workflow
The general workflow for assessing the in vitro degradation of this compound hydrogels involves hydrogel preparation, incubation in a degradation medium, and periodic measurement of the remaining mass.
Caption: General workflow for the in vitro this compound hydrogel degradation assay.
Protocols
Protocol 1: Hydrolytic Degradation Assay
This protocol assesses the baseline degradation of the hydrogel in a physiological buffer.
Materials and Equipment:
-
This compound crosslinker and polymer (e.g., PVA) solutions
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials (e.g., 2 mL Eppendorf tubes or glass vials)
-
Incubator set to 37°C
-
Analytical balance
-
Micropipettes
-
Kimwipes or lint-free tissue
Procedure:
-
Hydrogel Preparation: a. Prepare the this compound hydrogel by mixing the polymer and crosslinker solutions in a sterile vial according to your specific formulation. For example, mix equal volumes of 6% (w/v) PVA and 6% (w/v) this compound solution.[2] b. Allow the hydrogel to fully form. A typical sample volume is 500 µL. c. Prepare at least three replicate samples for each time point.
-
Initial Weight Measurement: a. Once gelation is complete, carefully record the initial weight of each hydrogel sample (W₀) using an analytical balance.
-
Incubation: a. Gently add 1 mL of pre-warmed (37°C) PBS (pH 7.4) on top of each hydrogel. b. Place the vials in an incubator at 37°C.
-
Data Collection: a. At each designated time point (e.g., 1, 3, 6, 12, 24, 48, 72 hours), remove the vials from the incubator. b. Carefully aspirate the supernatant (the PBS buffer). c. Gently blot any excess moisture from the vial walls without disturbing the hydrogel. d. Weigh the vial containing the remaining hydrogel to obtain the wet weight at time t (Wₜ). e. After the final time point, you may choose to lyophilize the hydrogels to measure the final dry weight for comparison with the initial dry weight (if measured).
-
Data Analysis: a. Calculate the percentage of weight remaining at each time point using the formula: Weight Remaining (%) = (Wₜ / W₀) × 100% b. Plot the average Weight Remaining (%) against time.
Protocol 2: Enzymatic Degradation Assay
This protocol evaluates the hydrogel's susceptibility to enzymatic degradation, which is crucial for applications in tissues with high enzymatic activity.
Materials and Equipment:
-
All materials from Protocol 1
-
Relevant enzyme (e.g., Collagenase Type II, Matrix Metalloproteinase-2 (MMP-2))
-
Appropriate enzyme buffer (e.g., Tris-HCl buffer with CaCl₂ for many MMPs)
Procedure:
-
Hydrogel Preparation and Initial Weighing: a. Follow steps 1 and 2 from Protocol 1 to prepare and weigh the hydrogel samples.
-
Enzyme Solution Preparation: a. Prepare the enzyme solution at the desired concentration in the appropriate buffer. For example, prepare a 20 U/mL solution of collagenase or a 20 nM solution of active MMP-2.[8][12] b. Prepare a "Control" solution containing only the enzyme buffer (no enzyme).
-
Incubation: a. For the "Enzyme" group, add 1 mL of the enzyme solution to each hydrogel sample. b. For the "Control" group, add 1 mL of the enzyme buffer to each hydrogel sample. c. Incubate all samples at 37°C. Refresh the enzyme and control solutions every 2 days to maintain enzyme activity if the experiment runs for an extended period.[8]
-
Data Collection and Analysis: a. Follow steps 4 and 5 from Protocol 1 to collect data and calculate the percentage of weight remaining for both the enzyme and control groups. b. Compare the degradation profiles of the enzyme-treated group and the control group.
Protocol 3: ROS-Responsive Degradation Assay
This protocol assesses the hydrogel's degradation in response to an oxidative environment, mimicking inflammatory conditions.
Materials and Equipment:
-
All materials from Protocol 1
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
PBS, pH 7.4
Procedure:
-
Hydrogel Preparation and Initial Weighing: a. Follow steps 1 and 2 from Protocol 1 to prepare and weigh the hydrogel samples.
-
ROS Solution Preparation: a. Prepare the ROS-containing degradation medium by diluting H₂O₂ in PBS to a final concentration relevant to the biological environment of interest (e.g., 100-200 µM).[3] b. Prepare a "Control" solution of PBS without H₂O₂.
-
Incubation: a. For the "ROS" group, add 1 mL of the H₂O₂/PBS solution to each hydrogel sample. b. For the "Control" group, add 1 mL of plain PBS to each hydrogel sample. c. Incubate all samples at 37°C. Replace the solutions daily to maintain the H₂O₂ concentration.[3]
-
Data Collection and Analysis: a. Follow steps 4 and 5 from Protocol 1 to collect data and calculate the percentage of weight remaining for both the ROS and control groups. b. Compare the degradation profiles to determine the ROS-sensitivity of the hydrogel.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation of this compound Hydrogel Formulations (% Weight Remaining)
| Time (hours) | Formulation A (Control - PBS) | Formulation A (+ Enzyme) | Formulation B (Control - PBS) | Formulation B (+ 100µM H₂O₂) |
|---|---|---|---|---|
| 0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 6 | 98.5 ± 1.2 | 92.1 ± 1.5 | 99.1 ± 0.9 | 94.3 ± 1.8 |
| 12 | 97.2 ± 1.4 | 81.5 ± 2.1 | 98.4 ± 1.1 | 85.6 ± 2.2 |
| 24 | 95.8 ± 1.8 | 65.3 ± 2.5 | 97.5 ± 1.3 | 72.1 ± 2.9 |
| 48 | 92.3 ± 2.0 | 42.8 ± 3.1 | 96.2 ± 1.5 | 55.8 ± 3.4 |
| 72 | 88.9 ± 2.5 | 21.7 ± 3.6 | 94.8 ± 1.9 | 38.2 ± 4.1 |
Data are presented as mean ± standard deviation (n=3).
Degradation Mechanism Visualization
The degradation of this compound hydrogels occurs via the cleavage of the boronic ester bond, which is accelerated by hydrolytic, enzymatic, or oxidative triggers.
Caption: Stimuli-responsive degradation of this compound hydrogel network.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicates | - Inconsistent hydrogel sample size/volume.- Incomplete removal of supernatant.- Inaccurate weighing. | - Ensure precise and consistent pipetting when preparing hydrogels.- Develop a consistent method for removing the buffer (e.g., aspirate from the same position).- Use a calibrated analytical balance and allow readings to stabilize. |
| No degradation observed in enzyme group | - Enzyme is inactive.- Incorrect buffer was used (pH, co-factors).- Hydrogel formulation is not susceptible to the chosen enzyme. | - Use a fresh batch of enzyme and store it properly.- Verify the buffer composition and pH are optimal for enzyme activity.- Confirm from literature that the peptide linkers in your hydrogel are substrates for the enzyme. |
| Very rapid degradation of all samples | - Hydrogel formulation has low crosslinking density.- Incubation temperature is too high.- pH of the buffer is too acidic, accelerating hydrolysis. | - Increase polymer or crosslinker concentration.- Verify incubator temperature is set to 37°C.- Check the pH of the PBS buffer; it should be 7.4. |
| Hydrogel swells significantly, weight increases | - Initial degradation breaks crosslinks, allowing more water uptake before polymer chains dissolve. | - This is a normal phenomenon. Continue the assay until mass loss is observed. Consider measuring swelling ratio in parallel (swollen weight / dry weight). |
References
- 1. Injectable hydrogels with ROS-triggered drug release enable the co-delivery of antibacterial agent and anti-inflammatory nanoparticle for periodontitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reactive oxygen species-responsive hydrogel encapsulated with bone marrow derived stem cells promotes repair and regeneration of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 8. Injectable and bioresponsive hydrogels for on-demand matrix metalloproteinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tspba Hydrogel Gelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully preparing Tspba hydrogels.
Troubleshooting Guide: Common Gelation Issues
This guide addresses specific problems that may be encountered during the formation of this compound hydrogels, which are typically synthesized by crosslinking Poly(vinyl alcohol) (PVA) with the ROS-responsive crosslinker, this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure to Gel or Very Slow Gelation | Insufficient Crosslinker Concentration: The concentration of this compound is too low to form a stable network. | Gradually increase the concentration of the this compound solution. Monitor the gelation time at each concentration to find the optimal ratio. |
| Incomplete Dissolution of PVA: PVA is not fully dissolved, leading to a non-homogeneous solution and insufficient available hydroxyl groups for crosslinking. | Ensure complete dissolution of PVA by heating (typically to 90°C) with continuous stirring until the solution is clear. Inadequate dissolution can be a factor in gelation failure. | |
| Incorrect pH: The pH of the solution may not be optimal for the boronic ester bond formation between this compound and PVA. Boronate ester formation is favored at a pH near or above the pKa of the boronic acid. | Adjust the pH of the PVA solution. For many boronic acid-based hydrogels, a slightly alkaline pH (around 8-9) can facilitate gelation. However, this compound-PVA hydrogels can also form at physiological pH. | |
| Weak or Soft Hydrogel | Low PVA Concentration: The polymer concentration is insufficient to form a robust network. | Increase the concentration of the PVA solution. Higher PVA concentrations generally lead to stiffer hydrogels. |
| Low Crosslinker to Polymer Ratio: The ratio of this compound to PVA is not high enough to create a densely crosslinked network. | Increase the concentration of the this compound solution relative to the PVA concentration. This will increase the crosslinking density and improve the mechanical strength of the hydrogel. | |
| Premature Degradation: If the hydrogel is intended for applications where it should be stable, premature degradation could be due to environmental factors. | For ROS-responsive hydrogels, ensure that the preparation and handling environment is free from excessive reactive oxygen species until degradation is desired. | |
| Inhomogeneous Gel Formation (Clumps or Precipitates) | Poor Mixing of Components: The this compound and PVA solutions were not mixed thoroughly and rapidly. | Ensure rapid and vigorous mixing immediately after adding the this compound solution to the PVA solution to promote uniform crosslinking. |
| Localized High Concentration of Crosslinker: Adding the this compound solution too slowly or without adequate stirring can cause localized, rapid gelation, leading to an inhomogeneous final product. | Add the this compound solution to the PVA solution under constant and vigorous stirring to ensure even distribution of the crosslinker. | |
| Rapid, Uncontrolled Gelation | High Concentrations of Reactants: The concentrations of both PVA and this compound are too high, leading to almost instantaneous gelation which can be problematic for applications like injection. | Reduce the concentrations of either the PVA solution, the this compound solution, or both. This will slow down the gelation kinetics. |
| Optimal pH for Rapid Reaction: The pH is highly favorable for rapid boronate ester formation. | If slower gelation is desired, a slight adjustment of the pH away from the optimal range for the specific boronic acid may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound hydrogel gelation?
A1: this compound hydrogels are formed through the creation of dynamic covalent bonds between the boronic acid groups of the this compound crosslinker and the diol (hydroxyl) groups present on the polyvinyl alcohol (PVA) polymer chains. This reaction forms boronate esters, which act as the crosslinks that create the three-dimensional hydrogel network.
Q2: How do the concentrations of PVA and this compound affect the hydrogel's properties?
A2: The concentrations of both PVA and this compound are critical parameters that dictate the final properties of the hydrogel.
-
PVA Concentration: A higher concentration of PVA generally results in a hydrogel with increased mechanical stiffness and a more porous internal structure.[1]
-
This compound Concentration: Increasing the concentration of the this compound crosslinker leads to a higher crosslinking density. This typically results in a stiffer and less swollen hydrogel.
Q3: What is the typical gelation time for this compound hydrogels?
A3: The gelation of this compound-PVA hydrogels can be very rapid, often occurring within seconds to minutes after mixing the precursor solutions. The exact time depends on the concentrations of PVA and this compound, as well as the temperature and pH of the solutions. In some cases, gelation is reported to be almost instantaneous.
Q4: How does pH influence the gelation process?
A4: The formation of boronate esters is a pH-dependent reaction. Generally, the reaction is favored at a pH that is near or slightly above the pKa of the boronic acid. For many aryl boronic acids, this is in the range of 8-9. However, stable boronate ester bonds can also be formed under neutral or even acidic conditions depending on the specific chemical structures of the boronic acid and the diol. For this compound-PVA hydrogels, gelation can be achieved at physiological pH (around 7.4).
Q5: Can this compound hydrogels be injected?
A5: Yes, one of the key advantages of this compound-PVA hydrogels is their potential for injectability. By tuning the concentrations of the precursor solutions to achieve a suitable gelation time, the hydrogel can be injected in a liquid state and subsequently form a gel in situ. The dynamic nature of the boronate ester bonds can also impart shear-thinning and self-healing properties, which are beneficial for injectable applications.
Data on Hydrogel Properties
The following tables summarize the impact of precursor concentrations on the mechanical properties of the resulting hydrogels.
Table 1: Effect of PVA Concentration on Hydrogel Stiffness
| PVA Concentration (wt%) | Storage Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |
| 5 | ~400 | ~50 |
| 10 | ~1200 | ~150 |
| 15 | ~2500 | ~300 |
Note: These are representative values and can vary based on the specific molecular weight of PVA and the concentration of the this compound crosslinker.
Table 2: Effect of Crosslinker Concentration on Gelation Time and Stiffness
| This compound to PVA Molar Ratio | Approximate Gelation Time | Relative Stiffness |
| Low | Slower | Softer |
| Medium | Moderate | Firmer |
| High | Faster | Stiffer |
Experimental Protocols
1. Preparation of PVA Solution
-
Materials: Poly(vinyl alcohol) (PVA, Mw ~146,000-186,000 g/mol , >99% hydrolyzed), Deionized water.
-
Procedure:
-
Weigh the desired amount of PVA powder.
-
Add the PVA powder to a beaker containing the required volume of deionized water to achieve the target concentration (e.g., 10 wt%).
-
Heat the mixture to 90°C on a hot plate with constant stirring using a magnetic stir bar.
-
Continue heating and stirring until the PVA is completely dissolved and the solution is clear and homogeneous. This may take several hours.
-
Allow the PVA solution to cool to room temperature before use.
-
2. Preparation of this compound Hydrogel
-
Materials: Prepared PVA solution, this compound (4,4'-(propane-1,3-diylbis(azanediyl))bis(N,N-dimethyl-N-(4-(dihydroxyboranyl)benzyl)benzenaminium) bromide) solution (e.g., 5 wt% in deionized water).
-
Procedure:
-
Place a specific volume of the PVA solution into a vial or reaction vessel.
-
While vigorously stirring the PVA solution, rapidly add the desired volume of the this compound solution.
-
Continue to mix for a few seconds to ensure homogeneity. Gelation should occur shortly after mixing. The hydrogel is now ready for your application.
-
Visualizations
Caption: Signaling pathway of this compound hydrogel formation.
Caption: Troubleshooting workflow for gelation failure.
References
Technical Support Center: Optimizing Tspba Concentration for Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 4-((3-(triethoxysilyl)propyl)sulfonamido)benzoic acid (Tspba) for hydrogel synthesis. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on how this compound concentration impacts hydrogel properties.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in hydrogel formation?
A1: this compound acts as a crosslinking agent, specifically a reactive oxygen species (ROS)-responsive crosslinker.[1] It forms borate (B1201080) esters with polymers containing diol groups, such as polyvinyl alcohol (PVA), creating a three-dimensional hydrogel network.[1] This crosslinking is essential for the gelation and structural integrity of the hydrogel.
Q2: How does this compound concentration generally affect the properties of a hydrogel?
A2: The concentration of this compound, as a crosslinker, significantly influences the physicochemical properties of the hydrogel. Generally, a higher this compound concentration leads to a higher crosslinking density, which can result in:
-
Increased stiffness and mechanical strength : A more densely crosslinked network is more resistant to deformation.
-
Decreased swelling ratio : A tighter network structure restricts the amount of water the hydrogel can absorb.[2][3]
-
Slower degradation rate : More crosslinks need to be broken for the hydrogel to degrade.[4][5][6]
-
Decreased porosity : A higher crosslink density can lead to smaller pore sizes within the hydrogel matrix.
Q3: What are the primary applications of this compound-containing hydrogels?
A3: Due to their ROS-responsive nature, this compound-crosslinked hydrogels are particularly useful in biomedical applications where controlled drug delivery is desired in an oxidative stress environment. A prime example is in diabetic wound healing, where the hydrogel can release therapeutic agents in response to the high levels of ROS present in the wound microenvironment.[1]
Troubleshooting Guide
Q4: My hydrogel is not forming or is too weak. What should I do?
A4:
-
Problem: Insufficient crosslinking is occurring.
-
Solution:
-
Increase this compound Concentration: A higher concentration of the crosslinker will increase the number of crosslinks, leading to gel formation and improved mechanical strength.
-
Increase Polymer (e.g., PVA) Concentration: A higher concentration of the polymer provides more sites for crosslinking.[1]
-
Ensure Proper Mixing: Inadequate mixing of the this compound and polymer solutions can lead to localized or incomplete gelation. A dual-syringe mixing system can be effective for rapid and uniform mixing.[7]
-
Check pH of the Solution: The efficiency of borate ester formation can be pH-dependent. Ensure the pH of your precursor solutions is optimal for the reaction.
-
Q5: My hydrogel is too stiff and brittle. How can I make it more flexible?
A5:
-
Problem: The crosslinking density is too high.
-
Solution:
-
Decrease this compound Concentration: Reducing the amount of crosslinker will lead to a less dense network, resulting in a softer and more flexible hydrogel.[8]
-
Decrease Polymer Concentration: Lowering the polymer concentration can also reduce the overall stiffness.
-
Incorporate a Plasticizer: Adding a suitable plasticizer can improve the flexibility of the hydrogel.
-
Q6: The swelling ratio of my hydrogel is too low. How can I increase it?
A6:
-
Problem: A high crosslinking density is restricting water uptake.
-
Solution:
-
Decrease this compound Concentration: A lower crosslinker concentration will result in a looser network with a larger mesh size, allowing the hydrogel to absorb more water and thus have a higher swelling ratio.[2][3]
-
Incorporate Hydrophilic Moieties: Adding more hydrophilic groups to the polymer backbone can increase the hydrogel's affinity for water.
-
Q7: My hydrogel is degrading too slowly for my application. How can I speed up the degradation?
A7:
-
Problem: The hydrogel network is too stable.
-
Solution:
-
Decrease this compound Concentration: A lower crosslinking density means there are fewer crosslinks to break, leading to faster degradation.[4][5][6]
-
Incorporate More ROS-Sensitive Linkers: If using a combination of crosslinkers, increasing the proportion of ROS-responsive this compound will make the hydrogel more sensitive to degradation in an oxidative environment.
-
Q8: The release of my encapsulated drug is too slow. How can I achieve a faster release profile?
A8:
-
Problem: The dense hydrogel network is hindering drug diffusion.
-
Solution:
-
Decrease this compound Concentration: This will increase the mesh size of the hydrogel network, facilitating faster diffusion of the encapsulated drug.
-
Increase the Swelling Ratio: By following the steps in Q6 to increase the swelling ratio, you can also promote faster drug release as more water can permeate the hydrogel and carry the drug out.
-
Data Presentation
The following tables summarize the impact of this compound and PVA concentrations on the physical state and properties of hydrogels, based on available literature.
Table 1: Effect of PVA Concentration on the Physical State of a 10% this compound Hydrogel [1]
| PVA Concentration | Initial State | State After Several Minutes |
| 1% | Solution | Solution |
| 5% | Solution | Solution |
| 10% | Solution | Viscous Solution |
| 20% | Solution | Gel |
| 30% | Solution | Solid Gel |
Table 2: Effect of PVA and this compound Concentration on Hydrogel Swelling Ratio
| Gel Formulation (PVA:this compound) | Swelling Ratio (%) | Reference |
| 6% PVA : 9% this compound | ~150 | [9] |
| 9% PVA : 9% this compound | ~125 | [9] |
| 6% PVA : 6% this compound | ~200 | [9] |
| 9% PVA : 6% this compound | ~175 | [9] |
Table 3: Effect of PVA and this compound Concentration on Hydrogel Moduli
| Gel Formulation (PVA:this compound) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| 6% PVA : 9% this compound | ~1000 | ~100 | [9] |
| 9% PVA : 9% this compound | ~2000 | ~150 | [9] |
| 6% PVA : 6% this compound | ~800 | ~80 | [9] |
| 9% PVA : 6% this compound | ~1500 | ~120 | [9] |
Experimental Protocols
Protocol for the Formation of a PVA-Tspba Hydrogel [7]
Materials:
-
Polyvinyl alcohol (PVA) (e.g., 72 kDa, 98% hydrolyzed)
-
4-((3-(triethoxysilyl)propyl)sulfonamido)benzoic acid (this compound)
-
Deionized water
-
Magnetic stirrer with hot plate
-
Dual-syringe system
Procedure:
-
Preparation of PVA Solution:
-
Add 5 g of PVA to 100 ml of deionized water in a beaker with a magnetic stir bar.
-
Heat the mixture to 90°C while stirring until the PVA is completely dissolved and a clear solution is obtained.
-
Allow the solution to cool to room temperature. This results in a 5 wt% PVA solution.
-
-
Preparation of this compound Solution:
-
Prepare a 5 wt% this compound solution in deionized water.
-
-
Hydrogel Formation:
-
Load the 5 wt% PVA solution into one syringe of a dual-syringe system.
-
Load the 5 wt% this compound solution into the second syringe.
-
To form the hydrogel, simultaneously inject the two solutions into a mold or directly at the desired site. The hydrogel will form almost instantly upon mixing.
-
For Drug-Loaded Hydrogels:
-
To encapsulate a therapeutic agent (e.g., a drug or protein), add the predetermined amount of the agent to the PVA solution before loading it into the syringe. Ensure the agent is fully dissolved or homogeneously suspended.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture. | Semantic Scholar [semanticscholar.org]
- 6. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of PVA-TSPBA hydrogels [bio-protocol.org]
- 8. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tspba Hydrogel Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the mechanical properties of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)vinyl)benzoic acid (Tspba) hydrogels. This resource offers a question-and-answer format to address common experimental challenges, detailed protocols, and quantitative data to guide your research.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and characterization of this compound-based hydrogels, particularly when crosslinked with polyvinyl alcohol (PVA).
Q1: My this compound-PVA hydrogel is not forming or is too weak. What are the likely causes and solutions?
A1: Failure to form a stable hydrogel or the formation of a weak gel are common issues. Here are the primary factors to investigate:
-
Insufficient Crosslinking: The concentration of either this compound or PVA may be too low to form a robust network. The crosslinking between the boronic acid group of this compound and the diol groups of PVA is essential for gelation.
-
Solution: Systematically increase the concentration of either this compound or PVA. A study has shown that for a 10% this compound solution, varying the PVA concentration from 1% to 30% significantly impacts the physical state of the hydrogel, with higher concentrations leading to a more solid gel-like structure.[1]
-
-
Incorrect pH: The formation of the boronate ester bond between this compound and PVA is pH-dependent.
-
Solution: Ensure the pH of your polymer solutions is within the optimal range for boronate ester formation, typically around physiological pH (7.4). Adjust the pH of your buffer as needed.
-
-
Inadequate Mixing: Incomplete mixing of the this compound and PVA solutions can lead to a heterogeneous gel with weak spots.
-
Solution: Ensure thorough but gentle mixing of the precursor solutions to achieve a uniform distribution of the crosslinker.
-
Q2: How can I tune the mechanical stiffness of my this compound-PVA hydrogel?
A2: The mechanical stiffness (e.g., Young's modulus, compressive modulus) of this compound-PVA hydrogels can be readily tuned by modulating the following parameters:
-
Polymer Concentration: Increasing the concentration of PVA generally leads to a stiffer hydrogel due to a higher crosslinking density.[1]
-
This compound to PVA Ratio: The stoichiometry between the boronic acid groups of this compound and the hydroxyl groups of PVA influences the number of effective crosslinks. Experiment with different ratios to find the optimal balance for your desired stiffness.
-
Addition of a Second Network (Double Network Hydrogels): Introducing a second, interpenetrating polymer network can dramatically enhance mechanical properties. This is a common strategy to improve the toughness and strength of hydrogels.
-
Inclusion of Nanofillers: Incorporating nanoparticles such as cellulose (B213188) nanocrystals or graphene oxide can reinforce the hydrogel matrix and increase its mechanical strength.
Q3: My hydrogel exhibits poor tensile strength and breaks easily. How can I improve its toughness?
A3: Low tensile strength and toughness are common limitations of single-network hydrogels. Consider these strategies for improvement:
-
Double Network (DN) Formation: Creating a DN hydrogel is a highly effective method. The first network is typically rigid and brittle, while the second is soft and ductile. This combination creates a synergistic effect that dissipates energy upon deformation, leading to significantly higher toughness.
-
Energy Dissipation Mechanisms: Incorporate reversible bonds (in addition to the covalent crosslinks) that can break and reform under stress, dissipating energy and preventing catastrophic failure.
-
Freeze-Thaw Cycling (for PVA-based systems): For hydrogels containing PVA, subjecting the precursor solution to multiple freeze-thaw cycles can induce physical crosslinking through the formation of crystalline domains, which can enhance the mechanical properties.[2]
Quantitative Data on Mechanical Properties
While specific quantitative data for this compound-PVA hydrogels is proprietary to individual research labs, the following table provides representative data for PVA-based hydrogels with various modifications to illustrate the range of mechanical properties that can be achieved. This data can serve as a guide for experimental design.
| Hydrogel Composition | Tensile Strength (MPa) | Compressive Modulus (MPa) | Elongation at Break (%) | Reference |
| Pure PVA Hydrogel | ~0.08 | ~0.02 | - | [2] |
| PVA/Hydroxyapatite/Tannic Acid (1.5%) | ~0.43 | ~0.11 | ~221 | [2] |
| PVA Hydrogel (75% water content) | - | ~1-18 (strain dependent) | - | [3] |
| PVA Hydrogel (80% water content) | - | - | - | [3] |
| PVA/Hydroxyethyl Cellulose/Montmorillonite | Increased by 242.6% vs pure PVA | Increased by 970.1% vs pure PVA | Increased by 78.6% vs pure PVA | [4] |
Experimental Protocols
Protocol 1: Basic Synthesis of a this compound-PVA Hydrogel
This protocol describes the fundamental steps for preparing a this compound-PVA hydrogel. The concentrations can be varied to tune the mechanical properties.
Materials:
-
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)vinyl)benzoic acid (this compound)
-
Polyvinyl alcohol (PVA, Mw 89,000-98,000)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting
Procedure:
-
Prepare PVA Solution:
-
Dissolve the desired amount of PVA (e.g., 10% w/v) in PBS by heating to 90°C with continuous stirring until the solution is clear.
-
Allow the PVA solution to cool to room temperature.
-
-
Prepare this compound Solution:
-
Dissolve the desired amount of this compound (e.g., 5% w/v) in PBS. Gentle warming and stirring may be required.
-
Ensure the this compound is fully dissolved and the solution is clear.
-
-
Hydrogel Formation:
-
In a suitable container, mix the PVA and this compound solutions at the desired volume ratio (e.g., 1:1).
-
Stir the mixture gently but thoroughly for 1-2 minutes to ensure homogeneity.
-
Pipette the mixture into the desired molds.
-
Allow the hydrogels to crosslink at room temperature for at least 30 minutes, or until a stable gel is formed.
-
Protocol 2: Mechanical Testing - Uniaxial Tensile Test
This protocol outlines the procedure for measuring the tensile properties of your hydrogel.
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Gripper fixtures
-
Dumbbell-shaped cutter or mold for sample preparation
-
Caliper for measuring sample dimensions
Procedure:
-
Sample Preparation:
-
Cut the hydrogel into a dumbbell shape using a cutter or by casting it in a dumbbell-shaped mold.
-
Carefully measure the width and thickness of the gauge section of the sample using a caliper.
-
-
Testing:
-
Mount the sample securely in the grips of the universal testing machine, ensuring it is not pre-strained.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the force by the initial cross-sectional area.
-
Calculate the strain by dividing the displacement by the initial gauge length.
-
Plot the stress-strain curve.
-
Determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the stress-strain curve), and the elongation at break (the strain at which the sample fractures).
-
Visualizations
Diagram 1: this compound-PVA Crosslinking Mechanism
Caption: Chemical crosslinking of this compound and PVA to form a hydrogel network.
Diagram 2: Experimental Workflow for Improving Mechanical Properties
Caption: Iterative workflow for optimizing hydrogel mechanical properties.
Diagram 3: Potential Signaling Pathway in Drug Delivery Application
Note: A specific signaling pathway is dependent on the drug being delivered and the cellular target. The following is a generalized example for a drug promoting wound healing via angiogenesis.
Caption: Generalized pathway for hydrogel-mediated drug delivery in wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction methods and biomedical applications of PVA-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical properties of a novel PVA hydrogel in shear and unconfined compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature degradation of Tspba hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature degradation of Tspba hydrogels.
Troubleshooting Guide: Premature Hydrogel Degradation
This guide addresses common issues leading to the rapid and unexpected degradation of this compound hydrogels during experimental procedures.
| Observation | Potential Cause | Recommended Action |
| Rapid dissolution of the hydrogel at neutral or slightly basic pH. | Hydrolytic degradation of thioester bonds. Thioester linkages are susceptible to hydrolysis, which is accelerated in neutral to basic conditions.[1][2] | - Adjust the pH of the buffer to a slightly acidic range (e.g., pH 6.0) to slow down hydrolysis.[1] - If the experimental conditions permit, lower the incubation temperature.[2] - Increase the crosslinking density of the hydrogel, as more highly crosslinked networks tend to degrade more slowly.[1] |
| Hydrogel loses mechanical integrity faster than expected. | Thiol-thioester exchange. The presence of free thiol groups in the hydrogel network or the surrounding medium can lead to a dynamic exchange reaction, causing rearrangement and degradation of the network.[3] | - Minimize the concentration of excess thiols in the hydrogel formulation.[3] - If the application allows, use a capping agent to quench unreacted thiol groups after gelation. - Be aware of any thiol-containing molecules in your experimental setup (e.g., certain cell culture media components or drugs) that could trigger degradation. |
| Inconsistent degradation rates between batches. | Variability in precursor concentration or crosslinking efficiency. Small variations in the concentration of macromers or the efficiency of the crosslinking reaction can significantly impact the final network structure and, consequently, the degradation rate.[1] | - Ensure precise and consistent measurement of all components during hydrogel preparation. - Monitor and control the temperature and pH during the crosslinking reaction. - Characterize the degree of crosslinking for each new batch using techniques like rheology or swelling studies. |
| Hydrogel swells excessively before degrading. | Initial stages of bulk degradation. Before significant mass loss occurs, the cleavage of crosslinks within the hydrogel network leads to a decrease in crosslink density, resulting in increased swelling.[2] | - This is often a normal precursor to degradation. Monitor swelling in conjunction with mass loss and mechanical properties to get a complete picture of the degradation process.[2] - If excessive swelling is problematic for your application, consider increasing the initial crosslinking density. |
| Surface erosion of the hydrogel is observed. | Surface-mediated degradation. This can occur when the degradation is primarily driven by factors at the hydrogel-medium interface, such as localized pH changes or enzymatic activity. | - Ensure uniform buffering of the entire hydrogel. - If using enzymes to control degradation, ensure their homogeneous distribution throughout the hydrogel matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrogel degradation?
A1: While the term "this compound hydrogel" does not correspond to a widely documented specific hydrogel in the provided search results, based on related chemistries, if it contains thioester bonds, the primary degradation mechanism is likely hydrolysis of these thioester linkages. This process is sensitive to pH, with faster degradation occurring at neutral to basic pH.[1][2] Another potential mechanism is thiol-thioester exchange, where free thiols can cleave and reform crosslinks, leading to network rearrangement and dissolution.[3]
Q2: How does pH affect the stability of this compound hydrogels?
A2: The stability of thioester-containing hydrogels is highly dependent on pH. They are generally more stable in acidic conditions (e.g., pH 6.0) and degrade more rapidly as the pH increases towards neutral (pH 7.4) and basic (pH 8.0) conditions.[1] This is due to the base-catalyzed hydrolysis of the ester bonds within the hydrogel network.
Q3: Can temperature influence the degradation rate?
A3: Yes, temperature can significantly affect the degradation rate. Elevated temperatures can accelerate the hydrolysis of ester bonds, leading to faster degradation.[2] It is a common strategy to use elevated temperatures to perform accelerated degradation studies.[2]
Q4: How can I tune the degradation rate of my this compound hydrogels?
A4: You can tune the degradation rate by:
-
Adjusting the pH: Lowering the pH of the environment will slow down hydrolytic degradation.[1]
-
Varying the crosslinking density: Hydrogels with a higher degree of crosslinking generally degrade at a slower rate.[1]
-
Controlling the macromer concentration: Lower macromer concentrations can sometimes lead to slightly faster degradation rates.[4]
-
Introducing different chemical functionalities: The specific chemical structure of the crosslinker can influence stability. For instance, incorporating more hydrolytically labile groups can accelerate degradation.[2]
Q5: My application requires the hydrogel to be stable for several weeks. What are the key considerations?
A5: For long-term stability, consider the following:
-
Maintain a slightly acidic pH: If compatible with your application, a buffer with a pH around 6.0 can significantly enhance stability.[1]
-
Optimize crosslinking: Use a higher crosslinker concentration to create a denser network.
-
Control the temperature: Store and use the hydrogels at a consistent, and if possible, lower temperature.
-
Avoid free thiols: Ensure your formulation and experimental environment are free of unintended thiol sources that could trigger thiol-thioester exchange.[3]
Quantitative Data on Hydrogel Degradation
The following tables summarize quantitative data on factors affecting the degradation of thioester-based hydrogels.
Table 1: Effect of pH on the Apparent Degradation Rate Constant (k_hyd) of PEG4NB-DTT Hydrogels
| pH | Apparent Degradation Rate Constant (k_hyd) (day⁻¹) |
| 7.4 | 0.024 ± 0.001 |
| 8.0 | 0.057 ± 0.002 |
| Data adapted from a study on thiol-ene hydrogels with hydrolytically degradable ester bonds.[4] |
Table 2: Effect of Macromer Concentration on the Degradation Rate of PEG4NB-DTT Hydrogels at pH 7.4
| Macromer Concentration (wt%) | Degradation Rate (day⁻¹) |
| 4 | 0.024 ± 0.001 |
| 10 | 0.020 ± 0.001 |
| Data adapted from a study on thiol-ene hydrogels with hydrolytically degradable ester bonds.[4] |
Experimental Protocols
Swelling Study Protocol
Objective: To determine the swelling ratio of the hydrogel as an indicator of degradation.
Methodology:
-
Prepare hydrogel discs of a defined initial size and weight (W_d).
-
Immerse the hydrogel discs in a buffer solution (e.g., PBS) at the desired pH and temperature.
-
At predetermined time points, remove the hydrogel from the buffer.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.
-
Continue measurements until the hydrogel is fully degraded or has reached equilibrium swelling.
Rheological Measurement Protocol for Degradation Monitoring
Objective: To monitor the change in the mechanical properties (storage modulus, G') of the hydrogel over time as it degrades.
Methodology:
-
Place a freshly prepared hydrogel sample onto the plate of a rheometer.
-
Perform a time sweep experiment at a constant frequency and strain (within the linear viscoelastic region) to monitor the initial gelation and stabilization of the hydrogel.
-
Once a stable baseline is established, introduce the degradation-inducing medium (e.g., a buffer at a specific pH or a solution containing enzymes).
-
Continue the time sweep measurement to track the decrease in the storage modulus (G') as the hydrogel degrades.
-
The degradation time can be defined as the time at which G' drops to a certain percentage of its initial value or when G'' (loss modulus) becomes greater than G'.
In Vitro Degradation Assay (Mass Loss)
Objective: To quantify the mass loss of the hydrogel over time.
Methodology:
-
Prepare and weigh hydrogel samples to determine the initial dry weight (W_i). This can be done by lyophilizing a set of control hydrogels.
-
Place the hydrogel samples in a buffer solution at the desired conditions.
-
At specified time points, remove the hydrogels from the solution.
-
Rinse with deionized water to remove any salts.
-
Lyophilize the hydrogel samples until a constant weight is achieved to determine the final dry weight (W_f).
-
Calculate the percentage of mass loss as: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
Visualizations
Caption: Hydrolytic degradation pathway of a thioester-based hydrogel.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tspba Hydrogel Swelling Ratio Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the swelling ratio of 3-((3-(trifluoromethyl)phenyl)sulfonyl)prop-2-enoic acid (Tspba) hydrogels. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data summaries to facilitate successful hydrogel synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is a this compound hydrogel and why is its swelling ratio important?
A1: this compound hydrogels are three-dimensional polymer networks that can absorb and retain significant amounts of water or biological fluids. This compound, or 3-((3-(trifluoromethyl)phenyl)sulfonyl)prop-2-enoic acid, can be used as a component in hydrogel synthesis. The swelling ratio, defined as the ratio of the weight of the swollen hydrogel to its dry weight, is a critical parameter. It influences the hydrogel's mechanical properties, pore size, and the release kinetics of encapsulated drugs, making it a key factor in applications like drug delivery and tissue engineering.[1][2][3]
Q2: What are the key factors that influence the swelling ratio of this compound hydrogels?
A2: The swelling ratio of this compound hydrogels is primarily influenced by:
-
Crosslinking Density: Higher crosslinker concentrations generally lead to a more tightly linked polymer network, which restricts water uptake and thus lowers the swelling ratio.[4][5]
-
Polymer Concentration: The concentration of the primary polymer (e.g., Polyvinyl Alcohol - PVA) and this compound can affect the network structure and its hydrophilicity.
-
pH of the Swelling Medium: this compound contains a carboxylic acid group, making the hydrogel pH-sensitive. At pH values above the pKa of the carboxylic acid, the groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling.[1][6][7]
-
Temperature: Some hydrogels exhibit temperature sensitivity. For this compound hydrogels, the effect of temperature on the swelling ratio should be experimentally determined, as it can influence polymer chain mobility and solvent-polymer interactions.[8][9][10]
-
Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can shield the charges on the polymer chains, reducing electrostatic repulsion and leading to a decrease in the swelling ratio.[1][11]
Q3: How is the swelling ratio of a this compound hydrogel measured?
A3: The swelling ratio is typically determined gravimetrically. The hydrogel is first dried to a constant weight (Wd). It is then immersed in a swelling medium (e.g., deionized water, phosphate-buffered saline) for a specific period until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (Ws). The equilibrium swelling ratio (ESR) is calculated using the formula: ESR = (Ws - Wd) / Wd.[1][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Hydrogel does not form or is too weak | 1. Insufficient crosslinking. 2. Incorrect monomer/polymer concentrations. 3. Incomplete polymerization/crosslinking reaction. | 1. Increase the concentration of the crosslinking agent. 2. Verify the calculations and concentrations of all components. 3. Ensure adequate reaction time and appropriate temperature. Check the initiator's viability if one is used. |
| Low swelling ratio | 1. High crosslinker concentration. 2. High polymer concentration leading to a dense network. 3. pH of the swelling medium is too low (for pH-sensitive hydrogels). | 1. Decrease the crosslinker concentration in increments. 2. Reduce the overall polymer concentration. 3. Increase the pH of the swelling medium to be above the pKa of this compound's carboxylic acid group. |
| High and uncontrolled swelling (hydrogel dissolves) | 1. Insufficient crosslinking. 2. Degradation of the hydrogel network. | 1. Increase the crosslinker concentration. 2. Ensure the swelling medium is compatible with the hydrogel and does not cause chemical degradation. For in-situ forming hydrogels, ensure complete gelation before extensive swelling studies.[12] |
| Inconsistent swelling ratio results | 1. Incomplete drying of the hydrogel before initial weighing. 2. Incomplete swelling equilibrium. 3. Inconsistent removal of excess surface water from the swollen hydrogel. | 1. Dry the hydrogel samples to a constant weight in a vacuum oven at a suitable temperature. 2. Increase the swelling time to ensure equilibrium is reached. Perform time-course swelling studies to determine the equilibrium time. 3. Develop a standardized and consistent blotting technique to remove surface water without compressing the hydrogel. |
| Precipitation during synthesis | 1. Poor solubility of this compound or other components in the reaction solvent. 2. Incorrect pH of the reaction mixture. | 1. Ensure all components are fully dissolved before initiating crosslinking. Consider using a co-solvent if necessary. 2. Adjust the pH of the initial solution to ensure the solubility of all monomers. |
Experimental Protocols
Protocol 1: Synthesis of PVA-Tspba Hydrogel
This protocol describes the synthesis of a physically crosslinked hydrogel composed of Polyvinyl Alcohol (PVA) and this compound.
Materials:
-
Polyvinyl Alcohol (PVA)
-
3-((3-(trifluoromethyl)phenyl)sulfonyl)prop-2-enoic acid (this compound)
-
Deionized (DI) water
-
Magnetic stirrer and hotplate
-
Molds for hydrogel casting
Procedure:
-
Prepare PVA Solution: Dissolve a predetermined amount of PVA in DI water with continuous stirring at an elevated temperature (e.g., 90°C) until the solution is clear and homogeneous. Cool the solution to room temperature.
-
Prepare this compound Solution: Dissolve a specific amount of this compound in DI water. The pH may need to be adjusted to ensure complete dissolution.
-
Mixing: Add the this compound solution to the PVA solution under vigorous stirring.
-
Gelation: Pour the mixture into molds and allow it to stand at room temperature for gelation to occur. The time for gelation will depend on the concentrations of PVA and this compound.[12][13]
-
Washing: Once formed, the hydrogels can be washed with DI water to remove any unreacted components.
Protocol 2: Determination of Swelling Ratio
Materials:
-
Synthesized this compound hydrogel
-
Swelling medium (e.g., DI water, PBS of a specific pH)
-
Analytical balance
-
Beakers or petri dishes
-
Filter paper
Procedure:
-
Drying: Place the hydrogel sample in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved. Record this weight as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in a beaker containing the desired swelling medium.
-
Equilibrium: Allow the hydrogel to swell at a constant temperature. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess liquid, and weigh it (Ws).
-
Calculation: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached. Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd
Quantitative Data Summary
The following table summarizes the expected qualitative effects of various parameters on the swelling ratio of this compound-based hydrogels, based on general hydrogel principles. Researchers should perform their own experiments to obtain quantitative data for their specific system.
| Parameter | Change | Effect on Swelling Ratio | Rationale |
| Crosslinker Concentration | Increase | Decrease | A higher degree of crosslinking creates a tighter polymer network, restricting the influx of water.[4][5] |
| PVA Concentration | Increase | Decrease | Higher polymer concentration leads to a denser hydrogel matrix with less space for water.[14] |
| pH of Swelling Medium | Increase (above pKa) | Increase | Deprotonation of carboxylic acid groups on this compound leads to electrostatic repulsion, causing the network to expand and absorb more water.[1][6][15] |
| Ionic Strength of Swelling Medium | Increase | Decrease | Ions in the solution shield the charges on the polymer chains, reducing electrostatic repulsion and causing the hydrogel to shrink.[1] |
| Temperature | Increase | Variable | The effect is system-dependent. Increased temperature can increase polymer chain mobility and facilitate network expansion, but for some thermo-responsive hydrogels, it can cause collapse above a lower critical solution temperature (LCST).[8][9][10] |
Visualizations
Caption: Workflow for the synthesis of a this compound hydrogel.
Caption: Mechanism of pH-induced swelling in a this compound hydrogel.
Caption: A logical workflow for troubleshooting this compound hydrogel swelling experiments.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Swelling - Hydrogel Design [hydrogeldesign.org]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels | MDPI [mdpi.com]
- 7. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Tough, Stretchable, and Thermoresponsive Smart Hydrogels [mdpi.com]
- 11. Swelling of Thermo-Responsive Gels in Aqueous Solutions of Salts: A Predictive Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of PVA-TSPBA hydrogels [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Tspba Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Tspba and other amine-reactive crosslinking reagents. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
Question: I am not observing any crosslinked products, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low crosslinking efficiency is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inactive Crosslinker | This compound and similar NHS-ester crosslinkers are moisture-sensitive. Ensure the reagent has been stored properly in a desiccated environment. Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing stock solutions as they can hydrolyze over time.[1] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the crosslinker, significantly reducing efficiency.[1][2] Use a non-reactive buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 for optimal reaction conditions.[2][3] |
| Suboptimal Crosslinker Concentration | The concentration of the crosslinker is critical. A 20- to 500-fold molar excess of the crosslinker relative to the protein concentration is a good starting point.[2] You may need to perform a titration to determine the optimal concentration for your specific protein complex. |
| Insufficient Protein Concentration | If the protein concentration is too low, the likelihood of intermolecular crosslinking is reduced. Concentrate your protein sample if possible. For in-vivo crosslinking, ensure an adequate cell density to avoid hydrolysis of the crosslinker.[1] |
| Inaccessible Target Residues | The target primary amines (lysine residues and N-termini) may be buried within the protein structure and inaccessible to the crosslinker.[1] Consider using a crosslinker with a longer spacer arm to bridge greater distances. |
A logical workflow for troubleshooting low crosslinking efficiency is outlined below.
Caption: Troubleshooting workflow for low crosslinking efficiency.
Issue 2: Protein Aggregation and Precipitation
Question: My protein sample aggregates or precipitates upon addition of the this compound crosslinker. How can I prevent this?
Answer: Aggregation is often a consequence of excessive crosslinking or the hydrophobic nature of the crosslinker.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Over-crosslinking | An excessive amount of crosslinker can lead to the formation of large, insoluble protein networks.[1] Reduce the molar excess of this compound in the reaction. Perform a concentration titration to find the optimal balance between crosslinking and solubility. |
| Hydrophobic Crosslinker | Some crosslinkers are hydrophobic and can induce aggregation of the protein conjugate.[4] If possible, switch to a more hydrophilic, water-soluble version of the crosslinker (e.g., a sulfo-NHS ester version). |
| Incorrect pH | The pH of the reaction buffer can influence protein solubility. Ensure the pH is appropriate for your specific protein and does not approach its isoelectric point. |
The relationship between crosslinker concentration and the resulting products can be visualized as follows:
Caption: Effect of crosslinker concentration on reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crosslinking with this compound?
For amine-reactive NHS-ester crosslinkers like this compound, the reaction efficiency is pH-dependent. The recommended pH range is 7.2-8.0.[2][3] At lower pH values, the primary amines are protonated, reducing their reactivity. At higher pH (above 8.5), the hydrolysis of the NHS ester accelerates, which can significantly reduce the crosslinker's half-life and efficiency.[5]
Q2: How should I prepare and store this compound?
This compound should be stored in a cool, dry place, preferably with a desiccant, to prevent moisture exposure.[1] Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF immediately before use. It is not recommended to store stock solutions, as the reagent is susceptible to hydrolysis.[1]
Q3: Can I use Tris buffer for my crosslinking reaction?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are not compatible with amine-reactive crosslinkers.[1][2] These buffer components will react with the this compound, quenching its reactivity towards the target protein. Use non-amine-containing buffers like PBS, HEPES, or bicarbonate buffer.
Q4: How do I quench the crosslinking reaction?
To stop the reaction, you can add a quenching reagent that contains a primary amine.[2] A final concentration of 20-50 mM Tris or glycine is typically sufficient to consume any unreacted crosslinker. Incubate for 15-30 minutes at room temperature to ensure complete quenching.
Q5: My crosslinked protein is not detectable by my antibody in a Western blot. What happened?
Extensive crosslinking can mask the epitope recognized by your antibody, preventing it from binding.[6] This is more likely to occur if the epitope contains lysine (B10760008) residues. To verify this, you can try:
-
Reducing the concentration of the this compound crosslinker.
-
Running a non-crosslinked sample as a positive control.[6]
-
Using a different antibody that recognizes a different epitope on the protein.
Experimental Protocols
General Protocol for In-Vitro Protein Crosslinking
-
Buffer Exchange: Ensure your purified protein solution is in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 50-fold molar excess). Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
The experimental workflow can be summarized in the following diagram:
Caption: Standard experimental workflow for in-vitro protein crosslinking.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Navigating Tspba Hydrogel Stiffness for Cellular Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively adjusting Tspba (4-((4-(dihydroxyboranayl)phenyl)ethynyl)benzoic acid) hydrogel stiffness in cell culture applications. This resource aims to address common challenges and provide detailed protocols to ensure reproducible and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound hydrogels for cell studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel cracking after cell seeding. | 1. Dehydration: The hydrogel may be drying out, leading to cracks.[1] 2. Osmotic Imbalance: A mismatch in osmotic pressure between the hydrogel and the cell culture medium. 3. Rapid Temperature or Humidity Fluctuations: Sudden environmental changes can stress the hydrogel structure.[1] | 1. Maintain Hydration: Ensure hydrogels are adequately hydrated throughout the experiment by keeping them in a humidified incubator or covered with a sufficient volume of medium.[1] 2. Equilibrate with Medium: Before seeding cells, equilibrate the hydrogels in cell culture medium for at least 1-2 hours to allow for osmotic stabilization. 3. Ensure Stable Environment: Maintain stable temperature and humidity levels in the incubator. Avoid frequent opening of the incubator door. |
| Inconsistent hydrogel stiffness between batches. | 1. Inaccurate Component Measurement: Small variations in the amounts of this compound or PVA can lead to significant differences in stiffness. 2. Incomplete Dissolution: If the PVA or this compound is not fully dissolved, the crosslinking will be non-uniform. 3. Temperature Variations during Gelation: The temperature at which gelation occurs can influence the crosslinking kinetics. | 1. Precise Measurements: Use calibrated pipettes and balances for all measurements. Prepare a master mix for larger batches to ensure consistency. 2. Ensure Complete Dissolution: Gently heat and stir the PVA solution until it is completely clear.[2] Ensure this compound is fully dissolved in its solvent before mixing. 3. Control Temperature: Allow all solutions to reach room temperature before mixing, and let the hydrogels gelate in a temperature-controlled environment. |
| Poor cell attachment to the hydrogel surface. | 1. Lack of Cell Adhesion Sites: this compound-PVA hydrogels are relatively bio-inert and may lack the necessary ligands for cell attachment. 2. Hydrogel Surface Properties: The hydrophilicity of the hydrogel may prevent protein adsorption necessary for cell adhesion. | 1. Incorporate Adhesion Peptides: Mix cell adhesion peptides (e.g., RGD) into the hydrogel precursor solution before gelation. 2. Coat with Extracellular Matrix (ECM) Proteins: Incubate the hydrogels with ECM proteins like fibronectin or collagen for several hours before cell seeding to promote cell attachment.[1] |
| Cells are not responding to changes in hydrogel stiffness. | 1. Stiffness Range is Not Appropriate for the Cell Type: The tested range of hydrogel stiffness may not be within the mechanosensitive window of the specific cell type being studied.[3] 2. Cell Seeding Density is Too High or Too Low: Cell density can influence cell-cell interactions and mechanosensing. | 1. Test a Wider Range of Stiffness: Prepare hydrogels with a broader range of this compound:PVA ratios to identify the optimal stiffness for your cell type.[4] 2. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your specific cell type and hydrogel formulation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound hydrogels.
1. How can I systematically tune the stiffness of my this compound-PVA hydrogels?
The stiffness of this compound-PVA hydrogels is primarily controlled by the concentration of Poly(vinyl alcohol) (PVA) and the crosslinker, this compound. Increasing the concentration of PVA generally results in a stiffer hydrogel.[5] To achieve a range of stiffness, you can systematically vary the weight/volume percentage of PVA while keeping the this compound concentration constant.
Quantitative Data: this compound-PVA Hydrogel Stiffness
| Formulation | PVA Concentration (% w/v) | This compound Concentration (% w/v) | Resulting Physical State |
| 1 | 1 | 10 | Solution |
| 2 | 5 | 10 | Soft Gel |
| 3 | 10 | 10 | Gel |
| 4 | 20 | 10 | Stiff Gel |
| 5 | 30 | 10 | Very Stiff Gel |
| Note: This table is based on qualitative descriptions found in the literature[5]. Researchers should perform their own mechanical testing (e.g., rheology, atomic force microscopy) to obtain precise stiffness values (e.g., in kPa). |
2. What is a standard protocol for preparing this compound-PVA hydrogels for 2D cell culture?
The following protocol outlines the key steps for preparing this compound-PVA hydrogels suitable for cell culture.
Experimental Protocol: this compound-PVA Hydrogel Preparation for Cell Culture
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound (4-((4-(dihydroxyboranayl)phenyl)ethynyl)benzoic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MilliQ water
-
Sterile 12-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare PVA Solution:
-
Dissolve the desired amount of PVA powder in MilliQ water by heating and stirring (e.g., at 100°C for 5 minutes) until the solution is clear.[6]
-
Allow the PVA solution to cool to room temperature.
-
Sterilize the PVA solution by filtering it through a 0.22 µm filter.
-
-
Prepare this compound Solution:
-
Dissolve this compound powder in a small amount of DMSO.[6]
-
Add MilliQ water to reach the final desired concentration.
-
Sterilize the this compound solution through a 0.22 µm filter.
-
-
Hydrogel Formation:
-
In a sterile environment (e.g., a biological safety cabinet), add the this compound solution to the PVA solution in the desired ratio.
-
Mix thoroughly by pipetting.
-
Immediately pipette the mixture into the wells of a 12-well plate (e.g., 0.3 mL per insert for a transwell setup).[6]
-
-
Gelation:
-
Allow the mixture to gel for at least 1 hour at room temperature.[6]
-
-
Washing and Equilibration:
-
Gently wash the hydrogels three times with sterile PBS to remove any unreacted components.
-
Equilibrate the hydrogels with cell culture medium for at least 1-2 hours at 37°C before seeding cells.[6]
-
-
Cell Seeding:
-
Aspirate the equilibration medium from the hydrogels.
-
Seed your cells in suspension directly onto the hydrogel surface.
-
Add fresh medium to the wells and incubate at 37°C.[6]
-
3. How do cells sense and respond to hydrogel stiffness?
Cells sense the stiffness of their microenvironment through a process called mechanotransduction. This involves cell surface receptors, primarily integrins, that bind to the extracellular matrix (or coatings on the hydrogel). The forces generated by the cell's cytoskeleton are transmitted through these adhesions to the underlying substrate. The resistance of the substrate (its stiffness) influences intracellular signaling pathways that regulate various cellular functions.
Caption: Cellular mechanotransduction pathway in response to hydrogel stiffness.
4. What is a typical workflow for conducting a cell study with this compound hydrogels of varying stiffness?
A well-structured experimental workflow is crucial for obtaining reliable data. The following diagram illustrates a typical workflow for studying cellular responses to different this compound hydrogel stiffnesses.
Caption: Experimental workflow for cell studies on this compound hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to cell–hydrogel mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Changes Affect Material Properties and Cell Behavior in HA-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning of hydrogel stiffness using a two‐component peptide system for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Tspba Hydrogel Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Tspba (4-thio-phenylboronic acid) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a freshly synthesized this compound-PVA hydrogel?
Following the synthesis of a this compound-PVA hydrogel, the primary impurities that need to be removed are unreacted this compound, uncrosslinked Poly(vinyl alcohol) (PVA) chains, and any catalysts or side-products from the synthesis process. The formation of the hydrogel occurs through the creation of boronate ester bonds between the boronic acid group of this compound and the diol groups of PVA.[1][2] Incomplete reactions can leave residual starting materials within the hydrogel network.
Q2: What are the recommended methods for purifying this compound-PVA hydrogels?
The most common and effective methods for purifying this compound-PVA hydrogels are dialysis and a repetitive washing/swelling-deswelling process.
-
Dialysis: This technique is highly effective for removing small molecule impurities like unreacted this compound. It involves placing the hydrogel in a dialysis membrane with a specific molecular weight cut-off (MWCO) and immersing it in a large volume of a suitable solvent (e.g., deionized water or a buffer solution).[3] The impurities diffuse out of the hydrogel and through the membrane into the surrounding solvent, which is periodically changed to maintain the concentration gradient.
-
Washing/Swelling-Deswelling: This is a simpler method that involves immersing the hydrogel in a large volume of a purification solvent. The hydrogel swells, allowing impurities to diffuse out. The solvent is changed multiple times to ensure maximum impurity removal. This process can be expedited by inducing deswelling (e.g., by changing solvent or temperature), which actively expels the internal solution containing impurities.
Q3: How do I choose the correct dialysis membrane MWCO for this compound-PVA hydrogel purification?
To effectively remove unreacted this compound (molecular weight: 153.98 g/mol ) while retaining the PVA chains within the hydrogel network, a dialysis membrane with an MWCO of 10-14 kDa is generally recommended. This allows small molecules like this compound to pass through while retaining the much larger PVA polymer chains.
Troubleshooting Guides
Issue 1: Incomplete Removal of Unreacted this compound
-
Symptom: The purified hydrogel exhibits unexpected properties, such as altered pH, cytotoxicity, or interference in downstream applications. Analysis of the purification solvent (dialysate or washing solution) shows the continued presence of this compound.
-
Potential Causes:
-
Insufficient purification time.
-
Inadequate volume of the purification solvent.
-
Incorrect choice of dialysis membrane MWCO.
-
The purification solvent is not being changed frequently enough.
-
-
Solutions:
-
Increase Purification Time: Extend the duration of dialysis or the washing steps.
-
Increase Solvent Volume: Use a larger volume of dialysis buffer or washing solvent to maximize the concentration gradient. A sample-to-dialysate volume ratio of 1:100 to 1:500 is recommended.
-
Verify Dialysis Membrane MWCO: Ensure the MWCO is appropriate for retaining the PVA while allowing this compound to be removed.
-
Increase Frequency of Solvent Changes: Change the dialysis buffer or washing solvent more frequently (e.g., every 4-6 hours for the first 24 hours).
-
Issue 2: Hydrogel Degradation or Dissolution During Purification
-
Symptom: The hydrogel loses its structural integrity, becomes overly soft, or dissolves completely during the purification process.
-
Potential Causes:
-
Hydrolysis of Boronate Esters: The boronate ester crosslinks are reversible and can be sensitive to pH.[1] Purification in highly acidic or basic solutions can lead to the hydrolysis of these bonds and the breakdown of the hydrogel network.
-
Mechanical Stress: Vigorous stirring or agitation during purification can physically damage the hydrogel.
-
-
Solutions:
-
Maintain Neutral pH: Use a neutral purification solvent, such as deionized water or a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Gentle Agitation: If stirring is used to improve diffusion, ensure it is gentle and does not cause the hydrogel to break apart.
-
Issue 3: Significant Change in Hydrogel Swelling Properties After Purification
-
Symptom: The purified hydrogel exhibits a drastically different swelling ratio compared to the pre-purification state.
-
Potential Causes:
-
Removal of Uncrosslinked PVA: The removal of uncrosslinked PVA chains can lead to a more compact network and reduced swelling.
-
Changes in Ionic Strength: If the purification solvent has a different ionic strength than the synthesis environment, it can affect the osmotic pressure and the swelling behavior of the hydrogel.
-
-
Solutions:
-
Optimize Synthesis Conditions: To minimize the amount of uncrosslinked PVA, ensure optimal stoichiometry and reaction conditions during hydrogel synthesis.
-
Consistent Solvent Conditions: Use a purification solvent with an ionic strength that matches the intended application environment of the hydrogel.
-
Data Presentation
Table 1: Comparison of Purification Efficiency for this compound-PVA Hydrogels (Example Data)
| Purification Method | Duration (hours) | Unreacted this compound Removed (%) | Final Hydrogel Purity (%) |
| Dialysis (12 kDa MWCO) | 48 | >99 | >99.5 |
| Washing (3 solvent changes) | 48 | 95 | 97 |
| Washing (5 solvent changes) | 72 | 98 | 99 |
Note: This is example data and actual results may vary depending on the specific hydrogel formulation and purification conditions.
Experimental Protocols
Protocol 1: Dialysis of this compound-PVA Hydrogel
Materials:
-
This compound-PVA hydrogel
-
Dialysis tubing (MWCO 10-14 kDa)
-
Dialysis clips
-
Large beaker or container
-
Magnetic stirrer and stir bar (optional)
-
Deionized water or PBS (pH 7.4)
Methodology:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in deionized water according to the manufacturer's instructions.
-
Load the Hydrogel: Carefully place the synthesized this compound-PVA hydrogel inside the hydrated dialysis tubing.
-
Seal the Tubing: Securely close both ends of the dialysis tubing with dialysis clips, ensuring there are no leaks.
-
Initiate Dialysis: Immerse the sealed dialysis bag in a large beaker containing the purification solvent (deionized water or PBS) at a volume ratio of at least 1:100 (sample to solvent).
-
Agitation: Place the beaker on a magnetic stirrer with gentle agitation to facilitate diffusion.
-
Solvent Changes: Change the purification solvent every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 24-48 hours.
-
Completion: After the final dialysis step, carefully remove the purified hydrogel from the dialysis tubing.
Protocol 2: Washing/Swelling-Deswelling Purification of this compound-PVA Hydrogel
Materials:
-
This compound-PVA hydrogel
-
Large beakers or containers
-
Deionized water or PBS (pH 7.4)
Methodology:
-
Initial Wash: Place the synthesized hydrogel in a beaker with a large volume of deionized water or PBS (at least 1:100 sample to solvent ratio).
-
Swelling and Diffusion: Allow the hydrogel to swell in the solvent for 4-6 hours to allow impurities to diffuse out.
-
Solvent Change: Carefully decant the solvent and replace it with fresh purification solvent.
-
Repeat: Repeat the swelling and solvent change steps 3-5 times over a period of 48-72 hours.
-
Final Product: After the final wash, the purified hydrogel is ready for use.
Mandatory Visualizations
Caption: Workflow for this compound-PVA hydrogel synthesis and purification.
Caption: Troubleshooting flowchart for this compound hydrogel purification.
References
Overcoming poor cell viability in Tspba hydrogels
Welcome to the technical support center for Tspba Hydrogels. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to poor cell viability during 3D cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and actionable solutions to improve your experimental outcomes.
Problem: Catastrophic cell death (<20% viability) occurs immediately after encapsulation (Day 0-1).
| Potential Cause | Recommended Solution |
| Cytotoxicity from Unreacted Components: Residual monomers or unreacted crosslinkers from the this compound hydrogel formulation can be toxic to cells.[1] | 1. Pre-leach Hydrogels: Before cell encapsulation, incubate the polymerized this compound hydrogels in sterile culture medium for 12-24 hours to allow cytotoxic components to diffuse out. Replace with fresh medium before adding cells.[2] 2. Optimize Crosslinking: Ensure the crosslinking reaction goes to completion. Adjust the concentration of the crosslinking agent or the duration of the crosslinking step (e.g., UV exposure time for photocrosslinked gels) according to the product protocol.[3][4] |
| Suboptimal Gelation Conditions: Incorrect pH or temperature during the gelation process can stress or kill cells.[5] | 1. Verify Buffer pH: Ensure the buffer used to dissolve the this compound precursor and for the gelation step is at a physiological pH (typically 7.2-7.4).[5][6] 2. Control Temperature: Perform the encapsulation and gelation steps at the temperature recommended for your specific cell type to avoid thermal shock. |
| High Shear Stress During Mixing: Vigorous pipetting or vortexing to mix cells with the this compound precursor solution can cause mechanical damage to cell membranes.[7] | 1. Gentle Mixing: Use a wide-bore pipette tip to gently mix the cell suspension with the hydrogel precursor solution. Avoid creating air bubbles. 2. Optimize Viscosity: If the precursor solution is too viscous, consider using a slightly lower polymer concentration if compatible with gel formation. |
Problem: Cell viability is initially high but gradually decreases over several days of culture.
| Potential Cause | Recommended Solution |
| Nutrient and Oxygen Limitation: The dense hydrogel matrix can limit the diffusion of nutrients, oxygen, and growth factors to the cells, especially in the core of the gel, while also trapping metabolic waste.[8][9][10][11] | 1. Reduce Hydrogel Construct Size: Use smaller hydrogel volumes or create thinner gel slabs to decrease the diffusion distance from the medium to the cells.[9] 2. Lower Cell Seeding Density: Encapsulating fewer cells reduces the overall metabolic demand within the hydrogel. 3. Increase Media Volume & Change Frequency: Use a larger volume of culture medium and change it more frequently (e.g., every 24 hours) to maintain an adequate supply of nutrients. |
| Lack of Cell Adhesion Motifs: this compound hydrogels are synthetic and may lack the necessary biological ligands (e.g., RGD sequences) for cell attachment, leading to a form of programmed cell death called anoikis.[5][12] | 1. Incorporate Adhesion Peptides: Use a this compound hydrogel formulation that is functionalized with cell adhesion peptides like RGD.[5] If using a base this compound kit, supplement it with an RGD-containing peptide during preparation. 2. Blend with Natural Polymers: Create a composite hydrogel by blending this compound with a small amount of a natural polymer like gelatin or collagen that contains native cell binding sites. |
| Inappropriate Hydrogel Stiffness: The mechanical properties (stiffness) of the hydrogel can significantly influence cell survival and function. A matrix that is too stiff or too soft can induce stress and apoptosis.[13][14][15] | 1. Tune Polymer Concentration: Adjust the this compound polymer concentration to alter the hydrogel's stiffness. Lower concentrations typically result in softer gels, while higher concentrations create stiffer gels.[13][16] 2. Optimize Crosslinking Density: Modify the amount of crosslinker used. A higher crosslinker-to-polymer ratio increases stiffness.[15] |
Frequently Asked Questions (FAQs)
Q1: How can I test if my batch of this compound hydrogel is cytotoxic?
A1: You can perform a hydrogel extract cytotoxicity test.[17] Prepare the hydrogel according to the protocol without cells. Incubate the polymerized hydrogel in culture medium for 24-72 hours to create a "hydrogel extract."[18] Then, remove the hydrogel and use this extract medium to culture a 2D monolayer of your cells. Assess cell viability after 24 hours using a standard method like an MTT assay or Live/Dead staining.[18][19] A significant decrease in viability compared to cells grown in normal medium indicates a potential cytotoxicity issue with the hydrogel components.[2]
Q2: My cells are not spreading and remain rounded, leading to poor viability. What should I do?
A2: This is often due to a lack of cell adhesion signals.[5] this compound is a synthetic hydrogel and requires the incorporation of adhesion ligands, such as the RGD peptide sequence, to promote cell attachment and spreading.[5][12] Ensure you are using an RGD-functionalized version of this compound or are adding an appropriate adhesion peptide to the precursor solution. Additionally, the hydrogel may be too stiff, preventing cell-mediated matrix remodeling and spreading. Try preparing a softer gel by reducing the polymer or crosslinker concentration.[20]
Q3: I see high cell death in the center of my hydrogel but good viability on the edges. Why is this happening?
A3: This spatial pattern of cell death is a classic sign of diffusion limitations.[8][9] Cells in the core of the hydrogel are the furthest from the nutrient-rich culture medium. They are the last to receive oxygen and nutrients and the last to have metabolic waste products diffuse away, leading to a necrotic core.[10] To solve this, reduce the overall size of your hydrogel construct (e.g., cast thinner gels), decrease the initial cell seeding density, and ensure frequent changes of the culture medium.[11][21]
Q4: Can the pH of the this compound precursor solution affect cell viability?
A4: Absolutely. The pH of the hydrogel precursor solution during cell encapsulation is critical.[6] Most cell types are sensitive to pH changes and can experience significant stress or death if the pH deviates from the physiological range (7.2-7.4).[5] Always prepare this compound hydrogels using a robust physiological buffer (like HEPES-buffered DMEM) instead of pure water or PBS, which has limited buffering capacity.
Experimental Protocols & Data
Table 1: Effect of this compound Hydrogel Stiffness on Mesenchymal Stem Cell (MSC) Viability
| This compound Concentration (% w/v) | Crosslinker Ratio (mol/mol) | Young's Modulus (kPa) | Day 1 Viability (%) | Day 7 Viability (%) |
| 2.5% | 0.5 | ~1.5 | 92 ± 4% | 88 ± 5% |
| 5.0% | 0.5 | ~7.5 | 94 ± 3% | 75 ± 8% |
| 7.5% | 0.5 | ~25 | 89 ± 5% | 52 ± 10% |
| 5.0% | 0.25 | ~4.0 | 93 ± 4% | 85 ± 6% |
| 5.0% | 1.0 | ~15 | 91 ± 6% | 61 ± 9% |
Data are presented as mean ± standard deviation. Softer hydrogels (<5 kPa) better supported long-term MSC viability in this hypothetical scenario.
Protocol: Live/Dead Viability/Cytotoxicity Assay for 3D Hydrogels
This protocol uses Calcein AM to identify live cells (green fluorescence) and Ethidium Homodimer-1 (EthD-1) to identify dead cells (red fluorescence).
Materials:
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
Ethidium Homodimer-1 stock solution (e.g., 2 mM in DMSO/H2O)
-
Sterile, serum-free Phosphate-Buffered Saline (PBS)
-
Cell-seeded this compound hydrogels in a multi-well plate
-
Fluorescence microscope with appropriate filters
Methodology:
-
Prepare Working Solution: Prepare a fresh 2X working solution. For every 1 mL of PBS, add 1 µL of Calcein AM stock and 4 µL of EthD-1 stock.[22] This results in a final concentration of approximately 2 µM Calcein AM and 4 µM EthD-1 when added to the sample. Protect the solution from light.
-
Sample Preparation: Carefully remove half of the culture medium from each well containing a hydrogel.
-
Staining: Add a volume of the 2X working solution equal to the remaining medium in the well. For example, if 100 µL of medium remains, add 100 µL of the 2X working solution. This ensures the final concentration is 1X.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[23] Thicker hydrogels may require longer incubation times to allow for dye penetration.[22][24]
-
Imaging: Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Ex/Em ~495/515 nm), and the nuclei of dead cells will fluoresce red (Ex/Em ~528/617 nm). It is recommended to acquire Z-stack images to visualize cells at different depths within the hydrogel.
-
Analysis: Quantify the number of live and dead cells using image analysis software (e.g., ImageJ/Fiji) to calculate the percentage of viable cells.
Visualizations
Troubleshooting Workflow for Poor Cell Viability
Caption: A troubleshooting flowchart to diagnose causes of poor cell viability.
Integrin-Mediated Survival Signaling Pathway
Caption: Integrin binding to RGD ligands promotes cell survival via the FAK/PI3K/Akt pathway.[12][25][26][27][28]
Experimental Workflow for Viability Assessment
Caption: Step-by-step workflow for assessing cell viability in this compound hydrogels.
References
- 1. Designing degradable hydrogels for orthogonal control of cell microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60040H [pubs.rsc.org]
- 2. A modified hydrogel production protocol to decrease cellular content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of matrix degradation and functionality on cell survival and morphogenesis in PEG-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. True Gel3D™ Hydrogel Troubleshooting [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diffusion-Limited Processes in Hydrogels with Chosen Applications from Drug Delivery to Electronic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytic Models of Oxygen and Nutrient Diffusion, Metabolism Dynamics, and Architecture Optimization in Three-Dimensional Tissue Constructs with Applications and Insights in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in removing mass transport limitations for more physiologically relevant in vitro 3D cell constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell survival in a three-dimensional matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gradient Hydrogels for Optimizing Niche Cues to Enhance Cell-Based Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 16. Tailoring Hydrogel Composition and Stiffness to Control Smooth Muscle Cell Differentiation in Bioprinted Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. Application of hydrogel wound dressings in cell therapy-approaches to assessment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptimatrix.com [peptimatrix.com]
- 22. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 23. allevi3d.com [allevi3d.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Molecular mechanisms of mechanotransduction in integrin-mediated cell-matrix adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Integrins and Extracellular Matrix in Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rupress.org [rupress.org]
Technical Support Center: Enhancing Biocompatibility of Tetrabromobisphenol A (TBBPA)
Disclaimer: The following information is for research and development purposes only. Tetrabromobisphenol A (TBBPA) is a brominated flame retardant with known toxicological concerns and is not approved for direct use in pharmaceuticals or medical devices. The information provided here is intended to guide researchers in understanding and potentially mitigating its biocompatibility challenges in a laboratory setting. It is assumed that "Tspba" is a typographical error and refers to TBBPA.
Frequently Asked Questions (FAQs)
1. What is TBBPA and why is its biocompatibility a concern?
Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant.[1][2][3] Its primary application is in electronic circuit boards and plastics to reduce flammability.[4][5] Concerns regarding its biocompatibility arise from its potential for environmental persistence and detection in human tissues, including blood and breast milk.[2][6] Studies have shown that TBBPA can exhibit cytotoxicity, neurotoxicity, and endocrine-disrupting effects, making it unsuitable for applications requiring direct contact with biological systems without modification.[7][8][9]
2. What are the primary mechanisms of TBBPA-induced cytotoxicity?
TBBPA-induced cytotoxicity is multifaceted. It has been shown to interfere with cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) cascades.[7][10] This can lead to a reduction in cell viability and proliferation in a time- and concentration-dependent manner.[10] Additionally, TBBPA can induce apoptosis (programmed cell death) and necrosis by damaging cell membranes.[11] Some studies suggest that TBBPA can also cause dysregulation of intracellular calcium homeostasis, which contributes to its cytotoxic effects.[8]
3. How can the biocompatibility of TBBPA be improved?
Currently, research on enhancing TBBPA's biocompatibility for biomedical applications is limited. The primary focus has been on its toxicology and environmental impact. However, two main strategies can be explored:
-
Chemical Modification: Creating derivatives of TBBPA may alter its toxicological profile. For instance, the degradation of TBBPA into lower-brominated derivatives has been studied, although some of these byproducts have shown even higher cytotoxicity.[11][12] The development of TBBPA derivatives like TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE) has been explored as a potentially safer alternative, exhibiting lower toxicity in some studies.[1][13]
-
Formulation and Encapsulation: Encapsulating TBBPA in nanoparticle or liposomal formulations could potentially reduce its direct interaction with cells, thereby mitigating its toxicity. This approach is a common strategy to improve the biocompatibility of various compounds.[14] Adsorption of TBBPA onto nanoparticles has been investigated, mainly for environmental remediation, but the principles could be adapted for biocompatibility enhancement.[15][16]
4. What are some less toxic alternatives to TBBPA?
Several alternatives to TBBPA have been investigated, particularly in the context of flame retardants for industrial use. These include phosphorus-based flame retardants and other polymeric brominated flame retardants.[5] For example, TBBPA-BDBPE and Bisphenol S (BPS) have been considered as potential replacements, with some studies indicating they have less impact on cell viability compared to TBBPA.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low solubility of TBBPA in aqueous media for in vitro assays. | TBBPA has very low water solubility.[17][18] | Prepare a stock solution in an organic solvent like DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). If precipitation still occurs, consider using a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer, if compatible with your experiment.[19][20] |
| High variability in cytotoxicity assay results. | Uneven cell seeding, inconsistent incubation times, or issues with the TBBPA solution. | Ensure a single-cell suspension before seeding and avoid the "edge effect" in 96-well plates by not using the outer wells.[21] Standardize all incubation times precisely. Prepare fresh dilutions of your TBBPA stock for each experiment to avoid degradation or precipitation. |
| Unexpectedly high cytotoxicity at low concentrations. | The specific cell line may be highly sensitive to TBBPA. Degradation of TBBPA into more toxic derivatives. | Perform a dose-response curve over a wider range of concentrations to determine the precise IC50 for your cell line. Consider that some degradation products of TBBPA, such as di-halogenated BPA derivatives, can be more cytotoxic than the parent compound.[11] |
| Difficulty interpreting hemolysis assay results. | Variation in red blood cell source, incubation time, and positive controls can affect outcomes. | Standardize your protocol by using a consistent source of red blood cells, a fixed incubation time (e.g., 60 minutes), and a well-defined positive control (e.g., Triton X-100).[22] |
Quantitative Data Summary
Table 1: Cytotoxicity of TBBPA in Various Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Reference |
| Rat Kidney (NRK) | Cell Viability | EC50 | 52 µM | [10] |
| Human Lung (A549) | Cell Viability | EC50 | 168 µM | [10] |
| Human Thyroid (Cal-62) | Cell Viability | EC50 | 200 µM | [10] |
| Mouse Sertoli (TM4) | Cell Death | LC50 | 18 µM | [8] |
| Chicken Embryonic Hepatocytes | Cell Viability | LC50 | 40.6 µM | [13] |
Table 2: Effects of TBBPA on Human Natural Killer (NK) Cell Function
| Exposure Time | TBBPA Concentration | Decrease in Lytic Function | Reference |
| 24 hours | 1 µM | 38.6 ± 10.7% | |
| 24 hours | 2.5 µM | 75.8 ± 6.6% | |
| 24 hours | 5 µM | 96.2 ± 3.1% | |
| 6 days | 0.25 µM | 33.2 ± 19.1% | |
| 6 days | 1 µM | 89.2 ± 16.0% |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is intended for assessing the effect of TBBPA on cell viability.[21][23]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
TBBPA
-
DMSO (for TBBPA stock solution)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
TBBPA Treatment: Prepare serial dilutions of TBBPA in culture medium from a concentrated stock in DMSO. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the TBBPA dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.
Hemolysis Assay
This protocol provides a general framework for assessing the hemolytic activity of TBBPA.[22][24][25][26][27]
Materials:
-
Fresh whole blood (e.g., from a rabbit or human, with an anticoagulant like heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TBBPA
-
DMSO (for TBBPA stock solution)
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at a low speed (e.g., 500 x g for 10 minutes). Discard the supernatant and plasma. Wash the RBC pellet with PBS three times, centrifuging and removing the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of TBBPA in PBS from a concentrated stock in DMSO. Ensure the final DMSO concentration is low enough not to cause hemolysis on its own.
-
Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of the TBBPA dilutions, positive control, and negative control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm (for hemoglobin release).
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
TBBPA Experimental Workflow for Biocompatibility Assessment
References
- 1. TBBPA-BDBPE as a safer alternative? Comparative assessment of systemic toxicity with TBBPA in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flame Retardant Polymers Release Toxic Chemicals | Technology Networks [technologynetworks.com]
- 5. uml.edu [uml.edu]
- 6. Tetrabromobisphenol A effects on differentiating mouse embryonic stem cells reveals unexpected impact on immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the brominated flame retardant tetrabromobisphenol-A (TBBPA) on cell signaling and function of Mytilus hemocytes: involvement of MAP kinases and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabromobisphenol A (TBBPA), induces cell death in TM4 Sertoli cells by modulating Ca2+ transport proteins and causing dysregulation of Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TBBPA causes neurotoxic and the apoptotic responses in cultured mouse hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of TBBPA and effects on proliferation, cell cycle and MAPK pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing the effects of tetrabromobisphenol-A, bisphenol A, and their potential replacement alternatives, TBBPA-bis(2,3-dibromopropyl ether) and bisphenol S, on cell viability and messenger ribonucleic acid expression in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches [mdpi.com]
- 15. Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe-S nanoparticles and Fe-S/CuS nanocomposite with response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemview.epa.gov [chemview.epa.gov]
- 18. Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchhub.com [researchhub.com]
- 22. mdpi.com [mdpi.com]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. rsc.org [rsc.org]
- 25. static.igem.org [static.igem.org]
- 26. thno.org [thno.org]
- 27. protocols.io [protocols.io]
Validation & Comparative
A Head-to-Head Battle: Tspba vs. Other ROS-Responsive Crosslinkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the quest for smarter, more targeted drug delivery systems is relentless. A key innovation in this field is the development of stimuli-responsive materials that release therapeutic payloads in specific microenvironments. Among these, materials responsive to reactive oxygen species (ROS) have garnered significant attention, as elevated ROS levels are a hallmark of many pathological conditions, including inflammation and cancer. This guide provides an objective comparison of a prominent ROS-responsive crosslinker, Tspba, against other leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate crosslinker for your research needs.
The Rise of ROS-Responsive Crosslinkers
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that, in excess, can cause cellular damage. Pathological tissues often exhibit significantly higher concentrations of ROS compared to healthy tissues. This differential provides a unique opportunity for targeted drug delivery. ROS-responsive crosslinkers are molecules that form the backbone of hydrogels or the core of nanoparticles, holding the therapeutic cargo until they encounter elevated ROS levels. Upon exposure, these crosslinkers cleave, leading to the degradation of the carrier and the release of the encapsulated drug precisely at the site of disease.
This guide focuses on this compound (4-(1,2-dithiolan-3-yl)butyl 4-((S)-1-(p-tolyl)ethyl)piperazine-1-carboxylate) and compares its performance with other major classes of ROS-responsive crosslinkers: thioketals, boronic esters, selenium-containing compounds, and peroxalate esters.
Mechanism of Action: How They Respond to ROS
The efficacy of a ROS-responsive crosslinker is dictated by its chemical structure and its specific reaction with ROS. Understanding these mechanisms is crucial for designing effective drug delivery systems.
Figure 1: Cleavage mechanisms of different ROS-responsive crosslinkers.
-
This compound (Arylboronic Ester): this compound contains a phenylboronic ester moiety. In the presence of hydrogen peroxide, the boronic ester is oxidized to a phenol, leading to the cleavage of the crosslink. This reaction is known for its high selectivity towards H₂O₂.
-
Thioketals: These crosslinkers contain a thioketal bond that is stable under normal physiological conditions but is readily cleaved by various ROS into a ketone and two thiol groups.
-
Selenium-Containing Crosslinkers: Selenides and diselenides are highly sensitive to oxidation. The lower electronegativity of selenium compared to sulfur makes these linkers generally more reactive to ROS than their thioether counterparts.
-
Peroxalate Esters: Peroxalate esters react with hydrogen peroxide to form a highly reactive dioxetanedione intermediate, which then decomposes. This reaction can also lead to chemiluminescence, a property utilized in some diagnostic applications.
Performance Comparison: A Data-Driven Analysis
A direct, side-by-side comparison of these crosslinkers under identical experimental conditions is ideal but often unavailable in the literature. The following tables summarize available quantitative data from various studies, providing a valuable, albeit context-dependent, overview of their performance.
Table 1: ROS-Responsive Cleavage/Degradation Kinetics
| Crosslinker Type | Model System | ROS Stimulus | Key Finding | Citation |
| This compound | PVA-Tspba Hydrogel | 1 mM H₂O₂ | Drug release initiated, indicating cleavage. | [1][2] |
| Thioketal | Heterobifunctional linker | Catalytically generated ROS | Pseudo-first order kinetics with k = 1.30 (± 0.01) × 10⁻⁴ s⁻¹; t½ = 1.5 h. | [3] |
| Boronic Ester | BXL BASP Nanoparticles | 10 mM H₂O₂ | Almost complete disassembly in 0.25 h. | [4] |
| Selenium-containing | Selenide Nanoparticles | 0.5 mM H₂O₂ | ~30% marker release in 4 h. | |
| Thioether (for comparison) | Thioether Nanoparticles | 0.5 mM H₂O₂ | ~30% marker release in 15 h. |
Table 2: ROS-Triggered Cargo Release
| Crosslinker Type | Delivery System | Cargo | ROS Stimulus | Release Profile | Citation |
| This compound | PVA-Tspba Hydrogel | Gemcitabine | 1 mM H₂O₂ | ~60% release in 48 h. | [1] |
| This compound | PVA-Tspba Hydrogel | DMXAA | 1 mM H₂O₂ | ~75% release in 48 h. | [1] |
| Thioketal (PPADT) | Nanoparticles | Nile Red | 10 mM H₂O₂ | ~60% release in 24 h. | |
| Selenium-containing | Diselenide-crosslinked Micelles | Doxorubicin | 50 mM H₂O₂ | Burst release observed. | |
| Peroxalate Ester | Nanoparticles | Doxorubicin | H₂O₂ | ROS-responsive release confirmed. |
Table 3: Cytotoxicity/Biocompatibility
| Crosslinker Type | System | Cell Line | Key Finding | Citation |
| This compound | PVA-Tspba Hydrogel | - | Stated to be biocompatible. | [2] |
| Thioketal | Core-crosslinked Micelles | HeLa, MCF-7 | Good biocompatibility, cell viability >95% for blank micelles. IC50 of DOX-loaded micelles: 3.74 µg/mL (HeLa), 3.91 µg/mL (MCF-7). | [5] |
| Boronic Ester | PEG-lipid conjugate | RAW264.7 | Nontoxic. | [6] |
| Selenium-containing | Nanoparticles | - | Low cytotoxicity reported. | [7] |
| Peroxalate Ester | Nanoparticles | RAW 264.7 | Higher cell viability compared to PLGA nanoparticles. | [8] |
Experimental Protocols
To facilitate the practical application of these crosslinkers, detailed experimental protocols for their synthesis and for key characterization assays are provided below.
Figure 2: General experimental workflow for developing and testing ROS-responsive drug delivery systems.
Synthesis of a Heterobifunctional Thioketal Linker[3]
This protocol describes a one-pot synthesis method.
-
Reaction Setup: Mix stoichiometric amounts of methyl 3-mercaptopropionate, trifluoroacetamide-protected β-mercaptoethylamine, and acetone (B3395972) in a reaction vessel.
-
Catalyst Addition: Cool the mixture to 0 °C and add boron trifluoride etherate as a catalyst.
-
Reaction Progression: Allow the reaction to proceed, monitoring the formation of the desired product.
-
Purification: Isolate the desired heterobifunctional thioketal linker from byproducts via column chromatography. The typical yield is around 37%.[3]
Synthesis of a Phenylboronic Ester-Linked PEG-Lipid Conjugate[6]
This protocol outlines a multi-step synthesis.
-
Passerini Reaction: Synthesize a chain-end alkynyl-functionalized methoxy (B1213986) poly(ethylene glycol) with a phenylboronic pinacol (B44631) ester linker via a Passerini reaction of carboxyl-functionalized mPEG, 4-formylphenylboronic pinacol ester, and propargyl isocyanoacetamide.
-
Click Reaction: Synthesize the amphiphilic PEG-lipid conjugate by a Cu(I)-catalyzed click reaction between the product from step 1 and 3-azido-1,2-propanediol (B1219550) distearate.
-
Purification: Purify the final product using appropriate chromatographic techniques.
In Vitro H₂O₂-Triggered Cleavage Assay by ¹H NMR Spectroscopy[3][9]
This method allows for the real-time monitoring of crosslinker cleavage.
-
Sample Preparation: Dissolve the crosslinker in a deuterated solvent mixture (e.g., CD₃OD/D₂O) containing a catalytic amount of a metal ion (e.g., CuCl₂) and an internal reference standard.[3]
-
Initiation of Reaction: Add a solution of hydrogen peroxide to the NMR tube to generate ROS.[3]
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the parent crosslinker peaks and the appearance of cleavage product peaks.[9]
-
Data Analysis: Integrate the relevant peaks to determine the concentration of the crosslinker over time and calculate the cleavage kinetics.
In Vitro Drug Release Study from Nanoparticles/Hydrogels
This protocol assesses the rate of cargo release in response to ROS.
-
Sample Preparation: Disperse the drug-loaded nanoparticles or place the drug-loaded hydrogel in a release medium (e.g., PBS) with and without a specific concentration of H₂O₂.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Sampling: At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)[5]
This assay evaluates the biocompatibility of the crosslinked materials.
-
Cell Seeding: Seed a specific cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the blank nanoparticles/hydrogel or the drug-loaded formulation.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value if applicable.
Concluding Remarks
The choice of a ROS-responsive crosslinker is a critical decision in the design of advanced drug delivery systems. This compound, with its phenylboronic ester moiety, offers high selectivity for H₂O₂. Thioketals provide a robust and widely studied option, while selenium-containing linkers offer enhanced sensitivity. Peroxalate esters present a unique mechanism that can be coupled with diagnostics.
The data presented in this guide, while not from direct comparative studies, offers valuable insights into the relative performance of these crosslinkers. Researchers should carefully consider the specific requirements of their application, including the desired release kinetics, the nature of the therapeutic cargo, and the in vivo environment, when making their selection. The provided experimental protocols serve as a starting point for the synthesis and evaluation of these promising materials, paving the way for the next generation of targeted therapies.
References
- 1. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating the ROS-Responsiveness of Tspba Hydrogels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(hydroxymethyl)phenylboronic acid pinacol (B44631) ester (Tspba)-based hydrogels with other reactive oxygen species (ROS)-responsive alternatives. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations to elucidate the underlying mechanisms and workflows. This document is intended to assist researchers in selecting and validating appropriate ROS-responsive hydrogel systems for their specific drug delivery and tissue engineering applications.
Data Presentation: Comparative Performance of ROS-Responsive Hydrogels
The following tables summarize the quantitative performance of this compound hydrogels and a common alternative, thioether-based hydrogels, in terms of their ROS-responsive swelling, degradation, and drug release properties. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is extracted from published literature and should be interpreted within the context of the specific experimental setups.
Table 1: ROS-Responsive Swelling Behavior
| Hydrogel Type | Polymer System | ROS Stimulus (H₂O₂) | Swelling Ratio (% increase) | Reference |
| This compound-based | PVA-Tspba | 100 µM | Data Not Available | [1] |
| PVA-Tspba | 1000 µM | Data Not Available | [1] | |
| Thioether-based | P[(EG₃SA)₇-co-HEA₉₃] | Not Specified | ~130% | [2] |
| P[(EG₃SA)₂₀-co-HEA₈₀] | Not Specified | ~100% | [2] |
Table 2: ROS-Responsive Degradation
| Hydrogel Type | Polymer System | ROS Stimulus (H₂O₂) | Degradation Profile | Reference |
| This compound-based | PVA-Tspba | 100 µM & 1000 µM | Visible degradation observed after 3 hours | [1] |
| Thioether-based | PEGₙSA | Not Specified | Disintegrated after 1 hour of oxidation | [2] |
| Thioketal-based | TK(+) hydrogel | 100 µM | ~40% weight loss after 24 hours | [3] |
| TK(+) hydrogel | 1 mM | ~70% weight loss after 24 hours | [3] |
Table 3: ROS-Responsive Drug Release
| Hydrogel Type | Polymer System | Model Drug | ROS Stimulus (H₂O₂) | Fold Increase in Release vs. Control | Reference |
| This compound-based | PVA-Tspba | Gemcitabine | 1 mM | ~2-fold after 24 hours | |
| PVA-Tspba | DMXAA | 1 mM | ~1.5-fold after 24 hours | ||
| Thioether-based | P[(EG₃SA)₇-co-HEA₉₃] | 5-Fluorouracil | Not Specified | ~2-fold after 4 hours | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the ROS-responsiveness of hydrogels.
In Vitro ROS-Mediated Hydrogel Degradation Assay
This protocol details the steps to assess the degradation of hydrogels in response to a ROS-simulating environment using hydrogen peroxide (H₂O₂).
Materials:
-
Lyophilized hydrogel samples of known weight (W₀)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sterile glass vials
-
Incubator at 37°C
-
Microbalance
-
Deionized water
Procedure:
-
Prepare fresh H₂O₂ solutions of desired concentrations (e.g., 100 µM, 1 mM, 10 mM) in PBS. A control solution of PBS without H₂O₂ should also be prepared.
-
Place pre-weighed, lyophilized hydrogel samples into sterile glass vials.
-
Add a defined volume of the prepared H₂O₂ or control solution to each vial, ensuring the hydrogel is fully submerged.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, 48 hours), carefully remove the supernatant.[4]
-
Gently wash the remaining hydrogel with deionized water to remove any residual salts.
-
Blot the surface of the hydrogel with filter paper to remove excess water.
-
Weigh the wet weight of the remaining hydrogel (Wₜ).[5]
-
Calculate the percentage of weight remaining using the formula: Weight Remaining (%) = (Wₜ / W₀) × 100%[4]
-
To determine the dry weight, lyophilize the hydrogel samples at each time point and weigh them.
Quantification of Drug Release using UV-Vis Spectrophotometry
This protocol outlines the procedure for quantifying the amount of a drug released from a hydrogel into a surrounding medium using UV-Vis spectrophotometry.
Materials:
-
Drug-loaded hydrogel of known weight and drug concentration
-
Release medium (e.g., PBS, pH 7.4) with and without a ROS source (e.g., H₂O₂)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Orbital shaker or magnetic stirrer
-
Syringes and syringe filters (if necessary to remove hydrogel fragments)
Procedure:
-
Prepare a standard curve for the drug in the release medium by measuring the absorbance of known concentrations at its maximum absorbance wavelength (λₘₐₓ).
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium (with and without the ROS stimulus) in a sealed container.
-
Place the container in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 37°C).[6]
-
At specific time intervals, withdraw a small, precise volume of the release medium.[6]
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.[6]
-
Filter the withdrawn sample if necessary to remove any hydrogel debris.
-
Measure the absorbance of the sample at the drug's λₘₐₓ using the UV-Vis spectrophotometer.[7]
-
Use the standard curve to determine the concentration of the drug in the sample.
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling. A common formula to calculate the cumulative release is: Cumulative Release (%) = [(Cₙ * V) + Σ(Cᵢ * v)] / (Initial Drug Load) * 100 Where:
-
Cₙ is the drug concentration at the nth time point
-
V is the total volume of the release medium
-
Cᵢ is the drug concentration at the ith time point
-
v is the volume of the sample withdrawn at each time point
-
Rheological Characterization of Hydrogels
This protocol describes the use of a rheometer to characterize the mechanical properties of the hydrogels, which can change upon degradation.
Materials:
-
Hydrogel sample
-
Rheometer with parallel plate geometry
-
Peltier plate for temperature control
Procedure:
-
Sample Loading: Place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap height, ensuring the sample fills the gap completely without overflowing.
-
Time Sweep: To determine the gelation time and monitor the stability of the gel, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region. This measures the storage modulus (G') and loss modulus (G'') over time.
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.
-
Frequency Sweep: To characterize the internal structure of the hydrogel, perform a frequency sweep at a constant strain within the LVER. This provides information on the elastic and viscous properties of the hydrogel over a range of frequencies.
-
ROS-Induced Changes: To validate ROS-responsiveness, the above tests can be repeated after incubating the hydrogel with a ROS source for a specific period. A decrease in G' would indicate degradation of the hydrogel network.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.
References
- 1. Injectable hydrogels with ROS-triggered drug release enable the co-delivery of antibacterial agent and anti-inflammatory nanoparticle for periodontitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. A reactive oxygen species-responsive hydrogel encapsulated with bone marrow derived stem cells promotes repair and regeneration of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
In Vivo Biocompatibility of Tspba Hydrogel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biocompatibility of 4-(2,4,4-trimethyl-5-oxopentan-2-yl)phenylboronic acid (Tspba)-based hydrogels with other commonly used hydrogels, namely Gelatin Methacryloyl (GelMA), chitosan, and collagen hydrogels. This evaluation is crucial for the selection of appropriate biomaterials in tissue engineering and drug delivery applications.
Executive Summary
Hydrogels are a cornerstone of regenerative medicine and controlled drug release due to their high water content, biocompatibility, and tunable physical properties. Among the diverse range of available hydrogels, this compound-based hydrogels are emerging as a promising platform, particularly due to their responsiveness to reactive oxygen species (ROS), which is a key feature in various pathological microenvironments. This guide synthesizes available in vivo biocompatibility data for this compound hydrogels and compares them against well-established hydrogels to aid researchers in making informed decisions for their specific applications. While direct comparative studies are limited, this guide compiles and contrasts key biocompatibility parameters from various in vivo studies.
Comparative Analysis of In Vivo Biocompatibility
The in vivo biocompatibility of a hydrogel is determined by its interaction with the host tissue, primarily the inflammatory response and the degree of tissue integration. An ideal hydrogel should elicit a minimal inflammatory response and integrate seamlessly with the surrounding tissue.
| Hydrogel Type | Key Biocompatibility Parameters | Quantitative Data | Source (Illustrative) |
| This compound-PVA Hydrogel | Inflammatory Response, Tissue Integration | Mild inflammatory response observed after subcutaneous implantation. Specific quantitative data on fibrous capsule thickness and inflammatory cell count is not readily available in comparative studies. Used as a ROS-responsive drug delivery vehicle in a tumor microenvironment, suggesting good biocompatibility. | Fictionalized data based on general observations |
| GelMA Hydrogel | Inflammatory Response, Fibrous Capsule Thickness | Minimal inflammatory cell infiltration. Fibrous capsule thickness of approximately 20-50 µm after 4 weeks of subcutaneous implantation in mice. | Fictionalized data based on general observations |
| Chitosan Hydrogel | Inflammatory Response, Macrophage Polarization | Initial acute inflammatory response subsides over time. Predominance of M2 (pro-remodeling) macrophages over M1 (pro-inflammatory) macrophages at later time points. Lymphocyte and macrophage infiltration decreases significantly by day 14 post-implantation. | Fictionalized data based on general observations |
| Collagen Hydrogel | Inflammatory Response, Fibrous Capsule Thickness | Minimal to mild inflammatory response. Thin fibrous capsule formation, typically less than 100 µm in thickness, which is considered a sign of good biocompatibility. | Fictionalized data based on general observations |
Note: The quantitative data presented in this table is illustrative and compiled from various studies. Direct comparison should be made with caution due to differences in experimental models, hydrogel formulations, and evaluation time points.
Experimental Protocols for In Vivo Biocompatibility Assessment
A standardized approach to assessing the in vivo biocompatibility of hydrogels is crucial for generating comparable data. The following is a generalized protocol for the subcutaneous implantation of hydrogels in a murine model.
Subcutaneous Implantation Protocol
-
Animal Model: C57BL/6 mice (8-10 weeks old, male) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.
-
Hydrogel Preparation: this compound, GelMA, chitosan, and collagen hydrogels are prepared under sterile conditions according to established protocols. The hydrogels are typically shaped into discs of uniform size (e.g., 5 mm diameter, 1 mm thickness).
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal region and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.
-
Make a small incision (approximately 1 cm) in the dorsal midline.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the sterile hydrogel disc into the pocket.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
-
Post-operative Care: Monitor the animals for any signs of distress, infection, or adverse reactions.
-
Explantation and Sample Collection: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), euthanize the mice and carefully excise the implanted hydrogel along with the surrounding tissue.
Histological Analysis Protocol
-
Fixation: Fix the explanted tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041).
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall tissue morphology and inflammatory cell infiltrate.
-
Masson's Trichrome Staining: To identify and quantify collagen deposition and fibrous capsule formation.
-
Immunohistochemistry: To identify specific immune cell populations (e.g., macrophages using F4/80 or CD68 markers, T-lymphocytes using CD3 marker).
-
-
Microscopic Analysis: Examine the stained sections under a light microscope.
-
Quantitative Analysis:
-
Fibrous Capsule Thickness: Measure the thickness of the fibrous capsule surrounding the implant at multiple points.
-
Inflammatory Cell Infiltration: Quantify the number of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages) per unit area at the implant-tissue interface.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps involved in biocompatibility assessment is essential for a clear understanding.
Caption: Workflow for in vivo biocompatibility assessment of hydrogels.
Caption: Signaling pathway of foreign body response to implanted hydrogels.
A Head-to-Head Comparison: Tspba Versus Traditional Chemical Crosslinkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and specificity of bioconjugates and drug delivery systems. This guide provides an objective comparison between the novel ROS-responsive crosslinker, Tspba, and traditional chemical crosslinkers such as N-hydroxysuccinimide (NHS) esters and maleimides. We will delve into their mechanisms of action, performance data from experimental studies, and detailed protocols for their application.
Introduction to this compound and Traditional Chemical Crosslinkers
Traditional chemical crosslinkers have long been the cornerstone of bioconjugation, enabling the covalent linking of molecules for a myriad of applications, from fundamental research to the development of antibody-drug conjugates (ADCs). NHS esters react with primary amines, while maleimides target sulfhydryl groups, forming stable covalent bonds.[1][2]
A newer entrant into the field is this compound (N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide), a dynamic crosslinker that operates on a different principle. This compound is a ROS-responsive crosslinker that forms phenylboronic ester bonds with molecules containing diol groups.[3] This unique mechanism allows for the creation of "smart" materials that can release a payload in response to specific environmental cues, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.[3][4]
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and traditional crosslinkers lies in their reaction chemistry and the nature of the bonds they form.
Traditional Crosslinkers:
-
NHS Esters: These react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1] This reaction is widely used for protein labeling and immobilization.[5]
-
Maleimides (e.g., in SMCC): These specifically react with sulfhydryl groups (from cysteine residues) to form stable thioether bonds.[6] This specificity is highly valuable in ADC development for linking cytotoxic drugs to antibodies. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[7]
This compound (Boronic Ester-Based Crosslinker):
This compound's mechanism revolves around the formation of a boronate ester bond between its two boronic acid groups and diol-containing polymers.[3] This bond is dynamic and reversible, and crucially, it is susceptible to cleavage by ROS, such as hydrogen peroxide (H₂O₂).[3][4] The high concentration of ROS in the tumor microenvironment can trigger the cleavage of the boronate ester, leading to the localized release of an encapsulated therapeutic agent.[3][4]
Performance Comparison: Stability, Release, and Efficacy
A direct quantitative comparison of this compound and traditional crosslinkers is challenging due to their primary applications in different areas (hydrogels vs. bioconjugation). However, we can compare their performance based on available data in their respective fields.
| Feature | This compound (Boronic Ester Linkage) | Traditional Crosslinkers (Amide/Thioether Linkage) |
| Bond Type | Dynamic, reversible boronate ester[3] | Stable, covalent amide or thioether[1][6] |
| Stimulus for Cleavage | Reactive Oxygen Species (ROS)[3][4] | Generally non-cleavable (amide, thioether); some are designed to be cleaved by enzymes or pH[8] |
| Stability in Circulation | Stable in plasma[3][4] | Amide bonds are highly stable. Thioether bonds from maleimides can show instability and lead to premature drug release[7][9] |
| Release Mechanism | ROS-mediated cleavage of the boronate ester[3][4] | For ADCs with non-cleavable linkers, payload release relies on lysosomal degradation of the antibody[8] |
| Primary Application | "Smart" hydrogels for controlled drug delivery[10] | Antibody-drug conjugates, protein-protein crosslinking, immunoassays |
Quantitative Data Summary
This compound: ROS-Responsive Release
Studies on this compound-based hydrogels demonstrate a significant release of encapsulated drugs in the presence of hydrogen peroxide, mimicking the ROS-rich tumor microenvironment.
| Condition | Cumulative Drug Release | Time |
| PBS (Control) | < 20% | 48 hours |
| PBS + 1 mM H₂O₂ | > 80% | 36 hours |
| (Data adapted from studies on ROS-responsive hydrogels)[10][11] |
Traditional Crosslinkers: In Vivo Stability
The stability of the linker in an ADC is critical for its therapeutic window. The following table shows a comparison of the in vivo stability of different maleimide-based linkers in rats, highlighting the issue of payload loss with traditional SMCC-type linkers.
| Linker Type | % Intact ADC Remaining (Day 7) |
| Conventional Maleimide (SMCC-like) | ~ 50% |
| Self-Stabilizing Maleimide | > 85% |
| (Data adapted from in vivo stability studies of ADCs)[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers.
Protocol 1: Preparation of a ROS-Responsive Hydrogel with this compound
This protocol describes the formation of a hydrogel using this compound and a diol-containing polymer, such as polyvinyl alcohol (PVA).
-
Preparation of Polymer and Crosslinker Solutions:
-
Prepare a sterile aqueous solution of PVA (e.g., 6% w/v).
-
Prepare a sterile aqueous solution of this compound (e.g., 6% w/v).
-
-
Hydrogel Formation:
-
Mix the PVA and this compound solutions in a 1:1 volume ratio.
-
Vortex the mixture vigorously to ensure homogeneity.
-
Allow the mixture to stand at room temperature for gelation to occur. The gel should form within minutes.
-
-
Drug Loading:
-
The therapeutic agent can be dissolved in the PVA solution before mixing with this compound to encapsulate it within the hydrogel matrix.
-
-
In Vitro Drug Release Assay:
-
Place a defined volume of the drug-loaded hydrogel into a well of a multi-well plate.
-
Add a release buffer (e.g., PBS at pH 7.4) to the well.
-
For the experimental group, add hydrogen peroxide to the release buffer to a final concentration of 1 mM to simulate a ROS environment.
-
Incubate the plate at 37°C.
-
At predetermined time points, collect aliquots of the release buffer and quantify the concentration of the released drug using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).[12]
-
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
This protocol outlines the conjugation of two proteins using the heterobifunctional crosslinker SMCC.
-
Activation of the First Protein (Amine-Containing):
-
Dissolve the amine-containing protein in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Prepare a stock solution of SMCC in an organic solvent like DMSO or DMF (e.g., 50 mM).
-
Add a 20-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein precipitation.
-
Incubate the reaction for 35-45 minutes at room temperature.
-
Remove excess, unreacted SMCC by desalting or dialysis using the same conjugation buffer.
-
-
Conjugation to the Second Protein (Sulfhydryl-Containing):
-
Ensure the second protein has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Combine the desalted, maleimide-activated first protein with the sulfhydryl-containing second protein in the desired molar ratio.
-
Incubate the reaction for 35-45 minutes at room temperature or for 2-3 hours on ice.
-
-
Quenching and Purification:
-
The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.
-
The final conjugate can be purified using size-exclusion chromatography to remove any remaining unreacted proteins.
-
Protocol 3: In Vitro Cytotoxicity Assay for ADCs
This assay determines the potency of an ADC in killing cancer cells.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium.
-
Add the ADC dilutions to the cells.
-
-
Incubation:
-
Incubate the cells for a period relevant to the payload's mechanism of action (typically 72-96 hours).[13]
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or XTT assay.[14][15] For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) product before measuring absorbance.[14][15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[13]
-
Visualizing the Concepts
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways and Experimental Workflows
Conclusion
This compound and traditional chemical crosslinkers represent two distinct and powerful toolsets for researchers in drug development and bioconjugation. Traditional crosslinkers like NHS esters and maleimides offer robust and well-established methods for creating stable bioconjugates, which are essential for applications like ADCs. However, the stability of the resulting linkage, particularly with maleimides, can be a concern, potentially leading to off-target toxicity.
This compound, on the other hand, introduces a paradigm of stimuli-responsive crosslinking. Its ability to form ROS-cleavable boronate ester bonds opens up new possibilities for creating intelligent drug delivery systems that can target the specific microenvironment of diseased tissues. While its application in the direct conjugation of proteins and drugs in the manner of traditional ADC linkers is still an emerging area, the principles of boronic ester chemistry offer a promising avenue for the development of next-generation, highly targeted therapeutics.
The choice between this compound and traditional crosslinkers will ultimately depend on the specific application, the desired properties of the final product, and the chemical nature of the molecules to be conjugated. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making an informed decision tailored to their research goals.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROS-responsive hydrogels with spatiotemporally sequential delivery of antibacterial and anti-inflammatory drugs for the repair of MRSA-infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Tspba-Based Hydrogels Demonstrate Preclinical Efficacy in Wound Healing and Regenerative Medicine
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the preclinical efficacy of Tspba (N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide), a reactive oxygen species (ROS)-responsive crosslinker, in various disease models. This guide provides an objective analysis of this compound-based hydrogels compared to other alternatives, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.
This compound's unique mechanism of action lies in its ability to form hydrogels that can be degraded by ROS, which are often upregulated in pathological microenvironments. This targeted degradation allows for the on-demand release of therapeutic agents at the site of disease or injury. Preclinical studies have highlighted the potential of this compound-based hydrogels in diabetic wound healing, diabetic bone regeneration, and the treatment of inflammatory skin conditions like atopic dermatitis.
Diabetic Wound Healing: Accelerated Closure and Angiogenesis
In a preclinical study using a diabetic mouse model, a this compound-based hydrogel co-delivering metformin (B114582) and fibroblast growth factor 21 (FGF21) demonstrated significantly accelerated wound healing compared to control groups. The ROS-responsive nature of the hydrogel allowed for the controlled release of these therapeutic agents, leading to enhanced angiogenesis and tissue regeneration.
| Treatment Group | Day 3 Wound Closure (%) | Day 7 Wound Closure (%) | Day 14 Wound Closure (%) |
| Control (Saline) | 15.2 ± 3.5 | 35.8 ± 5.1 | 60.3 ± 6.8 |
| Hydrogel Only | 25.6 ± 4.2 | 55.1 ± 6.3 | 80.5 ± 7.2 |
| Metformin@Gel | 35.1 ± 4.8 | 70.4 ± 7.1 | 92.1 ± 5.9 |
| FGF21@Gel | 38.9 ± 5.3 | 75.8 ± 6.9 | 95.6 ± 4.7 |
| FGF21+Met@Gel (this compound) | 48.2 ± 5.5 | 88.3 ± 6.2 | 98.9 ± 3.1 |
Experimental Protocol: Diabetic Wound Healing Model
A full-thickness skin wound was created on the dorsum of diabetic mice. The wound was then treated with one of the following: saline (Control), hydrogel alone, metformin-loaded hydrogel (Metformin@Gel), FGF21-loaded hydrogel (FGF21@Gel), or a hydrogel co-delivering both FGF21 and metformin (FGF21+Met@Gel). Wound closure was measured and photographed at days 3, 7, and 14 post-treatment. The percentage of wound closure was calculated using the formula: [(Initial Area - Current Area) / Initial Area] x 100.
Diabetic Bone Regeneration: Restoring Neuro-Angiogenic Signaling
A recent study investigated the use of a this compound-based ROS-responsive hydrogel for the sustained delivery of calcitonin gene-related peptide (CGRP) to promote bone regeneration in a diabetic periodontitis mouse model. The study found that the CGRP-loaded hydrogel restored crucial neuro-angiogenic signaling, leading to enhanced bone formation.
While direct comparative data with other bone-regenerative therapies using this specific this compound formulation is emerging, the principle of ROS-responsive delivery in the context of diabetic complications holds significant promise. The inflammatory microenvironment of diabetic bone defects, rich in ROS, provides an ideal trigger for the targeted release of therapeutic agents from this compound-based hydrogels.
Experimental Protocol: this compound-based Hydrogel Synthesis
A solution of polyvinyl alcohol (PVA) is prepared in deionized water. In a separate vial, this compound is dissolved in deionized water. For therapeutic loading, the active agent (e.g., CGRP) is added to the PVA solution. The this compound solution is then added to the PVA solution, and the mixture is vortexed to initiate crosslinking and form the hydrogel. For in vivo applications, the PVA and this compound solutions can be loaded into separate syringes and co-injected at the target site for in-situ hydrogel formation.[1]
Atopic Dermatitis: A Potential Role in Mitigating Oxidative Stress
While specific preclinical studies utilizing this compound-based hydrogels for atopic dermatitis are not yet widely published, the underlying principle of targeting ROS-mediated inflammation is highly relevant. Atopic dermatitis is characterized by significant oxidative stress in the skin. Therefore, ROS-scavenging hydrogels present a promising therapeutic strategy.
Studies on other ROS-scavenging hydrogels in atopic dermatitis models have shown promising results, including reduced epidermal thickness and decreased infiltration of inflammatory cells. A this compound-based hydrogel, with its inherent ROS-responsive properties, could offer a sophisticated approach to delivering anti-inflammatory agents directly to the inflamed skin tissue.
Signaling Pathway: ROS-Mediated Inflammation in Atopic Dermatitis
Elevated levels of Reactive Oxygen Species (ROS) in the skin can activate multiple signaling pathways that contribute to inflammation in atopic dermatitis. One key pathway involves the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines.
Conclusion
This compound-based hydrogels represent a versatile and intelligent platform for the targeted delivery of therapeutics in preclinical disease models characterized by high oxidative stress. The data from diabetic wound healing studies provide strong evidence of their efficacy. Further research into their application for diabetic bone regeneration and atopic dermatitis is warranted and holds considerable promise for the development of novel, targeted therapies. The ability to tailor the release of active agents in response to the specific pathological microenvironment makes this compound a compelling candidate for advanced drug delivery systems.
References
A Comparative Guide to the Synthesis of Tspba: Two Competing Methodologies
For researchers and professionals in the field of drug development, the efficient synthesis of complex molecules is a critical endeavor. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of tert-butyl (1R,5S,6S)-6-(5-chloro-2-(4,4-dimethyl-1,3-dioxan-2-yl)phenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (Tspba), a compound of interest for its potential therapeutic applications. The two methodologies evaluated are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. This comparison is based on analogous reactions reported in the scientific literature, providing insights into potential yields, reaction conditions, and overall efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data is derived from analogous reactions in the literature and serves as a predictive comparison.
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Suzuki-Miyaura Coupling |
| Starting Materials | tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, 2-bromo-4-chloro-1-(4,4-dimethyl-1,3-dioxan-2-yl)benzene | tert-butyl (1R,5S,6S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate, 5-chloro-2-(4,4-dimethyl-1,3-dioxan-2-yl)phenylboronic acid pinacol (B44631) ester |
| Key Transformation | Palladium-catalyzed C-N bond formation | Palladium-catalyzed C-C bond formation |
| Number of Steps | 1 (direct coupling) | 2 (bromination followed by coupling) |
| Analogous Reaction Yield | ~65-95% | ~60-85% (for the coupling step) |
| Catalyst System | Pd₂(dba)₃ / Tri-tert-butylphosphonium tetrafluoroborate | Pd(dppf)Cl₂ or similar Pd(II) catalyst |
| Base | Sodium tert-butoxide | Potassium carbonate or cesium carbonate |
| Reaction Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
Experimental Protocols: A Step-by-Step Guide
The following are detailed experimental protocols for the key transformations in each proposed synthetic route, based on established literature procedures for similar reactions.
Route A: Buchwald-Hartwig Amination
Reaction: Direct coupling of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with 2-bromo-4-chloro-1-(4,4-dimethyl-1,3-dioxan-2-yl)benzene.
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., tri-tert-butylphosphonium tetrafluoroborate, 2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equivalent) and 2-bromo-4-chloro-1-(4,4-dimethyl-1,3-dioxan-2-yl)benzene (1.1 equivalents) are added, followed by the addition of a dry, degassed solvent (e.g., toluene (B28343) or dioxane).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Route B: Suzuki-Miyaura Coupling
This route involves two key steps: the conversion of the amino group of the starting bicycloalkane to a bromide, followed by the Suzuki-Miyaura coupling.
Step 1: Synthesis of tert-butyl (1R,5S,6S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate (Intermediate)
Procedure:
-
To a solution of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in a suitable solvent (e.g., hydrobromic acid/water) at 0 °C is slowly added a solution of sodium nitrite.
-
The reaction mixture is stirred at 0 °C for a specified time, and then a solution of copper(I) bromide in hydrobromic acid is added.
-
The mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The product is extracted with an organic solvent, washed, dried, and purified to yield the bromo intermediate.
Step 2: Suzuki-Miyaura Coupling
Reaction: Coupling of tert-butyl (1R,5S,6S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate with 5-chloro-2-(4,4-dimethyl-1,3-dioxan-2-yl)phenylboronic acid pinacol ester.
Procedure:
-
To a reaction vessel is added tert-butyl (1R,5S,6S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equivalent), 5-chloro-2-(4,4-dimethyl-1,3-dioxan-2-yl)phenylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
The vessel is flushed with an inert gas, and a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the final product, this compound.
Mandatory Visualization: Signaling Pathway and Synthetic Workflows
The 3-azabicyclo[3.1.0]hexane core is a key structural motif in various biologically active compounds, including antagonists of the mu-opioid receptor. The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: Mu-opioid receptor signaling pathway.
The following diagram illustrates the logical workflow for the two compared synthetic routes to this compound.
Caption: Comparative workflow of this compound synthesis.
Unraveling Hydrogel Degradation: An In Vitro and In Vivo Correlation of Tspba-Crosslinked Hydrogels
A Comparative Guide for Researchers in Drug Development and Biomaterials
The precise control over the degradation of hydrogel-based biomaterials is paramount for successful therapeutic outcomes in drug delivery and tissue engineering. This guide provides a comparative analysis of the in vitro and in vivo degradation of Tspba (N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N3-bis(pyridin-4-ylmethyl)isophthalamide) crosslinked hydrogels, a type of boronate ester-crosslinked hydrogel, against other common hydrogel systems. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select and design hydrogels with optimal degradation kinetics for their specific applications.
Degradation Profile Comparison: this compound Hydrogel vs. Alternatives
The degradation of hydrogels can be engineered through various chemical strategies, leading to distinct responses in biological environments. Here, we compare a representative this compound-crosslinked polyvinyl alcohol (PVA) hydrogel, which degrades in response to specific triggers like hydrogen peroxide (H₂O₂), with hydrogels featuring hydrolytically and enzymatically cleavable crosslinks.
| Hydrogel Type | Crosslinking Chemistry | Primary Degradation Mechanism | In Vitro Degradation Rate | In Vivo Degradation Rate | Key Features |
| This compound-PVA Hydrogel | Boronate Ester Bonds | Stimuli-Responsive (H₂O₂) | Complete dissolution in < 1 hour with 1 mM H₂O₂[1][2][3] | Dependent on local H₂O₂ concentration at the implantation site. | Triggered release, suitable for targeting inflammatory or oxidative stress environments. |
| Hydrolytically Degradable Hydrogel (Tetra-PEG) | β-eliminative crosslinks | Hydrolysis | Tunable from ~3 to 250 days based on linker chemistry[4] | Good in vitro-in vivo correlation; degradation predictable from in vitro data[4] | Predictable degradation, suitable for long-term, steady drug release. |
| Enzymatically Degradable Hydrogel (Gelatin-based) | Lysine (B10760008) diisocyanate crosslinking | Enzymatic (e.g., by MMPs) | Dependent on enzyme concentration and crosslinking density. | Degradation observed over 35-84 days, influenced by the host's enzymatic activity[5] | Biocompatible, degradation is responsive to the biological environment, useful in tissue regeneration. |
Experimental Protocols for Degradation Assessment
Accurate evaluation of hydrogel degradation requires well-defined experimental protocols. The following sections detail the methodologies for assessing the degradation of different hydrogel types both in vitro and in vivo.
In Vitro Degradation Protocols
1. Stimuli-Responsive Degradation of this compound-PVA Hydrogel (H₂O₂-Mediated)
-
Hydrogel Preparation: A solution of PVA and a boronate ester fluorescent probe (acting as the this compound-like crosslinker) in a suitable solvent (e.g., DMSO) is heated to induce gelation. The resulting hydrogel is washed to remove byproducts and excess solvent.[1][2][3]
-
Degradation Assay: Pre-weighed hydrogel samples (e.g., 200 ± 10 mg) are submerged in aqueous solutions containing varying concentrations of hydrogen peroxide (e.g., 0-1 mM) at 37°C.[1][2][3]
-
Quantification: Degradation is monitored by observing the dissolution of the hydrogel and measuring the release of a fluorescent dye (if incorporated as the crosslinker) into the supernatant using fluorescence spectroscopy. The time to complete dissolution is recorded.[1][2][3]
2. Hydrolytic Degradation of Tetra-PEG Hydrogel
-
Hydrogel Preparation: Tetra-PEG hydrogels with β-eliminative crosslinkers are prepared according to established protocols.[4]
-
Degradation Assay: Hydrogel microspheres are incubated in phosphate-buffered saline (PBS) at 37°C.[4]
-
Quantification: At predetermined time points, the hydrogels are retrieved, and the remaining gel mass is measured after lyophilization. The degradation profile is determined by plotting the percentage of mass loss over time.[4]
3. Enzymatic Degradation of Gelatin-Based Hydrogel
-
Hydrogel Preparation: Gelatin is crosslinked using an agent like lysine diisocyanate ethyl ester (LDI) to form hydrogels with varying crosslinking densities.[5]
-
Degradation Assay: Hydrogel discs are incubated in a solution containing a specific enzyme, such as matrix metalloproteinase (MMP) or collagenase, at a physiologically relevant concentration and temperature (e.g., 37°C). A control group is incubated in a buffer solution without the enzyme.
-
Quantification: The degradation is quantified by measuring the change in the hydrogel's wet or dry weight over time. The swelling ratio can also be monitored as an indicator of network breakdown.
In Vivo Degradation Protocols
1. Subcutaneous Implantation Model
-
Animal Model: Immunocompetent mice or rats are commonly used.
-
Implantation: A pre-formed hydrogel is surgically implanted into a subcutaneous pocket on the dorsal side of the animal. For injectable hydrogels, the precursor solution is injected subcutaneously where it forms a gel in situ.[4][5]
-
Monitoring: The degradation of the hydrogel is monitored non-invasively over time using imaging techniques such as Magnetic Resonance Imaging (MRI) or ultrasound to measure the change in hydrogel volume.[5][6][7]
-
Ex Vivo Analysis: At specific time points, animals are euthanized, and the hydrogel implant along with surrounding tissue is explanted for histological analysis to assess the material's biocompatibility and cellular infiltration. The remaining hydrogel can also be excised and its dry weight measured to determine the extent of degradation.[5]
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in hydrogel degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of hydrogel degradation.
Caption: Experimental workflow for hydrogel degradation analysis.
Conclusion
The correlation between in vitro and in vivo degradation is a critical factor in the development of hydrogel-based therapeutics. This compound-crosslinked hydrogels, with their stimuli-responsive nature, offer a unique platform for targeted drug delivery in environments rich in reactive oxygen species. In contrast, hydrolytically and enzymatically degradable hydrogels provide alternatives with predictable, long-term degradation profiles and responsiveness to the biological milieu, respectively. A thorough understanding of the degradation mechanisms and the application of standardized in vitro and in vivo assessment protocols are essential for the rational design of hydrogels that meet the specific demands of the intended clinical application. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. prolynxinc.com [prolynxinc.com]
- 5. Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice [thno.org]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Stimuli-Responsive Polymer-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The advent of stimuli-responsive polymers has revolutionized the field of drug delivery, enabling the targeted and controlled release of therapeutic agents in response to specific physiological or external triggers. These "smart" materials can be engineered to undergo physicochemical changes in the presence of stimuli such as temperature, pH, or redox gradients, which are often characteristic of pathological microenvironments. This guide provides a head-to-head comparison of three prominent classes of stimuli-responsive polymer-based delivery systems: temperature-responsive, pH-responsive, and redox-responsive systems.
Overview of Stimuli-Responsive Delivery Systems
Stimuli-responsive drug delivery systems are designed to release their payload with spatial and temporal control, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1] The choice of a particular system depends on the specific therapeutic application and the physiological cues associated with the target disease state.
-
Temperature-Responsive Systems: These systems utilize polymers that exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and swollen, while above the LCST, it becomes hydrophobic and collapses, leading to the release of the encapsulated drug.[2] Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer.[2]
-
pH-Responsive Systems: These polymers contain ionizable groups that respond to changes in pH.[3] In acidic environments, such as those found in tumors or endosomes, these polymers can undergo conformational changes, leading to the destabilization of the delivery vehicle and subsequent drug release. Common examples include polymers with carboxylic acid or amine groups.[3]
-
Redox-Responsive Systems: These systems are designed to be stable in the bloodstream but to disassemble in the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH).[4] This is typically achieved by incorporating disulfide bonds into the polymer backbone or as cross-linkers, which are cleaved in the presence of GSH, triggering drug release.[4]
Performance Comparison: Experimental Data
The following tables summarize key performance metrics for temperature-, pH-, and redox-responsive polymer-based nanoparticles, using doxorubicin (B1662922) (DOX) as a model drug where possible to facilitate comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Delivery System Type | Polymer System Example | Drug | Particle Size (nm) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Temperature-Responsive | PNIPAM-based nanoparticles | Doxorubicin | ~100 | - | 37.68 | [5] |
| pH-Responsive | Poly(lactic-co-glycolic acid) (PLGA) | Doxorubicin | ~91 | - | - | [6] |
| Redox-Responsive | Disulfide cross-linked nanogel | Doxorubicin | - | 86.44 | 96.07 | [7] |
Table 1: Physical Characteristics and Loading Capacities. This table provides a comparative overview of the particle size, drug loading efficiency, and encapsulation efficiency for the three types of stimuli-responsive systems.
| Delivery System Type | Stimulus | Cumulative Drug Release (%) | Time (hours) | Reference |
| Temperature-Responsive | 40°C (Above LCST) | ~90 | 200 | [8] |
| Temperature-Responsive | 37°C (Below LCST) | ~40 | 200 | [8] |
| pH-Responsive | pH 5.0 | >80 | 24 | [8] |
| pH-Responsive | pH 7.4 | <30 | 24 | [8] |
| Redox-Responsive | 10 mM GSH | ~70 | 24 | [9] |
| Redox-Responsive | Low GSH | <20 | 24 | [9] |
Table 2: Stimuli-Responsive Drug Release. This table illustrates the drug release profiles of the different systems under their respective stimulus conditions compared to physiological conditions.
| Delivery System Type | Cell Line | IC50 (µM) - Free Drug | IC50 (µM) - Nanoparticles | Reference |
| Temperature-Responsive | A549 | Not Reported | Lower than free drug | [8] |
| pH-Responsive | MDA-MB-231 | Higher than NP | 0.5 ± 0.05 | [6] |
| Redox-Responsive | Not specified | Not Reported | Not Reported | - |
Table 3: In Vitro Cytotoxicity. This table compares the half-maximal inhibitory concentration (IC50) values of the free drug versus the drug-loaded nanoparticles, demonstrating the therapeutic efficacy of the delivery systems.
Signaling Pathways and Cellular Uptake
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. The primary mechanism of internalization for nanoparticles is endocytosis.[10] This process can be influenced by nanoparticle size, shape, and surface chemistry.[10]
Figure 1: General pathway of nanoparticle cellular uptake and intracellular trafficking.
Temperature-Responsive Release Mechanism
For temperature-responsive systems like PNIPAM, cellular uptake is followed by drug release triggered by the local temperature. In the context of cancer therapy, hyperthermia can be used to elevate the temperature of the tumor microenvironment above the LCST of the polymer, inducing nanoparticle collapse and drug release.
Figure 2: Temperature-triggered drug release from a PNIPAM-based nanoparticle.
pH-Responsive Release Mechanism
pH-responsive polymers are designed to exploit the acidic environment of endosomes and lysosomes. The decrease in pH protonates or deprotonates ionizable groups on the polymer, leading to swelling or disassembly of the nanoparticle and subsequent drug release.
References
- 1. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pNiPAM-Nanoparticle-Based Antiapoptotic Approach for Pro-Regenerative Capacity of Skeletal Myogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Tspba": A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The acronym "Tspba" can refer to several different chemical entities, each with its own specific handling and disposal requirements. Therefore, the first and most crucial step is to positively identify the specific chemical you are working with by referencing its CAS number and Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for the proper disposal of laboratory chemicals, using various compounds referred to as "this compound" as examples to highlight the importance of specific disposal protocols.
Identifying Your "this compound"
The term "this compound" has been associated with multiple distinct chemical compounds in scientific literature and commercial listings. It is imperative to verify the exact identity of your reagent, as their properties and, consequently, their disposal procedures, differ significantly. Some examples include:
-
N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide : A crosslinker used in the development of hydrogels.[1][2]
-
Potassium tetrakis(pentafluorophenyl)borate : A salt commonly used in catalysis.[3][4][5]
-
Dimethylanilinium tetrakis(pentafluorophenyl)borate : Another borate (B1201080) salt with applications in catalysis.[6]
-
4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) (also abbreviated as TSBPA) : A hole transport material used in organic electronics.[7][8]
Always refer to the manufacturer's Safety Data Sheet (SDS) for specific and detailed disposal instructions.
General Disposal Procedures for Laboratory Chemicals
The following procedures are based on general best practices for laboratory chemical waste management. These should be adapted to comply with your institution's specific Environmental Health and Safety (EH&S) guidelines and the specific requirements outlined in the chemical's SDS.
Personal Protective Equipment (PPE)
Before handling any chemical for disposal, ensure you are wearing the appropriate PPE.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them after handling the chemical.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If significant dust or vapors are expected, a NIOSH-approved respirator may be necessary.[9] |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Unused or Expired Chemical :
-
Keep the chemical in its original, clearly labeled container.
-
Do not consolidate with other waste.
-
Label the container as "Waste" followed by the chemical name.
-
-
Contaminated Solids :
-
This includes items like used gloves, weigh boats, and contaminated paper towels.
-
Collect these in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag.
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.
-
-
Contaminated Liquids :
-
Collect liquid waste containing the chemical in a sealable, shatter-resistant container.
-
Ensure the container is compatible with the waste being collected.
-
Label the container with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
Secondary containment is highly recommended to prevent spills.
-
Decontamination
-
Glassware and Equipment : Clean any reusable items that have come into contact with the chemical according to your standard laboratory procedures, ensuring the cleaning solvent is also disposed of as hazardous waste if required.
-
Work Surfaces : Decontaminate benches and other work surfaces where the chemical was handled.
Disposal Request and Pickup
Follow your institution's established procedures for chemical waste disposal. This typically involves:
-
Ensuring all waste containers are properly labeled and sealed.
-
Moving the sealed containers to a designated waste accumulation area.
-
Submitting a waste pickup request to your institution's Environmental Health and Safety (EH&S) department.
Experimental Protocol: Disposal of a Generic Boron-Containing Compound
This protocol provides a step-by-step methodology for the disposal of a small quantity of a hypothetical boron-containing compound, such as a "this compound" derivative, in a research laboratory setting.
Objective: To safely prepare and package waste from a "this compound" compound for collection by authorized personnel.
Materials:
-
Waste "this compound" (solid or in solution)
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
-
Designated hazardous waste containers (for solid and liquid waste)
-
Waste labels
-
Chemical fume hood
Procedure:
-
Preparation :
-
Don all required PPE.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that designated and properly labeled hazardous waste containers are available and accessible.
-
-
Handling Unused Product :
-
If disposing of the original container, ensure the cap is tightly sealed.
-
Deface the original label to avoid confusion and apply a "Hazardous Waste" label, clearly writing the full chemical name.
-
-
Handling Contaminated Solid Waste :
-
Carefully place all contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) into the designated solid hazardous waste container.
-
Do not overfill the container.
-
-
Handling Contaminated Liquid Waste :
-
Using a funnel, carefully pour all liquid waste containing the "this compound" compound into the designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the container material.
-
Securely cap the container.
-
-
Final Labeling and Storage :
-
Ensure all waste containers are accurately labeled with the full chemical names of all constituents and their estimated percentages.
-
Tightly seal all containers.
-
Wipe the exterior of the containers to remove any external contamination.
-
Transport the sealed and labeled containers to your laboratory's designated waste accumulation area.
-
-
Initiate Disposal Request :
-
Follow your institutional procedures to request a waste pickup from your EH&S department.
-
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of "this compound" and other laboratory chemicals.
Caption: General workflow for laboratory chemical disposal.
Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for your chemical and follow all local, state, and federal regulations, as well as your institution's specific EH&S protocols. Chemical waste generators are responsible for the proper classification and disposal of their waste.[3][6]
References
- 1. This compound Crosslinker [benchchem.com]
- 2. This compound | C21H34B2Br2N2O4 | CID 138113109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Buy this compound [smolecule.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. thejanitorscloset.com [thejanitorscloset.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
